molecular formula C11H10Br2O3 B023307 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic Acid CAS No. 196597-76-9

3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic Acid

Cat. No.: B023307
CAS No.: 196597-76-9
M. Wt: 350 g/mol
InChI Key: FJDCBSDUAYMTAF-UHFFFAOYSA-N
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Description

3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic Acid, also known as 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic Acid, is a useful research compound. Its molecular formula is C11H10Br2O3 and its molecular weight is 350 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(6,7-dibromo-2,3-dihydro-1-benzofuran-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Br2O3/c12-9-6(1-2-8(14)15)5-7-3-4-16-11(7)10(9)13/h5H,1-4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJDCBSDUAYMTAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C(=C(C=C21)CCC(=O)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30452356
Record name 3-(6,7-Dibromo-2,3-dihydro-1-benzofuran-5-yl)propanoic acid
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Molecular Weight

350.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196597-76-9
Record name 6,7-Dibromo-2,3-dihydro-5-benzofuranpropanoic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=196597-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(6,7-Dibromo-2,3-dihydro-1-benzofuran-5-yl)propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a detailed, scientifically grounded methodology for the synthesis of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid, a molecule of significant interest to researchers and professionals in drug development. The dihydrobenzofuran scaffold is a core structural motif in a variety of biologically active natural products and synthetic compounds.[1] The introduction of a propanoic acid side chain and specific halogenation patterns, such as the dibromo substitution at the 6 and 7 positions, can modulate the pharmacological properties of the parent molecule, making it a valuable target for medicinal chemistry programs.

This guide is structured to provide not only a step-by-step synthetic protocol but also to elucidate the underlying chemical principles and rationale for the chosen experimental conditions. By integrating established synthetic transformations and providing detailed mechanistic insights, this document aims to empower researchers to confidently replicate and adapt this synthesis for their specific applications.

Strategic Approach to the Synthesis

The synthesis of the target molecule, 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid, is strategically designed as a two-stage process. The initial stage focuses on the construction of the core scaffold, 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid. This intermediate is a known compound, and its synthesis provides a solid foundation for the subsequent, more complex transformations.[2][3] The second stage involves the regioselective dibromination of this intermediate to yield the final product. This modular approach allows for clear checkpoints and purification opportunities, ensuring a higher overall success rate.

Synthetic_Workflow Start 2,3-Dihydrobenzofuran Intermediate1 3-(2,3-Dihydrobenzofuran-5-yl)-3-oxopropanoic acid Start->Intermediate1 Friedel-Crafts Acylation Intermediate2 3-(2,3-Dihydrobenzofuran-5-yl)propanoic acid Intermediate1->Intermediate2 Clemmensen Reduction FinalProduct 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid Intermediate2->FinalProduct Electrophilic Bromination

Caption: Overall synthetic workflow for the target molecule.

Part 1: Synthesis of 3-(2,3-Dihydrobenzofuran-5-yl)propanoic acid

The initial phase of this synthesis focuses on the attachment of the propanoic acid side chain to the 2,3-dihydrobenzofuran core. A robust and well-established method for this transformation is the Friedel-Crafts acylation, followed by a reduction of the resulting ketone.[4][5]

Step 1.1: Friedel-Crafts Acylation of 2,3-Dihydrobenzofuran

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that allows for the introduction of an acyl group onto an aromatic ring.[6] In this step, 2,3-dihydrobenzofuran is reacted with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form 3-(2,3-dihydrobenzofuran-5-yl)-3-oxopropanoic acid.

Mechanism Rationale: The aluminum chloride coordinates to one of the carbonyl oxygens of succinic anhydride, rendering the other carbonyl carbon highly electrophilic. This acylium ion intermediate is then attacked by the electron-rich benzene ring of 2,3-dihydrobenzofuran, primarily at the 5-position due to the activating and ortho,para-directing nature of the ether oxygen. Subsequent loss of a proton re-aromatizes the ring to yield the acylated product.

Friedel_Crafts_Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution SuccinicAnhydride Succinic Anhydride AcyliumIon Acylium Ion Intermediate SuccinicAnhydride->AcyliumIon + AlCl3 AlCl3 AlCl3 Dihydrobenzofuran 2,3-Dihydrobenzofuran SigmaComplex Sigma Complex Dihydrobenzofuran->SigmaComplex + Acylium Ion Product 3-(2,3-Dihydrobenzofuran-5-yl)-3-oxopropanoic acid SigmaComplex->Product - H+

Caption: Mechanism of the Friedel-Crafts acylation step.

Experimental Protocol:

Reagent/SolventMolar Eq.Amount
2,3-Dihydrobenzofuran1.010.0 g
Succinic Anhydride1.19.2 g
Aluminum Chloride (AlCl₃)2.527.8 g
Nitrobenzene (solvent)-100 mL
Dichloromethane (solvent)-150 mL
5 M HCl (aq)-200 mL
  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add anhydrous aluminum chloride and nitrobenzene.

  • Cool the suspension to 0-5 °C in an ice bath.

  • In a separate beaker, dissolve succinic anhydride in dichloromethane and add this solution to the dropping funnel.

  • Add the succinic anhydride solution dropwise to the stirred aluminum chloride suspension over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, add 2,3-dihydrobenzofuran dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from ethanol/water to afford 3-(2,3-dihydrobenzofuran-5-yl)-3-oxopropanoic acid as a solid.

Step 1.2: Clemmensen Reduction of the Keto-acid

The Clemmensen reduction is an effective method for the reduction of a ketone to an alkane using amalgamated zinc and hydrochloric acid. This reaction is particularly well-suited for substrates that are stable in strongly acidic conditions.

Mechanism Rationale: The exact mechanism of the Clemmensen reduction is not fully elucidated but is thought to involve a series of single-electron transfers from the zinc surface to the protonated carbonyl group, leading to the formation of a zinc carbenoid intermediate, which is subsequently hydrolyzed to the corresponding methylene group.

Experimental Protocol:

Reagent/SolventMolar Eq.Amount
3-(2,3-Dihydrobenzofuran-5-yl)-3-oxopropanoic acid1.015.0 g
Zinc (amalgamated)10.045.0 g
Concentrated HCl-75 mL
Toluene (solvent)-100 mL
Water-50 mL
  • Prepare amalgamated zinc by stirring zinc dust with a 5% aqueous solution of mercuric chloride for 10 minutes, then decanting the solution and washing the zinc with water.

  • In a round-bottom flask equipped with a reflux condenser, add the amalgamated zinc, water, and concentrated hydrochloric acid.

  • Add a solution of 3-(2,3-dihydrobenzofuran-5-yl)-3-oxopropanoic acid in toluene to the flask.

  • Heat the mixture to reflux with vigorous stirring for 8 hours. Additional portions of concentrated HCl may be added periodically to maintain the acidic conditions.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature and decant the liquid from the unreacted zinc.

  • Separate the organic layer and extract the aqueous layer with toluene (2 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the crude 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid.

  • The product can be further purified by column chromatography on silica gel if necessary.

Part 2: Regioselective Dibromination

The final step in the synthesis is the introduction of two bromine atoms onto the benzene ring of the 2,3-dihydrobenzofuran core. The directing effects of the existing substituents will govern the regioselectivity of this electrophilic aromatic substitution.

Step 2.1: Dibromination of 3-(2,3-Dihydrobenzofuran-5-yl)propanoic acid

The ether oxygen at position 1 is an activating, ortho,para-directing group, while the propanoic acid side chain at position 5 is a deactivating, meta-directing group. The powerful activating effect of the ether oxygen will dominate, directing the incoming electrophiles (bromine) to the positions ortho and para to it. Position 6 is para and position 4 is ortho. However, with a stronger activating group, substitution can also occur at the other ortho position, which is position 7. Given the desired product, the reaction conditions will be optimized to favor dibromination at positions 6 and 7.

Mechanism Rationale: The bromination of aromatic compounds typically proceeds through the formation of a sigma complex (arenium ion) intermediate.[7] The bromine molecule is polarized by a Lewis acid or a polar solvent, making one bromine atom electrophilic. The aromatic ring attacks the electrophilic bromine, forming a resonance-stabilized sigma complex. The loss of a proton from the sigma complex restores aromaticity and yields the brominated product. To achieve dibromination, a slight excess of the brominating agent and appropriate reaction conditions will be employed.

Bromination_Mechanism cluster_0 First Bromination (Position 6) cluster_1 Second Bromination (Position 7) Intermediate2 3-(2,3-Dihydrobenzofuran-5-yl)propanoic acid SigmaComplex1 Sigma Complex 1 Intermediate2->SigmaComplex1 + Br2 MonoBromo 3-(6-bromo-2,3-dihydrobenzofuran-5-yl)propanoic acid SigmaComplex1->MonoBromo - HBr SigmaComplex2 Sigma Complex 2 MonoBromo->SigmaComplex2 + Br2 FinalProduct 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid SigmaComplex2->FinalProduct - HBr

Caption: Stepwise mechanism of the dibromination reaction.

Experimental Protocol:

Reagent/SolventMolar Eq.Amount
3-(2,3-Dihydrobenzofuran-5-yl)propanoic acid1.010.0 g
N-Bromosuccinimide (NBS)2.219.4 g
Acetic Acid (solvent)-150 mL
  • In a round-bottom flask protected from light, dissolve 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid in glacial acetic acid.

  • Add N-Bromosuccinimide (NBS) in portions to the stirred solution at room temperature. The use of NBS provides a controlled source of electrophilic bromine.[8]

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by TLC or LC-MS to observe the formation of the mono- and di-brominated products.

  • Once the reaction is complete, pour the mixture into a beaker containing ice-water (500 mL) to precipitate the product.

  • Filter the solid precipitate, wash thoroughly with cold water to remove acetic acid and succinimide, and then dry under vacuum.

  • The crude 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the final product as a crystalline solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, including:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the positions of the bromine substituents.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Melting Point Analysis: To assess the purity of the final product.

Conclusion

This technical guide outlines a reliable and scalable two-stage synthetic route for 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid. The synthesis leverages well-established reactions, including Friedel-Crafts acylation, Clemmensen reduction, and electrophilic bromination. By providing detailed experimental protocols and mechanistic insights, this document serves as a valuable resource for researchers in organic synthesis and medicinal chemistry. The successful synthesis of this target molecule will enable further investigation into its potential biological activities and applications in drug discovery.

References

  • Synthesis of benzofurans via Friedel–Crafts acylation. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Pomarnacka, E., & Sobiak, S. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1543. [Link]

  • Synthesis of 2,3-Dihydrobenzofurans. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Dudnik, A. S., & Gevorgyan, V. (2011). Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions. Organic letters, 13(9), 2420–2423. [Link]

  • Sharma, D., et al. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. RSC Advances, 14(1), 1-22. [Link]

  • Synthesis of 1,3-Dihydro-2-benzofurans. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Friedel–Crafts reaction. (2023, December 29). In Wikipedia. [Link]

  • Bartoccini, F., et al. (2014). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. Journal of medicinal chemistry, 57(13), 5843–5848. [Link]

  • Structures of benzofuran (BF) and 2,3-dihydrobenzofuran (2,3-DBF). (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Shchetinin, V. N., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules (Basel, Switzerland), 27(14), 4612. [Link]

  • Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation [Video]. YouTube. [Link]

  • Theoretical study of the mechanism of thieno[3,2-b]benzofuran bromination. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]

Sources

Structure Elucidation of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid: A Multi-Technique Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals and Researchers

Preamble: The Analytical Imperative

In the landscape of pharmaceutical development and synthetic chemistry, the unambiguous determination of a molecule's structure is the cornerstone of all subsequent research. An error in structural assignment can invalidate biological data, misdirect synthesis optimization, and lead to significant financial and temporal losses. This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of a novel compound, using 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid (CAS No. 196597-76-9) as a practical case study.

This document eschews a rigid, textbook format in favor of a logical, investigative narrative that mirrors the decision-making process of an analytical scientist. We will employ a suite of spectroscopic techniques not merely as data-generating tools, but as interlocking pieces of a puzzle. Each step is designed to be a self-validating system, where data from one technique generates hypotheses that are rigorously tested and confirmed by another, ensuring the highest degree of confidence in the final structural assignment.

Part I: Foundational Analysis – Deconstructing the Molecular Blueprint

The initial phase of any structure elucidation focuses on defining the fundamental parameters of the unknown molecule: its precise mass, its elemental formula, and the types of functional groups it contains.

Elemental Composition & Molecular Weight via High-Resolution Mass Spectrometry (HRMS)

Expert Rationale: Before we can determine connectivity, we must know the constituent parts. HRMS provides the most accurate mass measurement, allowing for the confident determination of the molecular formula. For halogenated compounds, mass spectrometry is particularly powerful due to the characteristic isotopic distribution of halogens.[1][2]

The target molecule contains two bromine atoms. Naturally occurring bromine is a near 1:1 mixture of two isotopes, ⁷⁹Br and ⁸¹Br.[3][4] This results in a highly characteristic isotopic pattern for the molecular ion peak ([M]⁺). We expect to see a triplet of peaks:

  • [M]⁺: Contains two ⁷⁹Br atoms.

  • [M+2]⁺: Contains one ⁷⁹Br and one ⁸¹Br atom.

  • [M+4]⁺: Contains two ⁸¹Br atoms.

The relative intensity of these peaks is expected to be approximately 1:2:1, a definitive signature for a dibrominated compound.[3][4][5]

Data Presentation: Predicted HRMS Isotopic Cluster

Ion Bromine Isotopes Calculated m/z (for C₁₁H₁₀Br₂O₃) Predicted Relative Intensity
[M]⁺ ⁷⁹Br, ⁷⁹Br 347.9000 ~100%
[M+2]⁺ ⁷⁹Br, ⁸¹Br 349.8980 ~198%

| [M+4]⁺ | ⁷⁹Br, ⁸¹Br | 351.8959 | ~98% |

Actual measured m/z values within ±5 ppm of these calculated values would confirm the molecular formula C₁₁H₁₀Br₂O₃.

Index of Hydrogen Deficiency (IHD)

Expert Rationale: The IHD, calculated from the molecular formula, provides a quick assessment of the total number of rings and/or multiple bonds in the molecule. This sets critical expectations for the structural features we anticipate finding in subsequent spectroscopic analyses.

For a formula CₐHₑXₑNₑOₓ: IHD = a - ( b/2 ) + (d/2) + 1 For C₁₁H₁₀Br₂O₃: IHD = 11 - (10/2) - (2/2) + 1 = 6

An IHD of 6 suggests a significant degree of unsaturation. A benzene ring accounts for 4 degrees (one ring and three double bonds). The remaining 2 degrees can be accounted for by the dihydrobenzofuran's second ring and the carbonyl group (C=O) of the propanoic acid. This initial calculation aligns perfectly with the proposed structure.

Functional Group Identification via Fourier-Transform Infrared (FTIR) Spectroscopy

Expert Rationale: FTIR spectroscopy is an exceptionally rapid and sensitive method for identifying the functional groups present in a molecule.[6] For our target, we are looking for definitive evidence of a carboxylic acid and an ether, which are key components of its structure.

Data Presentation: Predicted Key FTIR Absorptions

Predicted Wavenumber (cm⁻¹) Vibration Type Assigned Functional Group Rationale & Authoritative Source
3300-2500 (very broad) O-H stretch Carboxylic Acid The extreme broadness is due to hydrogen-bonded dimers, a classic feature of carboxylic acids.[7][8]
~1710 (strong, sharp) C=O stretch Carboxylic Acid The carbonyl stretch in a dimerized, saturated carboxylic acid is intense and appears in this region.[7][9]
~1250 (strong) C-O stretch Ether (aryl-alkyl) & Carboxylic Acid This region contains C-O stretching vibrations. The ether linkage of the dihydrobenzofuran and the C-O of the acid contribute here.[10]
3100-3000 (medium) C-H stretch Aromatic Stretching of sp² hybridized C-H bonds on the benzene ring.

| <3000 (medium) | C-H stretch | Aliphatic | Stretching of sp³ hybridized C-H bonds in the dihydrofuran ring and propanoic acid chain. |

The combination of the extremely broad O-H stretch and the strong C=O absorption around 1710 cm⁻¹ provides unequivocal evidence for the carboxylic acid functional group.

Part II: Assembling the Carbon-Hydrogen Framework with 1D NMR

With the foundational elements established, we now move to Nuclear Magnetic Resonance (NMR) spectroscopy to map the precise connectivity of the carbon and hydrogen atoms.[11][12]

Logical Workflow for Structure Elucidation

The following diagram illustrates the systematic workflow employed in this guide, moving from basic formula determination to complex connectivity analysis.

G cluster_0 Part I: Foundational Analysis cluster_1 Part II: C-H Framework cluster_2 Part III: Connectivity Validation A HRMS Analysis (Formula: C₁₁H₁₀Br₂O₃) B Calculate IHD (IHD = 6) A->B C FTIR Analysis (-COOH, C-O-C) B->C D ¹H NMR (Proton Environments) C->D E ¹³C & DEPT NMR (Carbon Skeleton) D->E F COSY (H-H Correlations) E->F G HSQC (C-H Correlations) F->G H HMBC (Long-Range C-H) G->H I Final Structure Confirmation H->I

Caption: Overall workflow for structure elucidation.

The Proton Environment via ¹H NMR Spectroscopy

Expert Rationale: ¹H NMR provides detailed information about the chemical environment, number, and connectivity of protons. By analyzing chemical shifts, integration values, and splitting patterns (multiplicity), we can assemble molecular fragments.[11]

Data Presentation: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Label Predicted Shift (δ, ppm) Multiplicity Integration Assignment
Hₐ ~11-12 broad singlet 1H Carboxylic Acid (-COOH )
Hₑ ~7.3 singlet 1H Aromatic (-CH )
Hₒ ~4.6 triplet 2H Dihydrofuran (-O-CH ₂)
Hₙ ~3.2 triplet 2H Dihydrofuran (-Ar-CH ₂)
Hₖ ~2.9 triplet 2H Propanoic Acid (-Ar-CH ₂)

| Hⱼ | ~2.6 | triplet | 2H | Propanoic Acid (-CH ₂-COOH) |

Causality Behind Predictions:

  • Hₐ (Carboxylic Acid): The acidic proton is highly deshielded and often exchanges, resulting in a broad singlet far downfield.[8]

  • Hₑ (Aromatic): The dihydrobenzofuran ring is heavily substituted. The lone proton at the C4 position has no ortho or meta neighbors, hence it is expected to be a singlet. Its position in the aromatic region (~7-8 ppm) is standard.[13]

  • Hₒ and Hₙ (Dihydrofuran Ring): These form an ethyl-like system (-CH₂-CH₂-). Hₒ is adjacent to the deshielding oxygen atom and thus appears further downfield. Both are expected to be triplets due to coupling with each other.

  • Hₖ and Hⱼ (Propanoic Acid Chain): This is another ethyl-like system. Hₖ, being a benzylic-type proton, is slightly more deshielded than Hⱼ. Both are expected to be triplets.

The Carbon Skeleton via ¹³C NMR & DEPT Spectroscopy

Expert Rationale: ¹³C NMR reveals the number of unique carbon environments, while Distortionless Enhancement by Polarization Transfer (DEPT) experiments differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons. This is an indispensable tool for confirming the carbon backbone.

Data Presentation: Predicted ¹³C NMR and DEPT Data (125 MHz, CDCl₃)

Predicted Shift (δ, ppm) DEPT-135 Signal DEPT-90 Signal Assignment
~178 N/A N/A C=O (Carboxylic Acid)
~155 N/A N/A C-O (Aromatic)
~135 Positive Positive C-H (Aromatic)
~130 N/A N/A C-Br (Aromatic)
~128 N/A N/A C-C (Aromatic)
~115 N/A N/A C-Br (Aromatic)
~72 Positive N/A O-CH₂ (Dihydrofuran)
~35 Positive N/A CH₂-COOH (Propanoic)
~30 Positive N/A Ar-CH₂ (Propanoic)
~29 Positive N/A Ar-CH₂ (Dihydrofuran)

| Note: One additional quaternary aromatic carbon signal is expected. |

The DEPT-135 spectrum will show positive signals for CH and CH₃ groups and negative signals for CH₂ groups. Quaternary carbons are absent. The DEPT-90 spectrum will only show signals for CH groups. This combination allows for the unambiguous assignment of each carbon type.

Part III: Definitive Connectivity Validation with 2D NMR

While 1D NMR allows us to identify fragments, 2D NMR experiments are required to piece them together definitively. They provide a visual map of which atoms are connected, leaving no room for ambiguity.

Proton-Proton Connectivity via COSY

Expert Rationale: The Correlation Spectroscopy (COSY) experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). Cross-peaks in the 2D spectrum connect coupled protons.

Expected COSY Correlations:

  • A strong cross-peak between the signals at ~4.6 ppm (Hₒ) and ~3.2 ppm (Hₙ) , confirming the -CH₂-CH₂- unit of the dihydrofuran ring.

  • A strong cross-peak between the signals at ~2.9 ppm (Hₖ) and ~2.6 ppm (Hⱼ) , confirming the -CH₂-CH₂- unit of the propanoic acid side chain.

  • No other correlations are expected, as the aromatic proton (Hₑ) and the carboxylic acid proton (Hₐ) are isolated spin systems.

Caption: Key H-H COSY correlations identifying spin systems.

Direct Carbon-Proton Connectivity via HSQC

Expert Rationale: The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton signal with the signal of the carbon to which it is directly attached. This provides a definitive link between the ¹H and ¹³C assignments. For every cross-peak in the HSQC spectrum, we can say with certainty "this proton is attached to this carbon."

Long-Range C-H Connectivity via HMBC: The Final Proof

Expert Rationale: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for elucidating the final structure. It reveals correlations between protons and carbons that are separated by 2-3 bonds. This allows us to connect the fragments identified by COSY.

Key Expected HMBC Correlations to Finalize the Structure:

  • Connecting the Propanoic Chain: A cross-peak between the benzylic protons Hₖ (~2.9 ppm) and the aromatic quaternary carbon C5 . This is the critical link that proves the attachment point of the side chain.

  • Confirming Aromatic Substitution: Correlations from the lone aromatic proton Hₑ (~7.3 ppm) to the surrounding carbons will confirm its position at C4 and, by extension, the positions of the other substituents.

  • Verifying the Dihydrofuran Fusion: Correlations from the benzylic dihydrofuran protons Hₙ (~3.2 ppm) to the aromatic carbons will confirm the fusion of the five-membered ring to the benzene core.

G node_C5 C5 node_Hk Hₖ node_Hk->node_C5 Links side chain to ring node_C4 C4 node_He Hₑ node_C_ring Aromatic Ring Carbons node_He->node_C_ring Confirms aromatic substitution node_Hn Hₙ node_Hn->node_C_ring Confirms ring fusion

Caption: Key long-range HMBC correlations piecing the structure together.

Part IV: The Self-Validating System – A Holistic Conclusion

The structure of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid is not determined by any single piece of data, but by the overwhelming, mutually reinforcing evidence from all techniques.

  • HRMS established the correct molecular formula and the presence of two bromine atoms.

  • IHD confirmed the required number of rings and double bonds.

  • FTIR provided definitive evidence for the carboxylic acid and ether functional groups.

  • ¹H and ¹³C NMR mapped out the carbon-hydrogen framework and identified all unique proton and carbon environments.

  • COSY connected the protons within the dihydrofuran and propanoic acid fragments.

  • HSQC linked the proton and carbon data sets.

  • HMBC provided the final, unambiguous proof of how these fragments are connected to each other.

Appendix: Standard Operating Protocols

A.1 High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., Methanol or Acetonitrile).

  • Ionization Method: Electrospray Ionization (ESI) in negative mode is preferred to deprotonate the carboxylic acid, forming the [M-H]⁻ ion.

  • Mass Analyzer: Utilize a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap.

  • Data Acquisition: Acquire data over a mass range of m/z 100-500. Calibrate the instrument immediately prior to analysis using a known standard.

  • Analysis: Determine the accurate mass of the [M-H]⁻ ion and use software to generate a predicted molecular formula based on mass accuracy (within 5 ppm) and isotopic pattern matching.

A.2 Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the solid compound directly on the ATR crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Background Correction: Perform a background scan prior to the sample scan to subtract atmospheric CO₂ and H₂O signals.

  • Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

A.3 Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Spectrometer: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

  • 1D ¹H NMR: Acquire with a standard pulse sequence. Set spectral width to cover 0-14 ppm.

  • 1D ¹³C NMR & DEPT: Acquire with proton decoupling. Use DEPT-135 and DEPT-90 pulse sequences to differentiate carbon types.

  • 2D Experiments (COSY, HSQC, HMBC): Use standard, gradient-selected pulse sequences for each experiment. Optimize acquisition and processing parameters according to instrument software recommendations.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

References

  • Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • Taylor & Francis Online. (2022). Novel dihydrobenzofuran derivatives: design, synthesis, cytotoxic activity, apoptosis, molecular modelling and DNA binding studies.
  • Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of benzofuran and dihydrobenzofuran derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of benzofuran (BF) and 2,3-dihydrobenzofuran (2,3-DBF). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
  • PubMed. (2012). Synthesis and Structure-Activity Relationship of Dihydrobenzofuran Derivatives as Novel Human GPR119 Agonists. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Determination of brominated aromatics by 13C and 1H NMR spectroscopy. Retrieved from [Link]

  • University of Nairobi. (n.d.). Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. Retrieved from [Link]

  • YouTube. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. Retrieved from [Link]

  • Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen. Retrieved from [Link]

  • ResearchGate. (n.d.). General structure of dihydrobenzofuran 1 and dihydroisobenzofuran 2. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

  • Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd. (n.d.). 3-(6,7-Dibromo-2,3-Dihydro-1-benzofuran-5-yl) Propionic acid. Retrieved from [Link]

  • Scribd. (n.d.). Organic Structure Elucidation Guide. Retrieved from [Link]

  • ResearchGate. (2025). Analysis of Bromination of Ethylbenzene Using a 45 MHz NMR Spectrometer: An Undergraduate Organic Chemistry Laboratory Experiment. Retrieved from [Link]

  • Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6.9: Structure Determination Practice. Retrieved from [Link]

  • Wiley. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. Retrieved from [Link]

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physicochemical properties of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic Acid

Introduction

3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid, identified as a potential impurity in the manufacturing of Ramelteon, a melatonin receptor agonist used to treat insomnia, is a molecule of significant interest to pharmaceutical scientists and drug development professionals.[1] Its chemical structure, featuring a dibrominated dihydrobenzofuran core linked to a propanoic acid side chain, presents a unique set of physicochemical characteristics that are critical to understand for controlling its presence in the final drug product and for ensuring the safety and efficacy of the therapeutic agent.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. As a Senior Application Scientist, the following sections will not only present the available data but also delve into the causality behind the selection of experimental methodologies, offering field-proven insights into how these properties are determined and why they are pivotal in a pharmaceutical development context. The integrity of a drug substance is intrinsically linked to the purity profile; therefore, a thorough characterization of its impurities is a cornerstone of robust drug development.

Molecular Structure and Identification

  • Chemical Name: 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid

  • CAS Number: 196597-76-9[1]

  • Molecular Formula: C₁₁H₁₀Br₂O₃

  • Synonyms: Ramelteon Impurity 20[1]

The molecular structure consists of a bicyclic dihydrobenzofuran system, which is substituted with two bromine atoms on the benzene ring and a propanoic acid group. The presence of the carboxylic acid functional group makes the molecule acidic, while the bulky, halogenated aromatic portion contributes to its lipophilicity and low aqueous solubility.

Physicochemical Properties

A summary of the known and predicted is presented below.

PropertyValueData TypeSignificance in Drug Development
Molecular Weight 350.0 g/mol CalculatedInfluences a wide range of properties including solubility, permeability, and diffusion rate. It is a key parameter in stoichiometric calculations for synthesis and analytical standard preparation.
Appearance White solidExperimentalThe physical form of a substance is the first indicator of its purity. Color and state (crystalline vs. amorphous) can impact handling, formulation, and stability.
Melting Point 117-118 °CExperimentalA sharp melting point range is a primary indicator of the purity of a crystalline solid. A broad melting range often suggests the presence of impurities. This parameter is critical for quality control and for identifying the substance.
Solubility Soluble in Chloroform, Ethyl AcetateExperimentalSolubility in various solvents is crucial for developing purification methods (e.g., crystallization), and for preparing solutions for analytical testing (e.g., chromatography). Poor aqueous solubility, as expected for this molecule, can impact its biological absorption and distribution if it were to be a drug substance itself, and it dictates the choice of methods for its detection and quantification as an impurity.
Boiling Point 451.6 ± 45.0 °CPredictedFor a solid with a high melting point, the experimental determination of the boiling point is often not practical as the compound may decompose at high temperatures. The high predicted boiling point is consistent with a molecule of this size and complexity with strong intermolecular forces.
Density 1.882 ± 0.06 g/cm³PredictedDensity is an important physical property for material characterization and for process development, for example, in designing separation processes like centrifugation or filtration.
pKa 4.43 ± 0.10PredictedThe acid dissociation constant (pKa) is a critical parameter that determines the extent of ionization of the molecule at a given pH.[2] This influences its solubility, lipophilicity, and how it interacts with biological membranes and other molecules. For an impurity, its pKa is vital for developing effective separation and detection methods, such as pH-dependent chromatography.

Experimental Methodologies: A Deeper Dive

The following sections provide detailed protocols for the experimental determination of the key physicochemical properties of a solid, sparingly soluble carboxylic acid like 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid.

Melting Point Determination

The melting point of a crystalline solid is a fundamental property for its identification and purity assessment. The capillary method, as described in the United States Pharmacopeia (USP) <741>, is the standard for pharmaceutical compounds.[3][4]

Experimental Protocol (USP <741> Capillary Method):

  • Sample Preparation: The solid sample is finely powdered and dried. A small amount is packed into a capillary tube to a height of 2.5-3.5 mm.[3]

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus with a heating block and a high-accuracy thermometer.

  • Heating Rate: The sample is heated at a controlled rate. A rapid preliminary measurement can be done to find the approximate melting point. For the accurate measurement, the heating rate is slowed to 1 °C/minute starting from about 5 °C below the expected melting point.[3]

  • Observation: The melting range is observed and recorded from the temperature at which the substance begins to collapse or form a liquid phase to the temperature at which it becomes completely liquid.[3][5]

Causality Behind Experimental Choices:

  • Fine Powder: Ensures uniform heat distribution throughout the sample.

  • Controlled Packing: A consistent sample height ensures reproducibility.

  • Slow Heating Rate: A slow heating rate near the melting point allows for thermal equilibrium to be established between the sample, the heating block, and the thermometer, leading to an accurate measurement.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Powder Finely Powder Sample Dry Dry Sample Powder->Dry Pack Pack Capillary Tube (2.5-3.5 mm) Dry->Pack Place Place in Apparatus Pack->Place Heat Heat at Controlled Rate (1°C/min) Place->Heat Observe Observe & Record Melting Range Heat->Observe

Caption: Workflow for Melting Point Determination.

Solubility Determination

For a compound with low aqueous solubility, the shake-flask method is the gold standard for determining its thermodynamic solubility.[6][7]

Experimental Protocol (Shake-Flask Method):

  • Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., purified water, buffer of a specific pH, chloroform, ethyl acetate) in a sealed flask.[8]

  • Equilibration: The flask is agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the dissolved substance.[8]

  • Phase Separation: The suspension is filtered or centrifuged to separate the saturated solution from the excess solid.

  • Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Replicates: The experiment is performed in triplicate to ensure the reliability of the results.

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that the solution becomes saturated.

  • Prolonged Agitation: Allows the system to reach thermodynamic equilibrium, which is crucial for a reproducible solubility value.[9]

  • Constant Temperature: Solubility is temperature-dependent, so a constant temperature is maintained for accuracy.

  • HPLC Quantification: Provides a sensitive and specific method for measuring the concentration of the dissolved compound.

SolubilityWorkflow cluster_equilibration Equilibration cluster_analysis Analysis Add Add Excess Solid to Solvent Agitate Agitate at Constant Temp (24-48h) Add->Agitate Separate Filter/Centrifuge Agitate->Separate Quantify Quantify by HPLC Separate->Quantify Report Report Solubility Quantify->Report

Caption: Workflow for Shake-Flask Solubility Determination.

pKa Determination

Due to the low water solubility of the target compound, direct potentiometric titration in water is challenging. A common and effective approach is to perform the titration in a co-solvent system (e.g., methanol-water or DMSO-water mixtures) and then extrapolate the results to aqueous conditions.[10]

Experimental Protocol (Potentiometric Titration in Co-solvent):

  • Solution Preparation: A known concentration of the compound is dissolved in a specific mixture of an organic co-solvent and water. The ionic strength is kept constant with an electrolyte like KCl.[11][12]

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., KOH or NaOH). The pH of the solution is measured with a calibrated pH electrode after each addition of the titrant.[11]

  • Titration Curve: A titration curve is generated by plotting the measured pH versus the volume of titrant added.

  • pKa Determination: The pKa is determined from the pH at the half-equivalence point of the titration curve.

  • Extrapolation: The procedure is repeated in several co-solvent mixtures with varying proportions of water. The apparent pKa values are then plotted against the percentage of the organic co-solvent, and the line is extrapolated to 0% organic solvent to obtain the aqueous pKa.

Causality Behind Experimental Choices:

  • Co-solvent: Increases the solubility of the compound to a level where titration is feasible.[12]

  • Constant Ionic Strength: Minimizes changes in activity coefficients during the titration, leading to a more accurate pKa value.

  • Potentiometric Titration: It is a robust and well-established method for pKa determination.[2]

  • Extrapolation: This mathematical treatment allows for the estimation of the pKa in a purely aqueous environment, which is most relevant for biological systems.

pKaWorkflow cluster_titration Titration in Co-solvent cluster_analysis Data Analysis Dissolve Dissolve in Co-solvent/Water Titrate Titrate with Strong Base Dissolve->Titrate Measure Measure pH Titrate->Measure Plot Plot Titration Curve Measure->Plot Determine Determine Apparent pKa Plot->Determine Extrapolate Extrapolate to 0% Co-solvent Determine->Extrapolate

Caption: Workflow for pKa Determination via Co-solvent Titration.

Conclusion

The are integral to its control as a pharmaceutical impurity. While some properties are readily determined experimentally, others, due to the nature of the compound, are often predicted. This guide has provided the available data for this compound and, more importantly, has detailed the robust, authoritative experimental methodologies used in the pharmaceutical industry to characterize such molecules. A thorough understanding and application of these techniques are essential for ensuring the quality, safety, and efficacy of drug products.

References

  • Avdeef, A., et al. (2001). pH-Metric log P. 10. Development of a log P database and pKa prediction method for drug-like molecules. European Journal of Pharmaceutical Sciences, 14(4), 281-295. Available at: [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Jakab, A., et al. (2014). Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. Farmacia, 62(5), 989-998. Available at: [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • Bergström, C. A., et al. (2013). Development of Methods for the Determination of pKa Values. ADMET & DMPK, 1(1), 2-24. Available at: [Link]

  • Simmler, C., et al. (2017). Isolation and structural characterization of dihydrobenzofuran congeners of licochalcone A. Fitoterapia, 121, 137-144. Available at: [Link]

  • Scribd. (n.d.). USP 741 Melting Point or Range. Retrieved from [Link]

  • Cleanchem. (n.d.). N-Nitroso Ramelteon. Retrieved from [Link]

  • Journal of Chemical Education. (2000). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education, 77(11), 1511. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds. BMC Complementary and Alternative Medicine, 19, 7. Available at: [Link]

  • Mettler Toledo. (n.d.). Melting Point Determination. Retrieved from [Link]

  • ChemWhat. (n.d.). Ramelteon Impurity 20 CAS#: 196597-76-9. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

  • Cleanchem. (n.d.). Ramelteon Impurity 26. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Unacademy. (n.d.). Determination of Melting Point. Retrieved from [Link]

  • Cleanchem. (n.d.). Ramelteon Impurity 15. Retrieved from [Link]

  • PubMed Central. (2020). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Molecules, 25(1), 193. Available at: [Link]

  • IndiaMART. (n.d.). Imazethapyr Technical 98% Min. - High-Purity Herbicide for Weed Control at Best Price. Retrieved from [Link]

  • ResearchGate. (2023). Some representative 1,3‐dihydroisobenzofuran derivatives showing biologically activities. ChemistrySelect, 8(15). Available at: [Link]

  • National Institutes of Health. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-Bromo-dibenzofuran-7-carboxylic acid (2). Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. Available at: [Link]

  • MDPI. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1541. Available at: [Link]

  • PubMed. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. Available at: [Link]

Sources

An In-Depth Technical Guide to the Potential Biological Activity of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of the novel chemical entity, 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid. While direct pharmacological data for this specific compound is not yet prevalent in existing literature, a detailed examination of its structural motifs—a dibrominated 2,3-dihydrobenzofuran core and a propanoic acid side chain—allows for the formulation of several well-grounded hypotheses regarding its therapeutic potential. This document outlines these potential activities, the scientific rationale behind them, and detailed, field-proven experimental protocols for their investigation. The primary objective is to equip researchers with the necessary framework to systematically evaluate this compound's bioactivity, focusing on its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

Introduction and Molecular Rationale

The compound 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid is a synthetic molecule featuring a heterocyclic 2,3-dihydrobenzofuran scaffold. This core structure is prevalent in a multitude of natural and synthetic compounds known for their diverse and potent biological activities.[1] The unique combination of a dibrominated aromatic ring and a flexible propanoic acid chain suggests a multi-faceted pharmacological profile.

The rationale for investigating this specific molecule is built upon three key structural observations:

  • The 2,3-Dihydrobenzofuran Scaffold: This heterocyclic system is a well-established pharmacophore, known to impart a wide range of biological effects, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[1]

  • Dibromination at Positions 6 and 7: The presence of halogen atoms, particularly bromine, on aromatic rings is a common strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic properties of drug candidates.[2] Halogenation can increase lipophilicity, improve membrane permeability, and facilitate specific interactions with biological targets.

  • The Propanoic Acid Side Chain: This functional group can influence the compound's solubility and ability to interact with specific enzyme active sites or receptors. Propanoic acid moieties are found in various approved drugs and are known to contribute to antimicrobial and other biological activities.[3]

Given these structural features, this guide will focus on three primary areas of hypothesized biological activity: anticancer, antimicrobial, and anti-inflammatory effects.

Hypothesized Biological Activity I: Anticancer Potential

Rationale: Numerous studies have demonstrated the cytotoxic effects of benzofuran derivatives against various cancer cell lines. The introduction of halogens to the benzofuran ring has been shown to be a key factor in enhancing this cytotoxic activity.[1] Therefore, it is hypothesized that 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid may exhibit significant antiproliferative effects.

Experimental Workflow: In Vitro Cytotoxicity Assessment

A primary evaluation of anticancer potential can be achieved through a standardized in vitro cytotoxicity assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

G cluster_prep Cell Culture Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay & Data Acquisition cluster_analysis Data Analysis cell_lines Select Cancer Cell Lines (e.g., MCF-7, A549, HCT116) seeding Seed Cells in 96-well Plates cell_lines->seeding incubation1 Incubate for 24h (37°C, 5% CO2) seeding->incubation1 treatment Add Compound to Wells incubation1->treatment compound_prep Prepare Serial Dilutions of Test Compound compound_prep->treatment incubation2 Incubate for 48-72h treatment->incubation2 mtt_add Add MTT Reagent incubation2->mtt_add incubation3 Incubate for 4h mtt_add->incubation3 solubilize Add Solubilizing Agent (e.g., DMSO) incubation3->solubilize readout Measure Absorbance at 570 nm solubilize->readout data_norm Normalize Data to Control readout->data_norm dose_response Generate Dose-Response Curve data_norm->dose_response ic50 Calculate IC50 Value dose_response->ic50 G cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_readout MIC Determination cluster_mbc MBC Determination (Optional) compound_dilute Prepare 2-fold Serial Dilutions of Test Compound in 96-well Plate inoculum_prep Prepare Standardized Microbial Inoculum (e.g., 0.5 McFarland) inoculate Inoculate Each Well with the Microbial Suspension compound_dilute->inoculate incubation Incubate at 37°C for 18-24h inoculate->incubation visual_insp Visually Inspect for Turbidity incubation->visual_insp mic_det Determine MIC: Lowest Concentration with No Visible Growth visual_insp->mic_det plating Plate Aliquots from Clear Wells onto Agar Plates mic_det->plating incubation2 Incubate Agar Plates plating->incubation2 mbc_det Determine MBC: Lowest Concentration with No Colony Growth incubation2->mbc_det

Figure 2: Workflow for MIC and MBC Determination.
Detailed Protocol: Broth Microdilution
  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the standardized microbial suspension to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • (Optional) Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine if the compound is microbistatic or microbicidal, an aliquot from the wells showing no growth can be subcultured onto agar plates. The lowest concentration that results in no colony formation after incubation is the MBC/MFC.

Anticipated Data and Interpretation

The results will be a series of MIC values for the test compound against different microorganisms. These can be compared to standard antibiotics.

CompoundOrganismMIC (µg/mL)
Test CompoundS. aureusHypothetical Value
Test CompoundE. coliHypothetical Value
Test CompoundC. albicansHypothetical Value
CiprofloxacinS. aureusReference Value
CiprofloxacinE. coliReference Value
FluconazoleC. albicansReference Value

Hypothesized Biological Activity III: Anti-inflammatory Action

Rationale: Dihydrobenzofuran derivatives have been reported to possess anti-inflammatory properties by inhibiting key inflammatory mediators. This suggests that 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid could potentially modulate inflammatory pathways.

Experimental Workflow: Nitric Oxide (NO) Inhibition Assay

A common method to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).

G cluster_prep Cell Preparation & Seeding cluster_treatment Treatment & Stimulation cluster_assay Griess Assay for Nitrite cluster_analysis Data Analysis cell_seed Seed RAW 264.7 Macrophages in 96-well Plates cell_incubate Incubate for 24h to Adhere cell_seed->cell_incubate compound_treat Pre-treat Cells with Test Compound cell_incubate->compound_treat lps_stim Stimulate with LPS (1 µg/mL) compound_treat->lps_stim incubate_24h Incubate for 24h lps_stim->incubate_24h collect_supernatant Collect Cell Supernatant incubate_24h->collect_supernatant griess_reagent Mix Supernatant with Griess Reagent collect_supernatant->griess_reagent incubate_rt Incubate at Room Temperature griess_reagent->incubate_rt read_absorbance Measure Absorbance at 540 nm incubate_rt->read_absorbance calc_nitrite Calculate Nitrite Concentration read_absorbance->calc_nitrite std_curve Generate Nitrite Standard Curve std_curve->calc_nitrite calc_inhibition Determine % Inhibition calc_nitrite->calc_inhibition

Sources

An In-depth Technical Guide to the Synthesis of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathways for preparing 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid and its derivatives. These compounds are of significant interest to researchers in medicinal chemistry and drug development, potentially as modulators of peroxisome proliferator-activated receptors (PPARs), which are implicated in metabolic diseases.[1][2] This document outlines the strategic considerations, key chemical transformations, and detailed experimental protocols essential for the successful synthesis of this class of molecules.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran structural motif is a cornerstone in the architecture of numerous biologically active natural products and synthetic pharmaceuticals.[3][4] Its derivatives have demonstrated a wide array of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.[3][5] The 2,3-dihydrobenzofuran core, in particular, offers a three-dimensional structure that can be strategically functionalized to interact with biological targets.[6] The addition of a propanoic acid side chain and specific halogenation patterns, as in the title compound, allows for fine-tuning of the molecule's physicochemical properties and biological activity.

Retrosynthetic Analysis and Strategic Approach

The synthesis of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid can be approached through a convergent strategy. The core of this strategy involves the initial synthesis of the 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid scaffold, followed by a regioselective dibromination of the aromatic ring.

Our retrosynthetic analysis is depicted below:

Retrosynthesis Target 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid Precursor1 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid Target->Precursor1 Dibromination Precursor2 2,3-Dihydrobenzofuran Precursor1->Precursor2 Friedel-Crafts Acylation & Reduction Precursor3 Substituted Phenol Precursor2->Precursor3 Cyclization

Caption: Retrosynthetic analysis of the target molecule.

This guide will detail the forward synthesis, elaborating on each key transformation.

Part 1: Synthesis of the Core Scaffold: 3-(2,3-Dihydrobenzofuran-5-yl)propanoic Acid

The synthesis of the 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid core is a critical first stage.[7][8][9] A common and effective method to achieve this is through a Friedel-Crafts acylation of 2,3-dihydrobenzofuran, followed by subsequent reduction or chain extension methodologies.

Friedel-Crafts Acylation of 2,3-Dihydrobenzofuran

The introduction of a three-carbon side chain onto the 5-position of the 2,3-dihydrobenzofuran ring can be efficiently achieved via a Friedel-Crafts acylation reaction.[10][11][12][13][14] The use of succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is a well-established method for this transformation.[12]

Reaction Scheme:

2,3-Dihydrobenzofuran + Succinic Anhydride --(AlCl₃)--> 4-(2,3-dihydrobenzofuran-5-yl)-4-oxobutanoic acid

The acylation is expected to occur predominantly at the 5-position of the 2,3-dihydrobenzofuran ring. This regioselectivity is governed by the electronic properties of the dihydrobenzofuran system. The oxygen atom of the furan ring is an activating group and an ortho-, para-director.[10][15] The para-position (C5) is sterically more accessible than the ortho-position (C7), leading to the desired 5-substituted product.

Reduction of the Keto-Acid Intermediate

The resulting keto-acid, 4-(2,3-dihydrobenzofuran-5-yl)-4-oxobutanoic acid, can then be reduced to the desired propanoic acid derivative. A Clemmensen or Wolff-Kishner reduction are classic methods for the complete reduction of the ketone functionality.

Reaction Scheme:

4-(2,3-dihydrobenzofuran-5-yl)-4-oxobutanoic acid --(Reduction)--> 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid

Alternatively, a Horner-Wadsworth-Emmons reaction can be employed on an aldehyde precursor to introduce the propanoic acid side chain.

Part 2: Regioselective Dibromination of the Aromatic Ring

The key step in the synthesis of the target molecule is the selective introduction of two bromine atoms at the 6- and 7-positions of the 2,3-dihydrobenzofuran-5-yl)propanoic acid core.

Directing Effects and Rationale for Regioselectivity

The directing effects of the substituents on the aromatic ring are crucial for predicting the outcome of the electrophilic bromination.[7][10][15] The 2,3-dihydrofuran portion of the molecule is an activating group and directs electrophilic substitution to the ortho and para positions. The propanoic acid side chain at the 5-position is a deactivating group and a meta-director.

Considering the combined directing effects:

  • The ether oxygen of the dihydrofuran ring strongly activates the ortho- (position 7) and para- (position 5) positions.

  • The alkyl portion of the dihydrofuran ring provides some activation.

  • The propanoic acid side chain at position 5 deactivates the ring and directs incoming electrophiles to the meta-positions (positions 4 and 6).

The interplay of these directing effects suggests that the positions most susceptible to electrophilic attack will be positions 6 and 7. The strong activating effect of the ether oxygen is expected to overcome the deactivating effect of the propanoic acid side chain, leading to substitution at the available ortho and meta positions relative to the propanoic acid.

Bromination Conditions

The dibromination can be achieved using elemental bromine (Br₂) in a suitable solvent, such as acetic acid or a chlorinated solvent. The reaction may require a catalyst, such as iron(III) bromide (FeBr₃), to enhance the electrophilicity of the bromine.

Reaction Scheme:

3-(2,3-dihydrobenzofuran-5-yl)propanoic acid + 2 Br₂ --(FeBr₃, Solvent)--> 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid

Careful control of the stoichiometry of the brominating agent is essential to achieve the desired dibrominated product while minimizing the formation of mono- and poly-brominated side products.

Part 3: Synthesis of Derivatives

The synthesized 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid serves as a versatile intermediate for the preparation of a variety of derivatives. The carboxylic acid functionality can be readily converted into esters, amides, and other functional groups using standard organic chemistry transformations.

Esterification

Ester derivatives can be prepared by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) under Fischer esterification conditions.

Amide Formation

Amide derivatives can be synthesized by first converting the carboxylic acid to an acyl chloride using a reagent such as thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key transformations described above. These protocols are based on established chemical principles and analogous reactions found in the scientific literature.

Protocol 1: Synthesis of 4-(2,3-dihydrobenzofuran-5-yl)-4-oxobutanoic acid
StepProcedure
1 To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add succinic anhydride (1.1 eq) portion-wise.
2 Stir the mixture at 0 °C for 30 minutes.
3 Add a solution of 2,3-dihydrobenzofuran (1.0 eq) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.
4 Allow the reaction to warm to room temperature and stir for 12-16 hours.
5 Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
6 Extract the aqueous layer with DCM (3 x).
7 Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
8 Purify the crude product by recrystallization or column chromatography.
Protocol 2: Clemmensen Reduction to 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid
StepProcedure
1 To a round-bottom flask containing amalgamated zinc (prepared from zinc dust and mercuric chloride), add a solution of 4-(2,3-dihydrobenzofuran-5-yl)-4-oxobutanoic acid (1.0 eq) in a mixture of toluene and concentrated hydrochloric acid.
2 Heat the mixture to reflux with vigorous stirring for 8-12 hours. Additional portions of concentrated hydrochloric acid may be added during the reaction.
3 After cooling to room temperature, decant the liquid phase from the remaining zinc.
4 Separate the organic and aqueous layers. Extract the aqueous layer with toluene (2 x).
5 Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Protocol 3: Dibromination to 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid
StepProcedure
1 Dissolve 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid (1.0 eq) in glacial acetic acid.
2 Add a catalytic amount of iron(III) bromide (FeBr₃).
3 To this solution, add a solution of bromine (2.1 eq) in glacial acetic acid dropwise at room temperature.
4 Stir the reaction mixture at room temperature for 24 hours.
5 Pour the reaction mixture into an aqueous solution of sodium bisulfite to quench the excess bromine.
6 Extract the product with ethyl acetate (3 x).
7 Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
8 Purify the crude product by recrystallization or column chromatography.

Visualization of the Synthetic Workflow

The overall synthetic pathway is summarized in the following diagram:

Synthetic_Workflow cluster_0 Part 1: Core Scaffold Synthesis cluster_1 Part 2: Dibromination cluster_2 Part 3: Derivatization 2,3-Dihydrobenzofuran 2,3-Dihydrobenzofuran 4-(2,3-dihydrobenzofuran-5-yl)-4-oxobutanoic acid 4-(2,3-dihydrobenzofuran-5-yl)-4-oxobutanoic acid 2,3-Dihydrobenzofuran->4-(2,3-dihydrobenzofuran-5-yl)-4-oxobutanoic acid Succinic anhydride, AlCl3 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid 4-(2,3-dihydrobenzofuran-5-yl)-4-oxobutanoic acid->3-(2,3-dihydrobenzofuran-5-yl)propanoic acid Clemmensen Reduction 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid->3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid 2 Br2, FeBr3 Ester Derivatives Ester Derivatives 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid->Ester Derivatives Alcohol, H+ Amide Derivatives Amide Derivatives 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid->Amide Derivatives 1. SOCl2 2. Amine

Caption: Overall synthetic workflow for the target compound and its derivatives.

Summary of Key Quantitative Data

CompoundMolecular FormulaMolecular Weight ( g/mol )
3-(2,3-Dihydrobenzofuran-5-yl)propanoic acidC₁₁H₁₂O₃192.21
3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acidC₁₁H₁₀Br₂O₃350.00

Conclusion

This technical guide provides a robust and scientifically grounded framework for the synthesis of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid and its derivatives. The proposed synthetic route is based on well-established organic transformations and takes into account the principles of electrophilic aromatic substitution to achieve the desired regioselectivity. The detailed protocols and strategic insights offered herein are intended to empower researchers in their efforts to explore the therapeutic potential of this promising class of compounds.

References

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  • Synthesis and preliminary evaluation of the antimicrobial activity of selected 3-benzofurancarboxylic acid derivatives. (2010). Molecules. Retrieved from [Link]

  • Discovery of benzofuran propanoic acid GPR120 agonists: From uHTS hit to mechanism-based pharmacodynamic effects. (2017). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

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A Technical Guide to the Spectral Characterization of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This guide provides a comprehensive technical overview of the analytical methodologies required for the complete spectral characterization of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid (CAS 196597-76-9)[1][2]. We will delve into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus is on not only presenting the expected data but also on the scientific rationale behind the experimental design, data interpretation, and how these techniques synergistically lead to unambiguous structural elucidation. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of small molecule characterization.

Introduction and Rationale

The structural confirmation of any novel or synthesized chemical entity is a cornerstone of chemical and pharmaceutical research. For a molecule such as 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid, a multi-faceted analytical approach is not just recommended, but essential for regulatory and scientific rigor. The molecule's structure, containing a substituted aromatic ring, a dihydrofuran moiety, a stereocenter, and a carboxylic acid, presents a unique spectroscopic fingerprint.

This guide will systematically deconstruct the expected spectral data from three primary analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon-hydrogen framework and connectivity.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

The causality behind experimental choices, from solvent selection in NMR to ionization techniques in MS, will be explained to provide a framework for robust and reproducible analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. For the title compound, a suite of experiments including ¹H NMR, ¹³C NMR, and 2D correlation experiments (like COSY and HSQC) would be employed.

Experimental Rationale: Solvent and Experiment Selection

The choice of a deuterated solvent is the first critical step. Deuterated chloroform (CDCl₃) is a common starting point, but the acidic proton of the carboxylic acid may undergo rapid exchange, leading to a broad or unobservable signal. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a superior choice as it can form hydrogen bonds with the carboxylic acid proton, resulting in a sharper, more observable signal, typically at a high chemical shift (>10 ppm).[3]

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, their integration (ratio), and their neighboring protons through spin-spin coupling.

  • ¹³C NMR: Reveals the number of unique carbon environments.

  • 2D NMR (COSY/HSQC): These experiments are crucial for assembling the molecular puzzle. COSY (Correlation Spectroscopy) identifies proton-proton couplings (e.g., which -CH₂- is next to which -CH-), while HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to its directly attached carbon.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic, dihydrofuran, and propanoic acid moieties.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.1Singlet (broad)1H-COOHThe carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange.[3]
~7.4Singlet1HAr-H (H4)This lone aromatic proton is a singlet as it has no adjacent proton neighbors. Its exact shift is influenced by the surrounding substituents.
~4.6Triplet2HAr-CH₂-O- (H2)The methylene group attached to the oxygen in the dihydrofuran ring. It is expected to be a triplet due to coupling with the H3 protons.
~3.2Triplet2H-CH₂-CH- (H3)The other methylene group in the dihydrofuran ring. It is coupled to the H2 protons, appearing as a triplet.
~2.8Triplet2HAr-CH₂-The methylene group of the propanoic acid chain directly attached to the aromatic ring. It appears as a triplet due to coupling with the adjacent methylene group.
~2.5Triplet2H-CH₂-COOHThe methylene group adjacent to the carbonyl. It is deshielded by the carbonyl group and appears as a triplet.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The molecule has 11 carbon atoms, and due to molecular symmetry, we expect to see 11 distinct signals in the ¹³C NMR spectrum.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~174-COOHThe carbonyl carbon of the carboxylic acid is characteristically found in this downfield region.[3]
~155Ar-C-O (C7a)Aromatic carbon attached to the ether oxygen.
~130-140Ar-C (C5)Aromatic carbons involved in substitution.
~128Ar-CH (C4)The sole protonated aromatic carbon.
~110-120Ar-C-Br (C6, C7)Aromatic carbons bonded to bromine atoms are shifted by the halogen's electronic effects.
~125Ar-C (C3a)Quaternary aromatic carbon at the fusion of the two rings.
~71-CH₂-O (C2)Aliphatic carbon of the dihydrofuran ring attached to oxygen.
~35-CH₂-COOH (Cα)Aliphatic carbon alpha to the carbonyl group.
~30Ar-CH₂- (Cβ)Aliphatic carbon of the propanoic chain attached to the ring.
~29-CH₂-CH₂-O (C3)The second aliphatic carbon in the dihydrofuran ring.
Experimental Protocol: NMR Sample Preparation

A robust protocol is essential for acquiring high-quality, reproducible NMR data.[4][5]

  • Sample Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[6][7]

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) to the vial.[6]

  • Dissolution: Ensure complete dissolution of the sample. Gentle vortexing or sonication can be used if necessary.

  • Filtering & Transfer: Using a Pasteur pipette with a cotton or glass wool plug, transfer the solution into a high-quality 5 mm NMR tube to remove any particulate matter.[7]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Instrument Insertion: Insert the sample into the NMR spectrometer for data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The analysis is typically performed using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[8][9]

Predicted IR Absorption Bands

The IR spectrum of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid is expected to be dominated by the characteristic absorptions of the carboxylic acid group.

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
2500-3300BroadO-H stretchCarboxylic Acid
~2900MediumC-H stretchAliphatic CH₂
~1700Strong, SharpC=O stretchCarboxylic Acid
~1600MediumC=C stretchAromatic Ring
1210-1320StrongC-O stretchCarboxylic Acid / Ether
~1050StrongC-O stretchAryl-Alkyl Ether
550-750Medium-StrongC-Br stretchAryl Bromide

Causality: The O-H stretching band of the carboxylic acid is exceptionally broad due to extensive intermolecular hydrogen bonding, which creates a wide range of vibrational energies.[10][11] This broad absorption often overlaps with the sharper C-H stretching bands.[3][12] The carbonyl (C=O) stretch is one of the most intense and reliable peaks in the spectrum.[11]

Experimental Protocol: ATR-FTIR
  • Background Scan: Ensure the ATR crystal (typically diamond) is clean.[13] Take a background spectrum of the empty crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample onto the center of the ATR crystal.[14]

  • Apply Pressure: Use the instrument's pressure arm to press the sample firmly against the crystal. This ensures good contact for the evanescent wave to penetrate the sample.[8][14]

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: After analysis, retract the pressure arm, remove the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments (HRMS), the elemental formula of a compound. It is also invaluable for confirming the presence of specific elements through their isotopic patterns.

Rationale for Ionization Technique

For a molecule with a carboxylic acid, Electrospray Ionization (ESI) in negative ion mode (ESI-) is the ideal choice. The acidic proton is easily lost, forming a stable carboxylate anion [M-H]⁻, which can be readily detected by the mass spectrometer. This is a "soft" ionization technique that minimizes fragmentation, ensuring the molecular ion is a prominent peak.

Predicted Mass Spectrum

The most critical feature in the mass spectrum of this compound is the isotopic signature of the two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[15][16][17]

  • Molecular Formula: C₁₁H₁₀Br₂O₃

  • Monoisotopic Mass: 347.8996 g/mol (for the ion with two ⁷⁹Br isotopes)

A compound with two bromine atoms will exhibit a characteristic triplet of peaks in the molecular ion region, separated by 2 mass units (m/z), with a relative intensity ratio of approximately 1:2:1 .[16][18]

m/z (for [M-H]⁻)Isotopic CompositionRelative Intensity
~347.9[C₁₁H₉(⁷⁹Br)₂O₃]⁻1
~349.9[C₁₁H₉(⁷⁹Br)(⁸¹Br)O₃]⁻2
~351.9[C₁₁H₉(⁸¹Br)₂O₃]⁻1

The observation of this 1:2:1 pattern is definitive proof of the presence of two bromine atoms in the molecule.[18]

Experimental Protocol: LC-MS Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is the standard method for analyzing small molecules of this type.[19][20]

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL in the initial mobile phase.

  • LC Method: Use a reverse-phase C18 column. A typical mobile phase would consist of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. A gradient elution (e.g., starting at 5% B and ramping to 95% B) will ensure the compound elutes as a sharp peak.

  • MS Method (ESI-):

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Scan Range: Set the mass analyzer to scan a range that includes the expected molecular ion, for example, m/z 100-500.

    • Source Parameters: Optimize source parameters such as capillary voltage, cone voltage, and gas flows to maximize the signal of the [M-H]⁻ ion.

  • Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to the compound and analyze the molecular ion region for the characteristic 1:2:1 bromine isotopic pattern.

Integrated Data Analysis Workflow

No single technique provides the complete picture. The power of this analytical approach lies in the integration of all three data sets.

Caption: Workflow for the integrated spectroscopic analysis of the target compound.

This workflow illustrates the logical progression from sample analysis to data interpretation. The IR spectrum confirms the presence of the carboxylic acid, ether, and aryl-bromide functional groups. The MS data confirms the molecular weight and the presence of two bromine atoms. Finally, the detailed NMR data provides the exact connectivity of the atoms, allowing for the complete and unambiguous assignment of the structure of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid.

References

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The Emergence of a Privileged Scaffold: A Technical Guide to 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of its Potential Discovery, Synthesis, and Therapeutic Significance

Introduction

The 2,3-dihydrobenzofuran motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active natural products and synthetic compounds.[1][2] Its rigid, planar structure provides a versatile scaffold for the development of novel therapeutic agents targeting a wide array of biological pathways. This guide delves into the specific derivative, 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid, a compound that, while not extensively studied under its own name, embodies a fascinating convergence of structural features known to impart significant biological activity. The presence of a dibromo substitution on the benzofuran ring, coupled with a propanoic acid side chain, suggests a rich potential for this molecule in drug discovery and development.

This document will provide a comprehensive overview of the potential discovery, synthesis, and significance of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid. By examining the established biological roles of its constituent parts, we will construct a scientifically grounded hypothesis for its potential therapeutic applications, offering a roadmap for future research endeavors. Notably, this compound has been identified as an impurity of Ramelteon, a melatonin receptor agonist, hinting at its origins in pharmaceutical development and metabolic studies.[3]

The Dihydrobenzofuran Core: A Foundation of Diverse Bioactivity

The dihydrobenzofuran scaffold is a recurring motif in compounds exhibiting a broad spectrum of pharmacological effects. Its derivatives have been investigated for their anti-inflammatory, anticancer, and neuroprotective properties, among others.[1][4] The versatility of this core structure allows for fine-tuning of its biological activity through the introduction of various substituents at different positions.

Key Therapeutic Areas for Dihydrobenzofuran Derivatives:
  • Anti-inflammatory Activity: Dihydrobenzofuran derivatives have been shown to inhibit key inflammatory mediators. Some compounds in this class are potent inhibitors of prostaglandin synthesis, a critical pathway in the inflammatory response.[5]

  • Anticancer Potential: The benzofuran scaffold is a component of numerous natural and synthetic molecules with demonstrated anticancer properties.[4] The introduction of specific functional groups can lead to compounds with significant cytotoxic activity against various cancer cell lines.[6]

  • Central Nervous System (CNS) Applications: The structural similarity of some dihydrobenzofuran derivatives to endogenous neurotransmitters has led to their exploration as psychoactive substances and as potential treatments for neurological disorders.[7]

Strategic Functionalization: The Role of Bromine and Propanoic Acid

The specific biological profile of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid is likely dictated by its unique combination of a dibrominated aromatic ring and a propanoic acid side chain.

The Influence of Bromination

The introduction of halogen atoms, particularly bromine, onto aromatic scaffolds is a common strategy in medicinal chemistry to enhance biological activity. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target. In the context of dihydrobenzofurans, bromination has been shown to be a critical determinant of biological activity, often leading to a significant increase in anticancer and enzyme-inhibitory potency.[6][8] For instance, dibromo-substituted dihydrodibenzofurans have been identified as potent inhibitors of casein kinase 2 (CK2), a promising target in cancer therapy.[8]

The Propanoic Acid Moiety: A Gateway to Diverse Interactions

Arylpropanoic acid derivatives represent a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), with ibuprofen being a prime example.[9] The carboxylic acid group can participate in crucial hydrogen bonding interactions with biological targets and can also serve as a handle for further chemical modification to improve pharmacokinetic properties. The presence of the propanoic acid side chain in the target molecule suggests potential anti-inflammatory activity and opens avenues for its investigation as a modulator of pathways involved in pain and inflammation.

Hypothesized Discovery and Synthesis

Given its identification as a Ramelteon impurity, the discovery of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid was likely a result of either the synthetic route development for Ramelteon or the investigation of its metabolic fate.

Conceptual Synthetic Pathway

The synthesis of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid can be envisioned through a multi-step process, leveraging established methodologies for the construction of the dihydrobenzofuran core and subsequent functionalization. A plausible synthetic route is outlined below.

Experimental Protocol: Proposed Synthesis

  • Synthesis of a Substituted Phenol: The synthesis would likely commence with a suitably substituted phenol as the starting material.

  • Allylation: The phenol would undergo O-allylation to introduce the allyl group necessary for the subsequent Claisen rearrangement.

  • Claisen Rearrangement: The allyl aryl ether would then be subjected to a Claisen rearrangement to form the ortho-allyl phenol.

  • Cyclization: The resulting ortho-allyl phenol would be cyclized to form the 2,3-dihydrobenzofuran ring.

  • Bromination: The dihydrobenzofuran core would then be subjected to electrophilic bromination to introduce the two bromine atoms at positions 6 and 7.

  • Introduction of the Propanoic Acid Side Chain: Finally, the propanoic acid side chain would be introduced at the 5-position, potentially via a Friedel-Crafts acylation followed by reduction or other established C-C bond-forming reactions.[10]

DOT Diagram: Proposed Synthetic Workflow

G A Substituted Phenol B O-Allylation A->B Allyl bromide, Base C Claisen Rearrangement B->C Heat D Cyclization to Dihydrobenzofuran C->D Lewis Acid E Dibromination D->E Br2, Lewis Acid F Introduction of Propanoic Acid Side Chain E->F Friedel-Crafts Acylation / Reduction G 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid F->G

Caption: Proposed synthetic workflow for the target compound.

Potential Therapeutic Significance and Future Directions

The structural features of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid suggest several promising avenues for therapeutic investigation.

Potential Biological Targets and Signaling Pathways

Based on the known activities of related compounds, this molecule could potentially modulate the following pathways:

  • Casein Kinase 2 (CK2) Inhibition: The dibromo-dihydrobenzofuran core is a known pharmacophore for potent CK2 inhibitors.[8] Inhibition of CK2 is a validated strategy in oncology, as this kinase is involved in cell proliferation, apoptosis, and angiogenesis.

  • Prostaglandin Synthesis Pathway: The propanoic acid moiety suggests a potential interaction with cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.

  • Nuclear Receptors: Dihydrobenzofuran derivatives have been identified as agonists for peroxisome proliferator-activated receptors (PPARs), which are involved in regulating lipid metabolism.[11]

DOT Diagram: Potential Signaling Pathway Interactions

G cluster_0 Potential Therapeutic Targets cluster_1 Cellular Processes CK2 CK2 Cell Proliferation Cell Proliferation CK2->Cell Proliferation Apoptosis Apoptosis CK2->Apoptosis COX Enzymes COX Enzymes Inflammation Inflammation COX Enzymes->Inflammation PPARs PPARs Lipid Metabolism Lipid Metabolism PPARs->Lipid Metabolism 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid->CK2 Inhibition 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid->COX Enzymes Inhibition 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid->PPARs Agonism

Caption: Hypothesized interactions with key signaling pathways.

Quantitative Data on Related Compounds

To provide context for the potential potency of the target molecule, the following table summarizes the inhibitory concentrations (IC50) of related brominated dihydrobenzofuran derivatives against relevant targets.

Compound ClassTargetIC50 RangeReference
Dibromo-dihydrodibenzofuransCasein Kinase 2 (CK2)Low nanomolar[8]
Fluorinated/Brominated BenzofuransInflammatory Mediators (IL-6, NO, PGE2)Low micromolar[1]
Future Research Directions

To fully elucidate the therapeutic potential of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid, the following experimental avenues are recommended:

  • Chemical Synthesis and Characterization: The first step is to develop a robust and scalable synthesis of the compound, followed by thorough characterization of its physicochemical properties.

  • In Vitro Biological Screening: The synthesized compound should be screened against a panel of relevant biological targets, including CK2, COX enzymes, and PPARs, to determine its primary mechanism of action.

  • Cell-Based Assays: The antiproliferative effects of the compound should be evaluated in various cancer cell lines, and its anti-inflammatory properties should be assessed in relevant cellular models.

  • In Vivo Efficacy Studies: Promising in vitro results should be followed up with in vivo studies in animal models of cancer and inflammation to evaluate the compound's efficacy and safety profile.

Conclusion

While 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid remains a relatively unexplored molecule, a thorough analysis of its structural components provides a compelling rationale for its potential as a valuable lead compound in drug discovery. The convergence of a "privileged" dihydrobenzofuran scaffold with activity-enhancing dibromo substituents and a pharmacologically significant propanoic acid side chain makes it a prime candidate for investigation as a novel anticancer or anti-inflammatory agent. The insights and proposed research strategies outlined in this guide are intended to serve as a foundation for future studies aimed at unlocking the full therapeutic potential of this intriguing molecule.

References

  • Schmitt, F., et al. (2020). Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers.
  • Al-Harrasi, A., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PMC.
  • Bifulco, G., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. PubMed.
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  • ChemicalBook. (n.d.). 3-(6,7-Dibromo-2,3-dihydrobenzofuran-5-yl)propanoic Acid.
  • ChemicalBook. (n.d.). 3-(6,7-Dibromo-2,3-dihydrobenzofuran-5-yl)propanoic Acid.
  • Shi, G. Q., et al. (2005). Novel 2,3-dihydrobenzofuran-2-carboxylic acids: highly potent and subtype-selective PPARalpha agonists with potent hypolipidemic activity. PubMed.
  • Semwal, A. (n.d.).
  • Vostrikov, N. S., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed.
  • Wang, Y., et al. (2023). Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists.
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  • ResearchGate. (n.d.). Synthesis of substituted benzofuran-3-ylacetic acids based on three-component condensation of polyalkoxyphenols, arylglyoxals and Meldrum's acid | Request PDF.
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Whitepaper: A Strategic Approach to Unveiling the Therapeutic Targets of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide or whitepaper on the core.

Abstract The identification of novel therapeutic targets is a cornerstone of modern drug discovery. The compound 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid represents a novel chemical entity with unexplored biological potential. Its unique structural architecture, featuring a dibrominated dihydrobenzofuran core coupled to a propanoic acid side chain, suggests a potential for specific interactions with biological macromolecules. This guide outlines a comprehensive, multi-pronged strategy for the systematic identification and validation of its therapeutic targets. We will detail a logical workflow, from initial computational and phenotypic screening to rigorous biophysical and cellular validation, providing researchers with a robust framework to elucidate the compound's mechanism of action and therapeutic promise.

Part 1: Structural Analysis and Target Hypothesis Generation

The structure of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid provides initial clues to its potential biological roles. The molecule can be deconstructed into three key regions:

  • Dibromo-dihydrobenzofuran Core: Dihydrobenzofuran derivatives are known to possess a wide range of biological activities, including anti-inflammatory, and neuroprotective properties. The heavy bromine atoms significantly increase the molecule's lipophilicity and can participate in halogen bonding, a specific type of non-covalent interaction that can confer high affinity and selectivity for protein binding pockets.

  • Propanoic Acid Side Chain: The carboxylic acid group is a key pharmacophore. It is ionizable at physiological pH, allowing it to form strong ionic bonds or hydrogen bonds with amino acid residues like lysine, arginine, or histidine in a protein's active site. This moiety is common in ligands for nuclear receptors and certain enzymes.

  • Aromatic Ring System: The substituted benzene ring serves as a rigid scaffold and can engage in π-π stacking or hydrophobic interactions with protein targets.

Based on these features, we can hypothesize that the compound may target proteins where a combination of hydrophobic, halogen, and ionic interactions are critical for ligand recognition. Potential target classes include G-protein coupled receptors (GPCRs), nuclear receptors, and enzymes such as cyclooxygenases or lipoxygenases, which are known to bind acidic ligands.

Part 2: A Multi-Pronged Strategy for Target Identification

A robust target identification strategy should not rely on a single method. We propose a parallel workflow combining computational, phenotypic, and proteomic approaches to maximize the probability of success.

Phenotypic Screening

The most direct path to discovering a therapeutically relevant target is to first identify a disease-relevant cellular phenotype that the compound can modulate.[1][2][3] This approach is unbiased and ensures that any identified target is inherently linked to a desirable biological effect.

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

  • Cell Line Selection: Choose a panel of human cell lines relevant to distinct therapeutic areas (e.g., A549 lung carcinoma, SH-SY5Y neuroblastoma, Jurkat T-cell lymphoma).

  • Assay Plate Preparation: Seed cells in 384-well, optically clear bottom plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a concentration range of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid (e.g., 0.1 nM to 100 µM) for 24-48 hours. Include DMSO as a negative control and a known cytotoxic agent (e.g., Staurosporine) as a positive control.

  • Cell Staining: Fix, permeabilize, and stain the cells with a cocktail of fluorescent dyes to visualize key cellular features. A common combination includes:

    • Hoechst 33342: Stains the nucleus (DNA).

    • Phalloidin-Alexa Fluor 488: Stains F-actin filaments (cytoskeleton).

    • MitoTracker Red CMXRos: Stains mitochondria.

  • Image Acquisition: Use a high-content imaging system to automatically capture multi-channel fluorescence images from each well.

  • Image Analysis: Employ automated image analysis software to segment cells and extract quantitative features (>100) per cell, such as nuclear size, mitochondrial mass, and cytoskeletal texture.

  • Hit Identification: Identify "hit" phenotypes where the compound induces a significant, dose-dependent change in one or more features compared to the DMSO control.

Affinity-Based Proteomics

Once a phenotype is observed, the next step is to directly identify the protein(s) that the compound binds to.[4][5][6] Affinity-based proteomics uses a modified version of the compound as "bait" to capture its binding partners from a cell lysate.[2][7]

Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

  • Chemical Probe Synthesis: Synthesize an analogue of the compound with a linker and a biotin tag attached to the propanoic acid group. The linker (e.g., a short PEG chain) is crucial to minimize steric hindrance.

  • Cell Lysis: Lyse cells from the "hit" cell line identified in the phenotypic screen using a mild, non-denaturing lysis buffer (e.g., RIPA buffer without SDS) to preserve protein complexes.

  • Affinity Pulldown:

    • Incubate the cell lysate with the biotinylated probe.

    • To distinguish specific binders from non-specific ones, perform a parallel incubation with an excess of the original, unmodified compound. This "competition" experiment is critical for validating true targets.

    • Add streptavidin-coated magnetic beads to the lysates to capture the biotinylated probe and its bound proteins.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound proteins using a denaturing buffer (e.g., urea-based) or by on-bead digestion with trypsin.

  • Mass Spectrometry: Analyze the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to controls and that show reduced binding in the competition experiment. These are the high-confidence candidate targets.

G cluster_0 Target Identification Workflow Phenotypic_Screen Phenotypic Screening (High-Content Imaging) Hit_Phenotype Identified Cellular Phenotype Phenotypic_Screen->Hit_Phenotype Identifies AP_MS Affinity Purification-MS (AP-MS) Candidate_Targets List of Candidate Binding Proteins AP_MS->Candidate_Targets Identifies Hit_Phenotype->AP_MS Informs Cell Choice G cluster_1 Target Validation Workflow Candidate Candidate Target (from AP-MS) SPR SPR Analysis (Biophysical) Candidate->SPR Confirms Direct Binding CETSA CETSA (Cellular) Candidate->CETSA Confirms Cellular Engagement Functional_Assay Functional Assay (e.g., Enzyme Activity) Candidate->Functional_Assay Confirms Modulation CRISPR CRISPR/siRNA (Genetic) Candidate->CRISPR Confirms Phenotypic Link Validated_Target Validated Target SPR->Validated_Target CETSA->Validated_Target Functional_Assay->Validated_Target CRISPR->Validated_Target

Caption: A multi-step workflow for rigorous target validation.

Functional and Genetic Validation

The final pillar of validation is to prove that modulating the target protein with the compound causes the observed phenotype.

  • Functional Assays: If the target is an enzyme, a direct enzyme activity assay should be performed to determine if the compound is an inhibitor or activator. If it is a receptor, a downstream signaling assay (e.g., a reporter gene assay) can be used.

  • Genetic Validation: Use CRISPR/Cas9 to knock out the gene encoding the target protein or siRNA to knock it down. If the knockout/knockdown cells no longer respond to the compound (i.e., the phenotype disappears), it provides strong evidence that the protein is the relevant target.

Conclusion

The journey from a novel compound to a validated therapeutic target is a systematic process of hypothesis generation, screening, and rigorous, multi-faceted validation. The strategy outlined in this guide provides a comprehensive framework for elucidating the mechanism of action of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid. By integrating phenotypic screening, affinity proteomics, biophysical analysis, and cellular target engagement assays, researchers can confidently identify and validate its targets, paving the way for future preclinical and clinical development.

References

  • Schenone, M., Dancik, V., Wagner, B. K., & Schreiber, S. L. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. [Link]

  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Portland Press. [Link]

  • Drug Hunter. (2025). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. [Link]

  • deNOVO Biolabs. (2025). How does SPR work in Drug Discovery?. [Link]

  • Wang, Y., et al. (2024). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Pharmaceuticals. [Link]

  • Chemistry For Everyone. (2025). How Is Surface Plasmon Resonance Used In Drug Discovery?. YouTube. [Link]

  • PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. [Link]

  • Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. [Link]

  • Retrogenix. (n.d.). Target Deconvolution for Phenotypic Antibodies and Small Molecules. Discover Medx. [Link]

  • Bio-Rad. (n.d.). Target Discovery: Identification and Validation. [Link]

  • Lee, J. W., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology. [Link]

  • National Center for Biotechnology Information. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • XTalks. (2015). Integrated Phenotypic Screening and Target Deconvolution for Accelerated Drug Discovery. YouTube. [Link]

  • National Center for Biotechnology Information. (2007). Emerging Affinity-Based Techniques in Proteomics. PubMed Central. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Olink. (2017). Emerging Affinity-Based Proteomic Technologies for Large-Scale Plasma Profiling in Cardiovascular Disease. [Link]

  • Broad Institute. (2017). Emerging Affinity-Based Proteomic Technologies for Large-Scale Plasma Profiling in Cardiovascular Disease. [Link]

  • Creative Biolabs. (n.d.). Target Deconvolution. [Link]

  • National Center for Biotechnology Information. (2014). Affinity proteomics to study endogenous protein complexes: Pointers, pitfalls, preferences and perspectives. PubMed Central. [Link]

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  • CETSA. (n.d.). CETSA. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

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Methodological & Application

Application Notes and Protocols for 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran motif is a well-established "privileged structure" in medicinal chemistry, frequently appearing in a wide array of biologically active natural products and synthetic compounds.[1] Its unique conformational properties and ability to participate in various non-covalent interactions make it an attractive scaffold for the design of novel therapeutics. Dihydrobenzofuran derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3]

This document provides detailed application notes and protocols for the use of a key intermediate, 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid , in organic synthesis. This compound serves as a critical building block, particularly in the construction of complex polycyclic systems. Its strategic dibromination pattern is not merely a synthetic artifact but a crucial design element for directing regioselectivity in subsequent chemical transformations.

Compound Profile

Property Value Source
CAS Number 196597-76-9[4]
Molecular Formula C₁₁H₁₀Br₂O₃[4]
Molecular Weight 350.00 g/mol [4]
Appearance White solid[4]
Melting Point 117-118 °C[4]
Solubility Chloroform, Ethyl Acetate

Core Application: Intermediate in the Synthesis of Ramelteon

A primary and well-documented application of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid is its role as a key precursor in the synthesis of Ramelteon, a selective melatonin receptor agonist used for the treatment of insomnia. The propanoic acid moiety is strategically positioned to undergo an intramolecular Friedel-Crafts acylation, forming the central tricyclic core of the target molecule.

Causality of the Dibromo Substituents

The presence of the two bromine atoms on the aromatic ring is a critical design feature. They serve as blocking groups, deactivating the positions ortho and para to the dihydrofuran oxygen, thus directing the intramolecular acylation to the desired carbon and preventing the formation of undesired regioisomers.[1] This strategic halogenation is a classic example of using protecting or directing groups to achieve high regioselectivity in aromatic chemistry.

Protocol 1: Intramolecular Friedel-Crafts Acylation for Tricyclic Ketone Synthesis

This protocol details the conversion of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid to its corresponding tricyclic ketone, a key intermediate in the synthesis of Ramelteon. The reaction proceeds in two main steps: formation of the acyl chloride followed by intramolecular Friedel-Crafts cyclization.

Step 1: Acyl Chloride Formation

Objective: To activate the carboxylic acid for intramolecular acylation by converting it to the more reactive acyl chloride.

Materials:

  • 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid

  • Thionyl chloride (SOCl₂)

  • o-Dichlorobenzene (solvent)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid in o-dichlorobenzene.

  • With gentle stirring, add thionyl chloride dropwise to the suspension.

  • Heat the reaction mixture to 40°C and maintain for 30-40 minutes, or until the reaction is complete (monitor by TLC or disappearance of starting material).[1]

  • Cool the reaction mixture to 0°C in preparation for the next step. The resulting solution of the acyl chloride is typically used directly without isolation.

Step 2: Intramolecular Friedel-Crafts Acylation

Objective: To effect the cyclization of the acyl chloride onto the aromatic ring to form the tricyclic ketone.

Materials:

  • Solution of the acyl chloride from Step 1

  • Aluminum trichloride (AlCl₃)

  • Ice bath

  • Quenching solution (e.g., cold dilute HCl)

  • Extraction solvent (e.g., dichloromethane or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • To the cooled (0°C) solution of the acyl chloride, carefully add aluminum trichloride in portions, ensuring the temperature remains low.[1]

  • Stir the reaction mixture at 0°C for approximately 30 minutes.[1] Monitor the progress of the reaction by TLC.

  • Upon completion, quench the reaction by slowly pouring the mixture into a beaker of crushed ice and dilute hydrochloric acid.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tricyclic ketone.

  • The crude product can be purified by column chromatography or recrystallization as needed.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation start 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid reagent1 SOCl₂, o-dichlorobenzene, 40°C start->reagent1 intermediate Acyl Chloride Intermediate reagent1->intermediate reagent2 AlCl₃, 0°C intermediate->reagent2 product Tricyclic Ketone Intermediate reagent2->product G cluster_workflow Amide Coupling Workflow start Carboxylic Acid + Amine activation Activation with EDC (+/- HOBt/NHS) start->activation intermediate O-acylisourea intermediate activation->intermediate nucleophilic_attack Nucleophilic attack by amine intermediate->nucleophilic_attack product Amide Product nucleophilic_attack->product

Sources

Application Notes and Protocols for 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid as a Potential Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation and potential use of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid as a chemical probe. While this specific molecule is not yet extensively characterized in the scientific literature, its 2,3-dihydrobenzofuran core is a recognized privileged structure in medicinal chemistry, appearing in compounds with diverse biological activities.[1][2] This document, therefore, outlines a strategic and scientifically rigorous workflow to characterize this compound, identify its biological target(s), and validate its utility as a selective chemical probe for interrogating biological systems.

Introduction: Rationale for Investigation

3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid is a synthetic organic compound featuring a dihydrobenzofuran scaffold. This heterocyclic motif is a core component in numerous natural and synthetic molecules that exhibit significant biological effects, including anti-inflammatory, anticancer, and G-protein coupled receptor (GPCR) modulatory activities.[1][3][4][5] The presence of dibromo and propanoic acid functionalities suggests potential for specific molecular interactions and a distinct pharmacological profile.

A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling researchers to study the protein's role in cellular and organismal biology.[6] The development of high-quality chemical probes is crucial for target validation in drug discovery.[7][8] Given the limited data on 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid, this guide proposes a systematic approach to unlock its potential as a valuable research tool.

Physicochemical Characterization and Initial Assessment

Prior to biological evaluation, a thorough characterization of the compound's physical and chemical properties is essential.

Table 1: Physicochemical Properties of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic Acid

PropertyValueSource
Molecular FormulaC₁₁H₁₀Br₂O₃-
Molecular Weight366.00 g/mol -
Boiling Point451.6±45.0 °C (Predicted)[9]
Density1.882±0.06 g/cm³ (Predicted)[9]
pKa4.43±0.10 (Predicted)[9]
FormSolid[9]
SolubilityChloroform, Ethyl Acetate[9]
Protocol 1: Quality Control and Solubility Assessment
  • Purity Verification:

    • Confirm the identity and purity of the compound using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of >95% is recommended for use as a chemical probe.

  • Aqueous Solubility Determination:

    • Prepare a stock solution in a suitable organic solvent (e.g., DMSO).

    • Serially dilute the stock solution into aqueous buffers (e.g., PBS, pH 7.4) relevant to the planned biological assays.

    • Determine the kinetic and thermodynamic solubility. Poor solubility can lead to non-specific effects and assay artifacts.[8]

  • Chemical Stability Assessment:

    • Incubate the compound in assay buffer at the intended experimental temperature (e.g., 37°C) for the duration of the longest planned experiment.

    • Analyze the sample by HPLC at various time points to assess degradation. A stable compound is crucial for reliable results.

Hypothesis Generation and Phenotypic Screening

Based on the activities of related dihydrobenzofuran derivatives, initial biological investigations could focus on inflammation and cancer-related pathways.

Hypothesized Biological Activities:
  • Anti-inflammatory effects: Dihydrobenzofuran derivatives have been shown to inhibit key inflammatory mediators like cyclooxygenase-2 (COX-2) and microsomal prostaglandin E2 synthase-1 (mPGES-1).[1][4][5]

  • Anticancer activity: Some fluorinated and brominated benzofuran derivatives have demonstrated antiproliferative and pro-apoptotic effects in cancer cell lines.[4][5]

  • GPCR modulation: The dihydrobenzofuran scaffold is present in known GPR119 agonists.[3]

Protocol 2: Cellular Phenotypic Screening
  • Cell Viability/Cytotoxicity Assay:

    • Objective: To determine the concentration range at which the compound affects cell viability.

    • Cell Lines: A panel of cell lines relevant to the hypotheses, e.g., a macrophage cell line for inflammation (RAW 264.7), and a cancer cell line (e.g., HCT116, A549).

    • Method: Treat cells with a range of concentrations of the compound (e.g., 0.1 to 100 µM) for 24-72 hours.

    • Readout: Use a standard viability assay such as MTT, MTS, or a live/dead cell stain.

    • Interpretation: A dose-dependent decrease in viability suggests cytotoxic or anti-proliferative effects.

  • Anti-inflammatory Assay:

    • Objective: To assess the compound's ability to suppress inflammatory responses.

    • Cell Line: RAW 264.7 macrophages.

    • Method:

      • Pre-treat cells with the compound at non-toxic concentrations for 1-2 hours.

      • Induce an inflammatory response with lipopolysaccharide (LPS).

      • After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.

    • Readout: Measure the levels of inflammatory mediators such as nitric oxide (Griess assay), prostaglandin E2 (PGE2) (ELISA), or pro-inflammatory cytokines (e.g., TNF-α, IL-6) (ELISA).

    • Interpretation: A reduction in these mediators suggests anti-inflammatory activity.

Experimental Workflow for Initial Characterization

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Biological Activity Screening A Compound Acquisition 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid B Purity & Identity Check (>95% via HPLC/MS, NMR) A->B C Solubility & Stability (Aqueous Buffer, 37°C) B->C D Cell Viability Assay (e.g., MTT on HCT116, RAW 264.7) C->D Proceed if stable & soluble E Anti-inflammatory Assay (LPS-stimulated RAW 264.7) D->E F Phenotypic Hit Identified (e.g., Reduced PGE2 production) E->F G Target Identification & Validation F->G Proceed to Target ID

Caption: Workflow for initial assessment and screening.

Target Identification and Validation

If a reproducible and dose-dependent phenotypic effect is observed, the next critical step is to identify the direct molecular target(s) of the compound.

Protocol 3: Affinity-Based Target Identification
  • Synthesis of an Affinity Probe:

    • Synthesize a derivative of the parent compound with a linker and an affinity tag (e.g., biotin). The linker should be attached at a position that is predicted to not interfere with the compound's biological activity.

    • Validate that the tagged probe retains the biological activity of the parent compound.

  • Affinity Purification:

    • Incubate the biotinylated probe with cell lysate.

    • As a control, pre-incubate a parallel lysate with an excess of the untagged parent compound to competitively block specific binding sites.

    • Capture the probe and any bound proteins using streptavidin-coated beads.

    • Wash the beads extensively to remove non-specific binders.

    • Elute the bound proteins.

  • Protein Identification by Mass Spectrometry:

    • Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Proteins that are significantly enriched in the probe-treated sample compared to the competitor-treated control are considered potential targets.

Protocol 4: Target Engagement and Validation in Cells

Demonstrating that the compound directly binds to its putative target within a cellular context is a cornerstone of chemical probe validation.[6][10]

  • Cellular Thermal Shift Assay (CETSA):

    • Principle: The binding of a ligand can stabilize a protein, leading to an increase in its melting temperature.

    • Method:

      • Treat intact cells with the compound or vehicle control.

      • Heat aliquots of the cell suspension to a range of temperatures.

      • Lyse the cells and separate soluble proteins from aggregated, denatured proteins by centrifugation.

      • Analyze the amount of the putative target protein remaining in the soluble fraction by Western blot or other quantitative methods.

    • Interpretation: A shift to a higher melting temperature in the compound-treated samples indicates direct target engagement.

  • Genetic Target Validation:

    • Objective: To confirm that the observed phenotype is a direct result of the compound's interaction with the identified target.

    • Method (CRISPR/Cas9 Knockout/Knockdown):

      • Use CRISPR/Cas9 to knock out or knock down the gene encoding the putative target protein.

      • Treat the modified cells and control cells with the compound.

    • Interpretation: If the cells lacking the target protein are resistant to the compound's effects, it provides strong evidence that the compound acts through that target.

Target Identification and Validation Workflow

G cluster_0 Target Identification cluster_1 Target Validation A Confirmed Phenotypic Hit B Synthesize Affinity Probe (e.g., Biotin-tagged compound) A->B C Affinity Purification from Cell Lysate B->C D LC-MS/MS Analysis C->D E Identify Candidate Proteins D->E F Cellular Thermal Shift Assay (CETSA) (Confirm Target Engagement in Cells) E->F G Genetic Validation (CRISPR KO/KD of target) F->G H Biochemical Assays (In vitro activity with recombinant protein) G->H I Validated Target H->I

Caption: Workflow for target identification and validation.

Criteria for a High-Quality Chemical Probe

To be considered a high-quality and reliable chemical probe, 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid should meet several stringent criteria.[6][7]

Table 2: Quality Criteria for a Validated Chemical Probe

CriterionRecommended ThresholdRationale
Potency In vitro IC₅₀ or K_d_ < 100 nMEnsures the probe can be used at low concentrations, minimizing off-target effects.[6][7]
Cellular Potency In-cell EC₅₀ < 1 µMDemonstrates the ability to engage the target and elicit a functional response in a cellular environment.[7]
Selectivity >30-fold selectivity over other members of the same protein familyCrucial for attributing the observed phenotype to the intended target.[6][7]
On-Target Engagement Must be demonstrated in cells (e.g., via CETSA)Confirms the probe interacts with its intended target in a physiological context.[6]
Negative Control Availability of a structurally similar but inactive analogHelps to distinguish on-target from off-target or non-specific effects.[10]

Application Notes for a Validated Probe: A Hypothetical Example

Assuming that 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid (hereafter referred to as "Probe-DBDF") is validated as a potent and selective inhibitor of mPGES-1, the following application notes would apply.

Application: Investigating the Role of mPGES-1 in Macrophage Polarization
  • Background: mPGES-1 catalyzes the production of PGE2, a key inflammatory mediator. Understanding its role in macrophage polarization (the process by which macrophages adopt different functional phenotypes, such as pro-inflammatory M1 or anti-inflammatory M2) is of significant interest.

  • Recommended Use: Use Probe-DBDF at concentrations ranging from 0.1 to 1 µM to inhibit mPGES-1 activity in primary macrophages or macrophage-like cell lines.

  • Experimental Controls:

    • Vehicle Control: Use a DMSO concentration matching that of the highest Probe-DBDF concentration.

    • Negative Control: If available, use a structurally related inactive analog at the same concentrations as Probe-DBDF.

  • Protocol:

    • Culture macrophages under conditions that promote either M1 (e.g., LPS + IFN-γ) or M2 (e.g., IL-4 + IL-13) polarization.

    • Treat cells with Probe-DBDF or controls for the duration of the polarization period.

    • Assess polarization markers by qPCR (e.g., Nos2, Il12 for M1; Arg1, Mrc1 for M2) and flow cytometry (e.g., surface marker expression).

    • Measure PGE2 levels in the supernatant by ELISA to confirm target inhibition.

Hypothetical Signaling Pathway Modulation

G cluster_0 Arachidonic Acid Cascade AA Arachidonic Acid COX COX-1/2 AA->COX PGH2 PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 PGE2 Receptors Cellular Effects (Inflammation, etc.) PGE2->Receptors EP Receptors PGE2->Receptors COX->PGH2 mPGES1->PGE2 Downstream Inhibited Cellular Response Probe Probe-DBDF Probe->mPGES1 Inhibition Receptors->Downstream Leads to

Caption: Hypothetical inhibition of the mPGES-1 pathway.

Conclusion

While 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid is currently an under-characterized molecule, its chemical scaffold holds significant promise. By following the systematic and rigorous protocols outlined in these application notes—from fundamental physicochemical characterization and phenotypic screening to target identification and validation—researchers can effectively determine its utility as a chemical probe. A validated probe emerging from this pipeline would be an invaluable tool for the scientific community, enabling new insights into biology and providing a potential starting point for future drug discovery efforts.

References

  • Arrowsmith, C. H., Audia, J. E., Austin, C., Baell, J., Bennett, J., Blagg, J., ... & Workman, P. (2015). The promise and peril of chemical probes.
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  • Royal Society of Chemistry. Best Practices for Design and Characterization of Covalent Chemical Probes. [Link]

  • Workman, P., & Collins, I. (2010). Probing the probes: fitness factors for small molecule tools. Chemistry & biology, 17(6), 561-577.
  • Frye, S. V. (2010). The art of the chemical probe.
  • Bunnage, M. E., Chekler, E. L., & Jones, L. H. (2013). Target validation using chemical probes.
  • The Institute of Cancer Research. The Discovery and Utility of Chemical Probes in Target Discovery. [Link]

  • Ong, S. E., Li, X., Schenone, M., Schreiber, S. L., & Carr, S. A. (2012). Identifying cellular targets of small-molecule probes and drugs with biochemical enrichment and SILAC. Methods in molecular biology (Clifton, N.J.), 803, 115–130.
  • Quancard, J., Cox, B., Finsinger, D., Guéret, S. M., Hartung, I. V., Koolman, H. F., ... & Laufer, S. (2020). Best Practices for the Use of Chemical Probes in Research. ChemMedChem, 15(24), 2388-2402.
  • Schreiber, S. L. (2003). The small-molecule approach to biology. Chemical & engineering news, 81(9), 51-61.
  • He, M., Zhao, Z., Lv, P., Guan, Y., Xu, Y., & Chen, W. (2014). Synthesis and structure-activity relationship of dihydrobenzofuran derivatives as novel human GPR119 agonists. Bioorganic & medicinal chemistry letters, 24(15), 3348–3352.
  • Rovegno, L., Bifulco, G., Monti, M. C., & De Martino, M. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & medicinal chemistry, 24(5), 1015–1022.
  • El-Gamal, M. I., Al-Ameen, A. D., Al-Mahmoudy, A. M., Abdel-Maksoud, M. S., & Al-Said, M. S. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International journal of molecular sciences, 24(12), 10399.
  • National Center for Biotechnology Information. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. [Link]

  • Qin, L., Vo, D. D., Nakhai, A., Andersson, C. D., & Elofsson, M. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds.

Sources

Application Notes and Protocols: Strategic Functionalization of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid is a versatile scaffold for chemical probe and drug discovery programs. Its structure presents two distinct and orthogonal sites for chemical modification: a readily functionalizable carboxylic acid and a dibrominated aromatic ring ripe for modern cross-coupling chemistries. This dual reactivity allows for the systematic exploration of chemical space, enabling the generation of diverse molecular libraries for structure-activity relationship (SAR) studies.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental procedures to selectively functionalize this core molecule. We will delve into the strategic considerations behind reaction choices, provide step-by-step protocols for key transformations, and offer insights based on established chemical principles.

Strategic Overview of Functionalization Pathways

The functionalization of the parent molecule can be approached by targeting either the propanoic acid side chain or the dibromo-aromatic core. The choice of which moiety to modify first will depend on the overall synthetic strategy and the compatibility of the desired functional groups with subsequent reaction conditions.

G cluster_0 Core Molecule cluster_1 Carboxylic Acid Functionalization cluster_2 Aromatic Ring Functionalization (Cross-Coupling) Parent Molecule 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid Amide Formation Amide Derivatives Parent Molecule->Amide Formation Amide Coupling Esterification Ester Derivatives Parent Molecule->Esterification Acid-Catalyzed Esterification Reduction Primary Alcohol Parent Molecule->Reduction Reduction (e.g., LiAlH4) Suzuki Coupling Biaryl Derivatives Parent Molecule->Suzuki Coupling Pd-Catalyzed C-C Coupling Sonogashira Coupling Alkynyl Derivatives Parent Molecule->Sonogashira Coupling Pd/Cu-Catalyzed C-C Coupling Buchwald-Hartwig Amination Aryl Amine Derivatives Parent Molecule->Buchwald-Hartwig Amination Pd-Catalyzed C-N Coupling

Caption: Functionalization pathways for the target molecule.

Part 1: Modification of the Carboxylic Acid Side Chain

The propanoic acid moiety offers a classic entry point for derivatization through amide bond formation, esterification, or reduction.

Amide Bond Formation via Carbodiimide Coupling

Amide coupling is one of the most robust and frequently employed reactions in medicinal chemistry, allowing for the introduction of a vast array of amine-containing fragments.[1] The use of coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activator such as 1-Hydroxybenzotriazole (HOBt) provides a reliable method for amide bond formation under mild conditions.[2]

Rationale: The reaction proceeds through the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. HOBt is often added to suppress side reactions and minimize racemization by forming an active ester intermediate, which then reacts with the amine.[2]

Experimental Protocol: General Procedure for Amide Coupling

  • Dissolution: Dissolve 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) (0.1-0.5 M).

  • Activation: Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution. Stir at room temperature for 15-30 minutes to allow for the formation of the active ester.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq) to liberate the free amine.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Fischer Esterification

Esterification provides another avenue for derivatization, often improving properties such as cell permeability. The Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is a straightforward method for this transformation.[3][4]

Rationale: The reaction involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of water yield the ester.[3]

Experimental Protocol: Synthesis of the Methyl Ester

  • Reaction Setup: Suspend 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid (1.0 eq) in an excess of methanol (serving as both reactant and solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the suspension.

  • Heating: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting methyl ester is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.

Reduction to a Primary Alcohol

Reduction of the carboxylic acid to the corresponding primary alcohol opens up further synthetic possibilities, such as ether formation or oxidation to an aldehyde. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of this transformation.[5][6][7]

Rationale: The reduction of a carboxylic acid with LiAlH₄ is a two-step process. First, an acid-base reaction occurs where the acidic proton of the carboxylic acid reacts with a hydride to form hydrogen gas and a lithium carboxylate salt. The carboxylate is then reduced to the primary alcohol.[5][6] Due to the reactivity of LiAlH₄ with protic solvents, this reaction must be carried out under anhydrous conditions.[6][8]

Experimental Protocol: Reduction with LiAlH₄

  • Inert Atmosphere: Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation: Suspend LiAlH₄ (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) and cool the suspension to 0°C in an ice bath.

  • Substrate Addition: Dissolve 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel. Control the addition rate to maintain the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Quenching: Carefully quench the reaction by cooling it back to 0°C and slowly adding water dropwise, followed by 15% NaOH solution, and then more water (Fieser workup).

  • Purification: Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude alcohol by column chromatography.

Part 2: Functionalization of the Dibrominated Aromatic Ring

The two bromine atoms on the benzofuran ring are ideal handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[9][10][11][12] The reactivity of the two bromides is likely to be similar, and selective mono-functionalization may require careful control of stoichiometry and reaction conditions.

Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds by reacting an aryl halide with an organoboron compound, such as a boronic acid or ester.[13][14][15][16] This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups.[14]

Rationale: The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with the boronic acid (which is activated by a base) and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[15]

G Ar-Br Aryl Bromide Oxidative Addition Oxidative Addition Ar-Br->Oxidative Addition Pd(0)L2 Pd(0) Catalyst Pd(0)L2->Oxidative Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Boronic Acid R-B(OH)2 + Base Boronic Acid->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Biaryl Product Reductive Elimination->Ar-R

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a reaction vessel, add the 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid derivative (1.0 eq), the desired arylboronic acid (1.1-1.5 eq per bromine), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq per bromine).

  • Solvent and Degassing: Add a solvent system, typically a mixture of an organic solvent (e.g., Dioxane, Toluene, or DME) and water. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heating: Heat the reaction mixture to 80-100°C under an inert atmosphere for 6-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Sonogashira Coupling for Alkynyl Moiety Introduction

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[17][18][19] Copper-free protocols have also been developed to avoid issues like Glaser-type homocoupling of the alkyne.[20][21]

Rationale: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) is followed by transmetalation with a copper(I) acetylide intermediate and subsequent reductive elimination. The copper cycle facilitates the formation of the copper(I) acetylide from the terminal alkyne and a base.[19]

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: In a Schlenk flask, combine the 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid derivative (1.0 eq), a palladium catalyst like Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst such as CuI (1-3 mol%).

  • Solvent and Reagents: Add an anhydrous solvent, typically a mixture of THF and an amine base like TEA or DIPEA. Add the terminal alkyne (1.1-1.5 eq per bromine).

  • Degassing and Reaction: Degas the mixture and place it under an inert atmosphere. Stir at room temperature to 60°C for 4-18 hours. Monitor by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate.

  • Purification: Dissolve the residue in an appropriate solvent and wash with water or ammonium chloride solution to remove the amine salt. Dry the organic layer and concentrate. Purify by column chromatography.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[22][23][24][25] This reaction is exceptionally versatile, accommodating a wide range of primary and secondary amines.[26]

Rationale: The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition of the aryl bromide to the Pd(0) catalyst, coordination of the amine, deprotonation by a base to form a palladium amide complex, and finally, reductive elimination to give the aryl amine product.[23] The choice of ligand is critical for the success of this reaction.[23][24]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Catalyst Pre-formation/Setup: In a glovebox or under an inert atmosphere, add the 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid derivative (1.0 eq), the desired amine (1.2-2.0 eq per bromine), a palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄).

  • Solvent: Add an anhydrous solvent such as toluene or dioxane.

  • Reaction: Seal the reaction vessel and heat to 80-110°C for 12-24 hours. Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction mixture, dilute with ethyl acetate, and filter through Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic phase, concentrate, and purify the crude product by column chromatography.

Summary of Reaction Conditions

ReactionKey ReagentsSolvent(s)Temperature (°C)
Amide Coupling EDC, HOBt, Amine, DIPEADCM or DMFRoom Temp.
Esterification Alcohol, H₂SO₄ (cat.)AlcoholReflux
Reduction to Alcohol LiAlH₄Anhydrous THF0 to Room Temp.
Suzuki Coupling Boronic Acid, Pd Catalyst, BaseDioxane/H₂O, Toluene80 - 100
Sonogashira Coupling Terminal Alkyne, Pd Cat., CuITHF, TEA/DIPEARoom Temp. - 60
Buchwald-Hartwig Amine, Pd Precursor, Ligand, BaseToluene, Dioxane80 - 110

Conclusion

The strategic functionalization of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid provides a powerful platform for the generation of novel chemical entities. By leveraging well-established protocols for modifying both the carboxylic acid and the aromatic bromide moieties, researchers can efficiently synthesize diverse libraries of compounds for biological screening and lead optimization. The choice of reaction sequence and the careful selection of reagents and conditions are paramount to achieving the desired synthetic outcomes. The protocols outlined in this guide serve as a robust starting point for the exploration of this valuable chemical scaffold.

References

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Application Notes & Protocols: 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Investigation into a Novel Dihydrobenzofuran Scaffold in Drug Discovery

Introduction: Uncovering Potential in a Privileged Scaffold

The 2,3-dihydrobenzofuran moiety is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities. These activities include potent anti-inflammatory, anticancer, and metabolic regulatory effects. This document focuses on a specific, less-explored derivative: 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid .

This compound is notable for three key structural features: the core 2,3-dihydrobenzofuran scaffold, heavy halogenation with two bromine atoms, and a flexible propanoic acid side chain. The presence of bromine and carboxylic acid groups on benzofuran structures has been correlated with enhanced biological effects. Furthermore, its identification as "Ramelteon Impurity 20" provides a critical context for drug development professionals. Ramelteon is a selective melatonin receptor agonist approved for the treatment of insomnia. The presence of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid as a related substance underscores the importance of its synthesis and characterization for impurity profiling and quality control in pharmaceutical manufacturing.

Beyond its role as an impurity, its structural analogy to other bioactive dihydrobenzofurans suggests it may possess intrinsic pharmacological activity worthy of investigation. This guide provides a framework for its chemical synthesis and biological evaluation, empowering researchers to explore its potential in drug discovery pipelines.

Section 1: Compound Profile and Rationale for Investigation

A thorough understanding of the molecule's properties is the foundation for its rational investigation in a drug discovery context.

Physicochemical Properties
PropertyValueSource
IUPAC Name 3-(6,7-dibromo-2,3-dihydro-1-benzofuran-5-yl)propanoic acid-
CAS Number 196597-76-9
Molecular Formula C₁₁H₁₀Br₂O₃
Molecular Weight 350.00 g/mol
Predicted LogP 4.61
Appearance Solid (predicted)-
Rationale for Pharmacological Screening

The decision to investigate this molecule is based on established principles of medicinal chemistry:

  • The Privileged Core: The dihydrobenzofuran nucleus is a validated pharmacophore. Derivatives have been successfully developed as GPR119 agonists for type 2 diabetes, PPARα agonists for dyslipidemia, and inhibitors of inflammatory enzymes.

  • Modulatory Effects of Halogenation: The introduction of bromine atoms onto the aromatic ring can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, often increasing potency and modifying metabolic stability.

  • The Carboxylic Acid Moiety: The propanoic acid side chain provides a crucial acidic functional group that can engage in hydrogen bonding and ionic interactions with biological targets. It also serves as a synthetic handle for creating ester or amide prodrugs to optimize delivery and pharmacokinetic profiles.

Section 2: Proposed Synthetic Pathways and Protocols

While this specific molecule is available from specialty chemical suppliers, a robust and scalable synthesis is essential for systematic investigation. The following section outlines a proposed synthetic route based on well-established and reliable chemical transformations.

Overall Synthetic Workflow

The proposed synthesis is a multi-step process beginning with a commercially available benzofuran, proceeding through selective hydrogenation and functionalization to yield the target compound.

G cluster_0 Core Synthesis cluster_1 Side Chain Installation A Substituted Benzofuran B 2,3-Dihydrobenzofuran Intermediate A->B Selective Hydrogenation (Protocol 2.1) C Keto-acid Intermediate B->C Friedel-Crafts Acylation (Protocol 2.2) D Target Compound C->D Clemmensen Reduction (Protocol 2.3)

Caption: Proposed synthetic workflow for the target compound.

Protocol 2.1: Selective Hydrogenation of the Benzofuran Core

The selective reduction of the furan ring in a benzofuran derivative, while leaving the benzene ring intact, is a key transformation. Catalytic hydrogenation using specific catalysts can achieve this efficiently.

Objective: To synthesize a 6,7-dibromo-2,3-dihydrobenzofuran intermediate from a corresponding 6,7-dibromobenzofuran precursor.

Methodology: This protocol is adapted from established methods for selective benzofuran hydrogenation using ruthenium or other noble-metal catalysts.

  • Catalyst Preparation: In an inert atmosphere glovebox, suspend Ruthenium nanoparticles on a suitable support (e.g., carbon) in a high-pressure reaction vessel containing a deoxygenated solvent such as decalin or ethanol.

  • Reactant Addition: Add the 6,7-dibromobenzofuran starting material to the vessel.

  • Reaction Conditions: Seal the vessel, purge with hydrogen gas (H₂), and pressurize to 10-20 bar. Heat the reaction mixture to 150-175°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing via Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After cooling to room temperature and carefully venting the H₂, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude 6,7-dibromo-2,3-dihydrobenzofuran can be purified by flash column chromatography on silica gel if necessary.

Protocol 2.2: Friedel-Crafts Acylation

This classic reaction introduces an acyl group onto the aromatic ring, which is the first step to building the propanoic acid side chain.

Objective: To acylate 6,7-dibromo-2,3-dihydrobenzofuran with succinic anhydride to form 4-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)-4-oxobutanoic acid.

Methodology:

  • Reactant Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) and a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane. Cool the suspension to 0°C in an ice bath.

  • Acylating Agent Addition: Add succinic anhydride (1.2 equivalents) portion-wise to the stirred suspension.

  • Substrate Addition: Slowly add a solution of the 6,7-dibromo-2,3-dihydrobenzofuran intermediate (1.0 equivalent) in the same dry solvent to the reaction mixture, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 12-16 hours.

  • Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid (HCl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude keto-acid.

Protocol 2.3: Clemmensen Reduction

This reduction converts the ketone carbonyl group from the previous step into a methylene group, completing the propanoic acid side chain.

Objective: To reduce the keto-acid intermediate to the final target compound, 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid.

Methodology:

  • Reagent Preparation: Prepare amalgamated zinc by stirring zinc granules with a 5% aqueous mercury(II) chloride solution for 5 minutes. Decant the solution and wash the zinc with water.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the amalgamated zinc, concentrated HCl, water, and toluene. Add the crude keto-acid from Protocol 2.2.

  • Reaction: Heat the mixture to a vigorous reflux with strong stirring. Additional portions of concentrated HCl may be required during the reaction to maintain a strongly acidic environment.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

  • Work-up: After cooling, separate the organic and aqueous layers. Extract the aqueous layer with toluene or ethyl acetate.

  • Purification: Combine the organic extracts, wash with water, dry over Na₂SO₄, and concentrate under reduced pressure. The final product can be purified by recrystallization or flash chromatography.

Section 3: Protocols for Biological Activity Screening

Based on the activities of structurally related dihydrobenzofuran derivatives, the following screening assays are proposed to identify the potential therapeutic value of the title compound.

Biological Screening Workflow

A tiered approach is recommended, starting with primary in vitro screens against high-value targets, followed by dose-response studies to determine potency for any identified "hits."

G cluster_0 A Test Compound: 3-(6,7-dibromo-2,3-dihydro- benzofuran-5-yl)propanoic acid B Primary Screening (Single High Concentration, e.g., 10 µM) A->B C Anti-Inflammatory COX-2 Assay (Protocol 3.2) B->C D Anti-Inflammatory mPGES-1 Assay (Protocol 3.3) B->D E Metabolic Disease GPR119 Agonist Assay (Protocol 3.4) B->E F Hit Identification C->F D->F E->F G Dose-Response Curve & IC₅₀/EC₅₀ Determination F->G If Active

Caption: Proposed workflow for biological evaluation.

Protocol 3.2: In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay (Fluorometric)

Principle: This assay measures the peroxidase component of COX-2 activity. The enzyme converts arachidonic acid to PGG₂, which is then reduced to PGH₂. This process is coupled to the oxidation of a fluorometric probe (e.g., Amplex™ Red), and inhibition is measured as a decrease in fluorescence.

Methodology:

  • Reagent Preparation: Prepare solutions of human recombinant COX-2 enzyme, arachidonic acid substrate, Amplex™ Red probe, and a positive control inhibitor (e.g., Celecoxib) in COX Assay Buffer. Prepare serial dilutions of the test compound in DMSO.

  • Reaction Setup: In a 96-well black plate, add COX Assay Buffer, the COX-2 enzyme solution, and 10 µL of the diluted test compound or control. Include wells for "Enzyme Control" (DMSO vehicle) and "No Inhibitor Control".

  • Pre-incubation: Incubate the plate at 25°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add a mixture of the Amplex™ Red probe and arachidonic acid to all wells to start the reaction.

  • Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence kinetically (Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction (change in fluorescence per minute). Determine the percent inhibition for each concentration of the test compound relative to the enzyme control. Plot percent inhibition versus log[inhibitor] and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Protocol 3.3: In Vitro mPGES-1 Inhibition Assay (Cell-Free)

Principle: This assay measures the ability of a compound to inhibit the conversion of PGH₂, the product of COX enzymes, into PGE₂ by microsomal prostaglandin E synthase-1 (mPGES-1).

Methodology:

  • Reagent Preparation: Use recombinant human mPGES-1. Prepare solutions of the substrate PGH₂ (generated in situ or added exogenously), reduced glutathione (GSH) cofactor, and test compounds in a suitable reaction buffer (e.g., potassium phosphate).

  • Reaction Setup: In microcentrifuge tubes or a 96-well plate, combine the reaction buffer, mPGES-1 enzyme, GSH, and the test compound at various concentrations.

  • Pre-incubation: Incubate the mixture at room temperature for 10 minutes.

  • Reaction Initiation: Add PGH₂ to start the reaction and incubate for a defined time (e.g., 60 seconds) at the appropriate temperature (e.g., 4°C to minimize non-enzymatic degradation).

  • Termination: Stop the reaction by adding a quenching solution containing a reducing agent (e.g., stannous chloride, SnCl₂) and a stable isotope-labeled internal standard of PGE₂ (PGE₂-d₄).

  • Quantification: Analyze the amount of PGE₂ produced using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Calculate the IC₅₀ value by plotting the percent inhibition of PGE₂ formation against the logarithm of the inhibitor concentration.

Protocol 3.4: GPR119 Agonist Activity Assay (Cell-Based cAMP)

Principle: G protein-coupled receptor 119 (GPR119) signals through the Gαs protein to increase intracellular cyclic AMP (cAMP). This assay measures a compound's ability to stimulate cAMP production in cells expressing the receptor.

Methodology:

  • Cell Culture: Use a cell line stably expressing human GPR119 (e.g., HEK293 or Tango U2OS cells). Plate the cells in a 384-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound and a known GPR119 agonist (e.g., AR231453) in an appropriate assay buffer containing a phosphodiesterase inhibitor like IBMX.

  • Cell Stimulation: Remove the culture medium from the cells and add the prepared compound dilutions. Incubate at room temperature for 30-60 minutes.

  • Lysis and Detection: Lyse the cells and detect the accumulated cAMP levels using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.

  • Data Analysis: Convert the raw signal to cAMP concentrations using a standard curve. Plot the cAMP concentration against the logarithm of the test compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ value and maximum efficacy.

Section 4: Data Presentation and Interpretation

Quantitative data from the screening protocols should be summarized for clear comparison and decision-making.

Summary of Biological Activity

| Assay | Target | Result (IC₅₀ / EC₅₀) | Positive Control | Control Value | | :--- | :--- | :--- |

analytical methods for quantifying 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Quantitative Analysis of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic Acid

Abstract

This document provides a comprehensive guide with detailed protocols for the quantitative analysis of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid. This compound is a known impurity and critical intermediate in the synthesis of pharmacologically active molecules, making its accurate quantification essential for quality control, process optimization, and regulatory compliance in drug development. We present a primary method based on Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV), designed for robust, routine analysis. Furthermore, a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is outlined for trace-level detection. The protocols are grounded in established analytical principles and include a complete framework for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction and Analyte Overview

3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid is a key chemical entity, notably identified as Ramelteon Impurity H.[4] The presence and quantity of such impurities can directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a validated, reliable analytical method is not merely a procedural requirement but a cornerstone of ensuring product quality.

The molecule's structure, featuring a dibrominated benzofuran core and a propanoic acid side chain, presents specific analytical considerations. The hydrophobic benzofuran moiety allows for strong retention on reversed-phase columns, while the acidic carboxyl group dictates the mobile phase pH for optimal peak shape and retention control.

Analyte Physicochemical Properties:

Property Value Source
Molecular Formula C₁₁H₁₀Br₂O₃ -
Molecular Weight 366.00 g/mol -
Form Solid [5]
pKa (Predicted) 4.43 ± 0.10 [5]

| Solubility | Soluble in Chloroform, Ethyl Acetate |[5] |

Principle of the Primary Analytical Method: RP-HPLC-UV

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for this analyte due to its efficiency in separating moderately polar to non-polar compounds.

Causality Behind Methodological Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is selected. Its long alkyl chains provide a hydrophobic environment that interacts strongly with the dibromo-dihydrobenzofuran core of the analyte, ensuring adequate retention and separation from more polar impurities.

  • Mobile Phase: A gradient elution using acetonitrile and water is employed. Acetonitrile is a common organic modifier that provides good peak shape and elution strength for compounds of this nature.

  • pH Control: The aqueous component of the mobile phase is acidified (e.g., with 0.1% phosphoric acid). According to the predicted pKa of 4.43[5], maintaining a mobile phase pH of approximately 2.5-3.0 ensures the carboxylic acid group remains protonated (-COOH) rather than ionized (-COO⁻). This un-ionized state is less polar, leading to consistent retention, improved peak symmetry, and avoidance of peak tailing.

  • Detection: UV detection is chosen for its robustness and wide applicability. The benzofuran chromophore is expected to exhibit strong UV absorbance, providing excellent sensitivity for quantification. A preliminary wavelength scan should be performed, but a wavelength around 225 nm is a logical starting point for this class of compounds.[6]

Protocol 1: Quantitative Analysis by RP-HPLC-UV

This protocol details the setup, execution, and validation of the primary analytical method.

Required Instrumentation and Consumables
  • HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Syringe filters (0.45 µm, PTFE or PVDF).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Reagents: Acetonitrile (HPLC grade), Phosphoric Acid (ACS grade), Reagent-grade water.

Preparation of Solutions
  • Mobile Phase A (Aqueous): Add 1.0 mL of phosphoric acid to 1000 mL of reagent-grade water. Mix thoroughly.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh approximately 25 mg of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% H₃PO₄ in Water; B: Acetonitrile
Gradient 0-15 min: 40% B to 90% B; 15-17 min: 90% B; 17.1-20 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 225 nm
Run Time 20 minutes
Sample Preparation Protocol
  • Accurately weigh a sample containing an amount of the analyte that will result in a final concentration within the calibration range (e.g., 50 µg/mL).

  • Transfer the weighed sample to a volumetric flask of appropriate size.

  • Add approximately 70% of the flask volume with diluent.

  • Sonicate for 10 minutes to ensure complete dissolution.[7]

  • Allow the solution to cool to room temperature and dilute to the mark with the diluent.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.[7]

HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing weigh Weighing dissolve Dissolution (in Diluent) weigh->dissolve filter Filtration (0.45 µm) dissolve->filter inject HPLC Injection filter->inject separate C18 Column Separation inject->separate detect UV Detection (225 nm) separate->detect integrate Peak Integration detect->integrate quantify Quantification (vs. Standard) integrate->quantify

Caption: Workflow for the HPLC-UV analysis of the target analyte.

Method Validation Protocol (ICH Q2(R1) Framework)

The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[3] The following protocols should be executed as per a pre-approved validation plan.[8]

Specificity
  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Analyze a blank sample (diluent) to ensure no interfering peaks at the analyte's retention time.

    • Analyze a sample of the analyte.

    • If available, analyze samples of known related substances and impurities.

    • Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) on the analyte and analyze the stressed samples. The peak for the intact analyte should be spectrally pure (if using a PDA detector) and well-resolved from any degradation products.

Linearity and Range
  • Objective: To demonstrate a direct proportional relationship between concentration and instrument response over a specified range.

  • Protocol:

    • Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the target concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL).

    • Inject each standard in triplicate.

    • Plot the average peak area against the concentration.

    • Perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.

Accuracy
  • Objective: To determine the closeness of the test results to the true value.

  • Protocol:

    • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo or known matrix with the analyte.

    • Analyze the samples and calculate the percentage recovery.

    • Acceptance criteria are typically 98.0% to 102.0% recovery.

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • The relative standard deviation (RSD) for both studies should be ≤ 2.0%.

Limits of Detection (LOD) and Quantitation (LOQ)
  • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Protocol:

    • These can be estimated based on the standard deviation of the response and the slope of the calibration curve:

      • LOD = 3.3 × (σ / S)

      • LOQ = 10 × (σ / S) (where σ = standard deviation of the y-intercept of the regression line, S = slope of the calibration curve).

    • Prepare and analyze samples at the estimated LOD and LOQ concentrations to confirm detectability and acceptable precision (RSD ≤ 10% for LOQ).

Summary of Validation Parameters:

Parameter Typical Acceptance Criteria Reference
Specificity No interference at analyte RT; peak purity > 99% ICH Q2(R1)
Linearity (R²) ≥ 0.999 ICH Q2(R1)
Range 80-120% of test concentration ICH Q2(R1)
Accuracy (% Recovery) 98.0 - 102.0% ICH Q2(R1)
Precision (RSD) ≤ 2.0% ICH Q2(R1)

| LOQ Precision (RSD) | ≤ 10% | ICH Q2(R1) |

Protocol 2: LC-MS/MS for High Sensitivity Analysis

For applications requiring lower detection limits, such as impurity profiling in final drug products or analysis in biological matrices, LC-MS/MS is the preferred technique.[9]

Rationale and Principle

This method couples the separation power of HPLC with the sensitivity and specificity of tandem mass spectrometry. The analyte is ionized (typically via Electrospray Ionization - ESI), a specific precursor ion (matching the analyte's molecular weight) is selected, fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), drastically reduces chemical noise and allows for quantification at picogram levels. Given the acidic nature of the analyte, ESI in negative ion mode is the logical choice.

Instrumentation and Parameters
  • System: LC system coupled to a triple quadrupole (QqQ) or Q-TOF mass spectrometer.

  • Ion Source: Electrospray Ionization (ESI), Negative Mode.

  • LC Conditions: Can be adapted from the HPLC-UV method, often with a lower flow rate (e.g., 0.4-0.6 mL/min) and potentially using formic acid instead of phosphoric acid, as it is more volatile and MS-friendly.

Hypothetical MS Parameters (to be optimized experimentally):

Parameter Setting
Ionization Mode ESI Negative
Capillary Voltage -3.5 kV
Source Temperature 150 °C
Desolvation Gas Flow 800 L/hr
Precursor Ion (Q1) m/z 364.9 (for [M-H]⁻)
Product Ion (Q3) To be determined via infusion and fragmentation experiments

| Collision Energy | To be optimized |

LC-MS/MS Experimental Workflow

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry (MRM Mode) Sample Prepared Sample LC_Sep LC Separation Sample->LC_Sep ESI Ionization (ESI-) [M-H]⁻ LC_Sep->ESI Q1 Q1: Precursor Ion Selection m/z 364.9 ESI->Q1 Q2 q2: Collision Cell Fragmentation (CID) Q1->Q2 Q3 Q3: Product Ion Selection m/z 'X' Q2->Q3 Detector Detector Signal Acquisition Q3->Detector Quantification Quantification Detector->Quantification

Caption: Workflow for LC-MS/MS analysis in MRM mode.

Conclusion

This application note provides two robust and reliable methods for the quantification of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid. The primary RP-HPLC-UV method is well-suited for routine quality control, offering a balance of performance, simplicity, and cost-effectiveness. The secondary LC-MS/MS method provides the enhanced sensitivity and specificity required for trace-level analysis. Adherence to the outlined protocols, particularly the comprehensive validation framework based on ICH guidelines, will ensure that the data generated is accurate, precise, and fit for purpose in a regulated drug development environment.

References

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

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  • Title: Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium Source: ResearchGate URL: [Link]

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Application Notes & Protocols: Safe Handling and Storage of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the safe handling, storage, and disposal of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid (CAS: 196597-76-9). Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from structurally similar molecules, including halogenated aromatic hydrocarbons and carboxylic acids, to establish best-practice protocols. These guidelines are intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment. The protocols outlined herein are grounded in established principles of chemical safety and are designed to be self-validating through a clear rationale for each procedural step.

Introduction and Compound Overview

The presence of bromine atoms on the aromatic ring suggests potential for bioaccumulation and environmental persistence, characteristic of some halogenated aromatic compounds.[1] The carboxylic acid group confers acidic and potentially corrosive properties.[2] This dual-hazard nature necessitates stringent adherence to the handling and storage procedures detailed in this guide.

Table 1: Physicochemical Properties of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid

PropertyValueSource(s)
CAS Number 196597-76-9[3][4][5][6]
Molecular Formula C₁₁H₁₀Br₂O₃[3][4][5]
Molecular Weight 350.00 g/mol [3][4]
Appearance White Solid[3]
Melting Point 117-118 °C[3]
Boiling Point 451.6 ± 45.0 °C (Predicted)[3][7]
Density 1.882 ± 0.06 g/cm³ (Predicted)[3][7]
pKa 4.43 ± 0.10 (Predicted)[3][7]
Solubility Chloroform, Ethyl Acetate[3][7]

Hazard Assessment and Risk Mitigation

Given the compound's structure, a conservative approach to hazard assessment is warranted. The primary hazards are extrapolated from related chemical classes.

Potential Health Hazards
  • Skin and Eye Irritation/Corrosion: The carboxylic acid moiety suggests the compound is likely to be a skin and eye irritant, and potentially corrosive.[2][8] A Safety Data Sheet for a similar compound, 2,3-Dibromo-3-phenylpropionic acid, explicitly lists skin and serious eye irritation as hazards.

  • Respiratory Tract Irritation: As a solid powder, inhalation of dust particles may cause respiratory irritation.[8]

  • Toxicity of Halogenated Aromatics: Halogenated aromatic hydrocarbons as a class are associated with a range of toxic effects, including potential liver dysfunction and skin conditions like chloracne with prolonged exposure. While the acute toxicity of this specific compound is unknown, chronic exposure should be minimized. These compounds can be absorbed through the skin, respiratory tract, or ingestion.

  • Harmful if Swallowed or Inhaled: The non-brominated analog, 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid, is classified as harmful if swallowed, in contact with skin, or inhaled.[9] It is prudent to assume the brominated version carries similar or greater risks.

Environmental Hazards

Many halogenated aromatic compounds are persistent in the environment and can bioaccumulate.[1] Therefore, release into drains or the environment must be strictly avoided.

Causality Behind Precautionary Measures

The combination of a persistent halogenated core and a reactive carboxylic acid group drives the need for stringent containment and personal protection. The primary routes of exposure—inhalation of dust, skin/eye contact, and ingestion—must all be controlled. The protocols below are designed to interrupt these exposure pathways.

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is mandatory for all personnel handling this compound.

Table 2: Mandatory Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[9]Protects against splashes and airborne dust particles causing serious eye irritation.
Hand Protection Nitrile or neoprene gloves. Check manufacturer's breakthrough time.Prevents skin contact, irritation, and potential absorption.
Body Protection Flame-retardant laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator with a particulate filter (e.g., N95) or a full-face respirator if dust levels are high or irritation is experienced.[9]Prevents inhalation of dust particles that can cause respiratory tract irritation.

Protocol 1: Donning and Doffing PPE

  • Inspection: Before use, inspect all PPE for signs of damage (e.g., cracks, tears).

  • Donning Sequence:

    • Put on the laboratory coat.

    • Put on the respirator.

    • Put on eye protection.

    • Put on gloves, ensuring cuffs are pulled over the sleeves of the lab coat.

  • Doffing Sequence:

    • Remove gloves using a technique that avoids skin contact with the outer surface.

    • Remove the laboratory coat.

    • Remove eye protection.

    • Remove the respirator.

    • Wash hands thoroughly with soap and water.

Handling and Use Protocols

Handling should always occur in a controlled environment to minimize exposure.

Designated Work Area
  • All handling of the solid compound and its solutions must be conducted within a certified chemical fume hood to control airborne dust and vapors.

  • The work surface should be lined with absorbent, disposable bench paper to contain any minor spills.

Experimental Workflow: Weighing and Solution Preparation

The following workflow diagram illustrates the key steps and decision points for safely handling the compound from receipt to use in an experiment.

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling Phase A Verify Compound Identity & Purity B Review Safety Protocols (This Document) A->B C Assemble & Inspect PPE B->C D Prepare & Verify Fume Hood Operation C->D E Transfer Compound to Weighing Vessel D->E Begin Work F Weigh Desired Amount E->F G Add Solvent to Dissolve Compound F->G H Seal Container for Experiment G->H I Decontaminate Utensils & Glassware H->I Experiment Complete J Wipe Down Fume Hood Surfaces I->J K Segregate & Label Waste J->K L Doff PPE Correctly K->L M Wash Hands Thoroughly L->M

Caption: Workflow for Safe Handling of the Compound.

Protocol 2: Weighing and Solution Preparation

  • Preparation: Perform all steps in a chemical fume hood. Place an anti-static weighing dish on a tared analytical balance.

  • Aliquotting: Use a chemically resistant spatula to carefully transfer the solid compound from the stock container to the weighing dish. Avoid creating dust. Close the stock container immediately.

  • Dissolution: Transfer the weighed solid to an appropriate flask. Using a funnel, add the desired solvent (e.g., Chloroform, Ethyl Acetate) to dissolve the compound.

  • Mixing: Gently swirl the flask to ensure complete dissolution. Avoid splashing.

  • Cleanup: Decontaminate the spatula and any other reusable equipment immediately after use. Dispose of the weighing dish and any contaminated bench paper in the designated solid hazardous waste container.

Storage and Segregation

Proper storage is critical to maintaining chemical stability and preventing hazardous interactions.

Storage Conditions
  • Container: Store in the original, tightly sealed container.[10] If transferring to a new container, ensure it is made of corrosion-resistant material like glass or high-density polyethylene (HDPE) and is clearly labeled.[10]

  • Environment: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[11] A dedicated, corrosion-resistant acid storage cabinet is recommended.[10]

  • Inventory: Maintain a detailed inventory of the compound, including the date of receipt and quantities used.

Chemical Incompatibility

Segregation from incompatible materials is a cornerstone of safe chemical storage.[12]

  • Bases: Store separately from all bases (e.g., sodium hydroxide, amines). Reaction can cause neutralization, potentially generating heat.

  • Oxidizing Agents: Segregate from strong oxidizing agents (e.g., nitric acid, perchlorates).[12] Mixing can lead to vigorous and potentially explosive reactions.

  • Reactive Metals: Keep away from alkali metals (e.g., sodium, potassium) and other reactive metals.[12]

G cluster_storage Correct Storage cluster_incompatible Store Separately From Compound 3-(6,7-dibromo-2,3-dihydro- benzofuran-5-yl)propanoic acid Storage Cool, Dry, Ventilated Corrosion-Resistant Cabinet Compound->Storage STORE IN Bases Bases (e.g., NaOH) Oxidizers Oxidizing Agents (e.g., HNO₃) Metals Reactive Metals (e.g., Na, K)

Caption: Storage Compatibility Diagram.

Emergency Procedures

Spill Response

Protocol 3: Solid Spill Cleanup

  • Evacuate: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the fume hood is operating.

  • PPE: Don appropriate PPE as detailed in Table 2.

  • Contain: Gently cover the spill with a dry absorbent material like vermiculite or sand to prevent dust from becoming airborne.

  • Collect: Carefully sweep the material into a designated hazardous waste container. Do not use a vacuum cleaner unless it is HEPA-filtered and rated for hazardous dust.

  • Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to the laboratory supervisor or safety officer.

First Aid Measures

These measures are based on general protocols for acidic and potentially toxic compounds.[9]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal

All waste containing 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid, including unused product, contaminated materials (gloves, bench paper), and solutions, must be treated as hazardous waste.

  • Labeling: Collect waste in clearly labeled, sealed containers. The label should include the chemical name and associated hazards.

  • Segregation: Do not mix this waste with other incompatible waste streams.

  • Disposal: Dispose of waste through a certified hazardous waste disposal service, in accordance with all local, state, and federal regulations.

Conclusion

The safe management of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid relies on a proactive assessment of its potential hazards based on its chemical structure. By implementing the robust PPE, handling, storage, and emergency protocols outlined in this guide, researchers can effectively mitigate risks and maintain a safe laboratory environment. Adherence to these guidelines is not merely procedural; it is a critical component of responsible scientific practice.

References

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. Hydrocarbons, Halogenated Aromatic. [Link]

  • Post Apple Scientific. 15 Tips for Storing Acids in Your Laboratory. [Link]

  • Science.gov. halogenated aromatic compounds: Topics by Science.gov. [Link]

  • Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd. 3-(6,7-Dibromo-2,3-Dihydro-1-benzofuran-5-yl) Propionic acid. [Link]

  • University of California, Berkeley - EH&S. Safe Storage of Hazardous Chemicals. [Link]

  • Phan, T. T., & Nguyen, L. T. (2020). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial biotechnology, 13(1), 108–122. [Link]

  • Special Pet Topics. Halogenated Aromatic Poisoning (PCB and Others). [Link]

  • DC Fine Chemicals. Safety Data Sheet for Propionic acid. [Link]

  • Chemsigma. 3-(6,7-Dibromo-2,3-dihydrobenzofuran-5-yl)propanoic Acid [196597-76-9]. [Link]

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Proposed Reaction Mechanism for the Synthesis of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

This document provides a detailed theoretical framework and practical protocol for the multi-step synthesis of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid, a compound of interest in medicinal chemistry and drug development due to its structural motifs. The proposed synthetic route involves a Friedel-Crafts acylation of 2,3-dihydrobenzofuran with succinic anhydride, followed by a Clemmensen reduction, and concluding with a regioselective double bromination. This guide elucidates the underlying reaction mechanisms, provides step-by-step experimental protocols, and emphasizes the scientific rationale behind the chosen methodologies.

Introduction and Significance

The 2,3-dihydrobenzofuran scaffold is a privileged structure in drug discovery, appearing in a wide array of biologically active compounds. The addition of a propanoic acid moiety at the C5 position and bromine atoms at the C6 and C7 positions can significantly modulate the molecule's pharmacokinetic and pharmacodynamic properties. The propanoic acid group can serve as a handle for further derivatization or act as a pharmacophore, while the halogen atoms can enhance binding affinity or alter metabolic stability. This document outlines a plausible and robust synthetic strategy to access this specific derivative, providing researchers with the foundational knowledge for its synthesis and future exploration.

Proposed Synthetic Pathway Overview

The synthesis is proposed as a three-step sequence starting from commercially available 2,3-dihydrobenzofuran. The pathway is designed for efficiency and control over the introduction of each functional group.

Synthetic_Pathway cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Clemmensen Reduction cluster_2 Step 3: Dibromination DHBF 2,3-Dihydrobenzofuran Intermediate_1 4-oxo-4-(2,3-dihydrobenzofuran-5-yl)butanoic acid DHBF->Intermediate_1 AlCl3, solvent SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Intermediate_1 AlCl3, solvent Intermediate_2 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid Intermediate_1->Intermediate_2 Zn(Hg), HCl Final_Product 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid Intermediate_2->Final_Product Br2, Acetic Acid Bromine Bromine (Br2) Friedel_Crafts_Mechanism reagents Succinic Anhydride + AlCl₃ acylium Acylium Ion (Electrophile) reagents->acylium Generation sigma_complex Sigma Complex (Carbocation Intermediate) acylium->sigma_complex Attack dhbf 2,3-Dihydrobenzofuran (Nucleophile) dhbf->sigma_complex Attack product 4-oxo-4-(2,3-dihydrobenzofuran-5-yl)butanoic acid sigma_complex->product Rearomatization (-H⁺)

Caption: Key steps in the Friedel-Crafts acylation mechanism.

Step 2: Clemmensen Reduction of the Aryl Ketone

The second step reduces the ketone functionality introduced in Step 1 to a methylene group, completing the propanoic acid side chain.

  • Reaction: The intermediate, 4-oxo-4-(2,3-dihydrobenzofuran-5-yl)butanoic acid, is treated with amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid (HCl). [1][2]* Causality: The Clemmensen reduction is a classic and highly effective method for the deoxygenation of aryl-alkyl ketones, particularly those produced via Friedel-Crafts acylation. [3][4]It operates under acidic conditions, which are compatible with the carboxylic acid and the dihydrobenzofuran ring. The substrate must be stable in strong acid. [5] Proposed Mechanism:

The precise mechanism of the Clemmensen reduction is complex and not fully elucidated due to its heterogeneous nature on the zinc surface. [1][3]However, the most accepted proposals involve organozinc intermediates.

  • Surface Reaction: The reduction is believed to occur on the surface of the zinc. Two main pathways are proposed:

    • Carbanionic Mechanism: This suggests a direct attack of zinc on the protonated carbonyl carbon. [3] * Carbenoid Mechanism: This radical-based process involves the formation of zinc carbenoid intermediates. [1]2. Deoxygenation: Regardless of the exact pathway, the process involves multiple single-electron transfers from the zinc surface to the carbonyl group, leading to the eventual cleavage of the carbon-oxygen bonds and formation of the methylene group. Alcohols are not considered intermediates in this reaction. [3]

Step 3: Electrophilic Aromatic Bromination

The final step is the regioselective installation of two bromine atoms onto the aromatic ring.

  • Reaction: 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid is treated with a brominating agent, such as elemental bromine (Br₂) in a suitable solvent like acetic acid.

  • Causality & Regioselectivity: The positions of the new bromine substituents are dictated by the directing effects of the groups already on the ring.

    • The alkoxy group (the ether oxygen of the dihydrofuran ring) is a strongly activating ortho, para-director.

    • The alkyl group (the propanoic acid side chain) is a weakly activating ortho, para-director.

    • The combined activating effect of these two groups strongly directs electrophiles to the C6 and C7 positions, which are ortho to the powerful alkoxy director. The C7 position is activated by the alkoxy group, and the C6 position is activated by both the alkoxy and alkyl groups. Therefore, substitution at C6 and C7 is highly favored. Many methods for regioselective electrophilic aromatic bromination have been developed to achieve high yields of specific isomers. [6] Proposed Mechanism:

  • Electrophile Generation: Molecular bromine is polarized by the solvent or a catalyst, creating a δ+ charge on one bromine atom, making it electrophilic.

  • Electrophilic Attack (First Bromination): The electron-rich aromatic ring attacks the electrophilic bromine atom. The attack will occur at the most nucleophilic position, likely C7 or C6, to form a sigma complex.

  • Rearomatization: A base removes a proton from the ring to restore aromaticity, yielding the monobrominated intermediate.

  • Second Bromination: The process repeats on the now slightly deactivated, but still activated, monobrominated ring. The second bromine atom will add to the remaining activated position (C6 or C7).

Experimental Protocols

Safety Precautions
  • Anhydrous Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Concentrated Hydrochloric Acid (HCl): Highly corrosive and toxic. Always handle in a fume hood with appropriate PPE.

  • Elemental Bromine (Br₂): Highly toxic, corrosive, and volatile. Handle only in a well-ventilated fume hood with specialized PPE, including heavy-duty gloves and a face shield. Have a sodium thiosulfate solution ready for quenching spills.

  • Organic Solvents: Use in a well-ventilated area or fume hood.

Protocol 1: Synthesis of 4-oxo-4-(2,3-dihydrobenzofuran-5-yl)butanoic acid
  • Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a drying tube (CaCl₂), and a dropping funnel.

  • Charging Reagents: To the flask, add 2,3-dihydrobenzofuran (0.1 mol) and a suitable dry solvent (e.g., 1,2-dichloroethane or nitrobenzene, 200 mL).

  • Addition of Catalyst: Cool the flask in an ice bath (0-5 °C). Slowly and portion-wise, add anhydrous aluminum chloride (0.25 mol) to the stirred solution.

  • Addition of Succinic Anhydride: Add succinic anhydride (0.11 mol) portion-wise, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture in an ice bath and slowly quench by pouring it onto a mixture of crushed ice (300 g) and concentrated HCl (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel. If a solid product precipitates, it may be collected by filtration. Otherwise, extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid
  • Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, prepare zinc amalgam by stirring zinc dust (0.5 mol) with a 5% aqueous solution of mercury(II) chloride (50 mL) for 10 minutes. Decant the solution and wash the amalgam with water.

  • Charging Reagents: To the flask containing the fresh zinc amalgam, add water (75 mL), concentrated HCl (150 mL), and toluene (100 mL).

  • Addition of Ketone: Add the 4-oxo-4-(2,3-dihydrobenzofuran-5-yl)butanoic acid (0.08 mol) from Protocol 1.

  • Reaction: Heat the mixture to reflux with vigorous stirring for 8-12 hours. Additional portions of concentrated HCl (25 mL) may be added every few hours to maintain the acidic conditions.

  • Workup: After the reaction is complete (monitored by TLC), cool the flask to room temperature. Separate the organic layer.

  • Extraction: Extract the aqueous layer with toluene (2 x 50 mL).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.

Protocol 3: Synthesis of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid
  • Setup: In a 250 mL flask protected from light and equipped with a magnetic stirrer and a dropping funnel, dissolve 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid (0.05 mol) in glacial acetic acid (100 mL).

  • Addition of Bromine: Cool the solution in an ice bath. Slowly add a solution of bromine (0.11 mol) in glacial acetic acid (20 mL) dropwise over 30 minutes.

  • Reaction: Allow the mixture to stir at room temperature for 4-6 hours. The reaction progress can be monitored by the disappearance of the bromine color and by TLC.

  • Workup: Pour the reaction mixture into a beaker containing 500 mL of cold water with sodium bisulfite (NaHSO₃) added until the orange color of excess bromine is discharged.

  • Isolation: The precipitated solid product is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral.

  • Purification: Dry the solid product. Recrystallization from a solvent such as ethanol or acetic acid/water should yield the purified final compound.

Data Summary

StepStarting MaterialProductKey ReagentsExpected Yield (%)
1 2,3-Dihydrobenzofuran4-oxo-4-(2,3-dihydrobenzofuran-5-yl)butanoic acidAlCl₃, Succinic Anhydride75-85
2 4-oxo-4-(2,3-dihydrobenzofuran-5-yl)butanoic acid3-(2,3-dihydrobenzofuran-5-yl)propanoic acidZn(Hg), HCl70-80
3 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acidBr₂, Acetic Acid80-90

References

  • BYJU'S. Clemmensen Reduction reaction. [Link]

  • Wikipedia. Clemmensen reduction. [Link]

  • Vedantu. Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences. [Link]

  • Unacademy. Clemmensen reduction. [Link]

  • SlideShare. CLEMMENSEN REDUCTION. [Link]

  • Chemistry Stack Exchange. Mechanism of Friedel-Crafts acylation with succinic anhydride. [Link]

  • A-Level Chemistry. Friedel-Crafts Acylation: Mechanism, Reactions & limitations. [Link]

  • Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. [Link]

  • PubMed Central (PMC). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

  • ResearchGate. Synthesis of benzofurans via Friedel–Crafts acylation. [Link]

  • Royal Society of Chemistry. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

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Application Notes and Protocols for 3-(6,7-Dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid: A Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The 2,3-dihydrobenzofuran motif is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anticancer to anti-inflammatory agents.[1][2] The strategic functionalization of this privileged scaffold allows for the fine-tuning of pharmacological properties, making building blocks that facilitate such diversification highly valuable to researchers in drug discovery and materials science. 3-(6,7-Dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid emerges as a particularly potent synthetic intermediate. Its structure combines the dihydrobenzofuran core with two key functional handles: a propanoic acid side chain amenable to a variety of coupling reactions, and two bromine atoms on the aromatic ring, poised for selective functionalization through modern cross-coupling chemistry.

This technical guide provides an in-depth exploration of the synthetic utility of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid. We will delve into its physicochemical properties, propose a robust synthetic pathway, and offer detailed, field-proven protocols for its application in key chemical transformations. The causality behind experimental choices will be elucidated, empowering researchers to adapt and innovate upon these methodologies.

Physicochemical and Structural Data

A thorough understanding of the physical and chemical properties of a building block is paramount for successful experimental design. The key data for 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid are summarized below.

PropertyValueSource
CAS Number 196597-76-9[]
Molecular Formula C₁₁H₁₀Br₂O₃[]
Molecular Weight 350.00 g/mol
Appearance White solid[4]
Melting Point 117-118 °C[4]
Boiling Point 451.6 ± 45.0 °C (Predicted)[5]
Density 1.882 ± 0.06 g/cm³ (Predicted)[5]
pKa 4.43 ± 0.10 (Predicted)[5]
Solubility Chloroform, Ethyl Acetate[5]

Proposed Synthesis of the Building Block

While 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid is commercially available, understanding its synthesis is crucial for quality control and for researchers who may wish to produce it in-house. The compound is a known intermediate in the synthesis of the insomnia therapeutic, Ramelteon.[5][6] A plausible and efficient two-step synthesis is proposed, starting from the readily accessible 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid.

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}

Proposed synthetic workflow for the target building block.

Step 1: Synthesis of 3-(2,3-Dihydrobenzofuran-5-yl)propanoic acid

The synthesis of the unbrominated precursor can be achieved through various established methods for constructing the dihydrobenzofuran ring system.[1][7] One common approach involves the palladium-catalyzed carboalkoxylation of 2-allylphenols.[1]

Step 2: Regioselective Bromination

The introduction of the two bromine atoms onto the dihydrobenzofuran ring is the critical step. The electron-donating nature of the dihydrofuran oxygen and the alkyl substituent at the 5-position will direct electrophilic aromatic substitution to the ortho and para positions. Theoretical studies on the bromination of thieno[3,2-b]benzofuran support the high regioselectivity of this type of reaction.[8]

Protocol: Bromination of 3-(2,3-Dihydrobenzofuran-5-yl)propanoic acid

  • Reaction Setup: In a flask equipped with a magnetic stirrer and protected from light, dissolve 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid (1.0 equiv.) in a suitable solvent such as acetonitrile or a chlorinated solvent.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add N-bromosuccinimide (NBS) (2.1 equiv.) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C. The use of NBS is a milder alternative to liquid bromine.[9]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid.

Applications in Synthetic Chemistry: Core Protocols

The synthetic utility of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid lies in the orthogonal reactivity of its two main functional groups: the propanoic acid side chain and the two C-Br bonds. This allows for a modular approach to the synthesis of complex molecules.

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}

Synthetic transformations enabled by the building block.

Side Chain Modifications: Esterification and Amidation

The propanoic acid moiety is a versatile handle for introducing a wide range of functionalities through esterification and amidation reactions. These transformations are fundamental in drug discovery for modulating properties such as solubility, cell permeability, and metabolic stability.

Protocol: Fischer Esterification

This classic acid-catalyzed esterification is a straightforward method for converting the carboxylic acid to its corresponding ester.[10][11]

  • Reaction Setup: To a solution of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid (1.0 equiv.) in the desired alcohol (e.g., methanol, ethanol; used as solvent), add a catalytic amount of a strong acid such as sulfuric acid or p-toluenesulfonic acid (0.1 equiv.).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 4-12 hours.

  • Work-up and Purification: After cooling to room temperature, neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate. Remove the excess alcohol under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting ester can be purified by column chromatography.

Protocol: Amide Bond Formation using a Coupling Agent

For a more general and often milder approach to amide synthesis, the use of a coupling agent is recommended. This method is compatible with a broader range of amines, including those that are less nucleophilic or sterically hindered.[2][12]

  • Acid Activation: Dissolve 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid (1.0 equiv.) in an aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) (1.1 equiv.) and an activating agent such as 4-dimethylaminopyridine (DMAP) (0.1 equiv.). Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: Add the desired amine (1.1 equiv.) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.5 equiv.) to the reaction mixture.

  • Reaction Monitoring and Work-up: Stir the reaction at room temperature until completion (typically 2-16 hours), as monitored by TLC. Filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used). Dilute the filtrate with an organic solvent and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate in vacuo, and purify the crude amide by flash column chromatography.

Core Functionalization: Palladium-Catalyzed Cross-Coupling Reactions

The two bromine atoms on the benzofuran ring are prime sites for the construction of carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse aryl, heteroaryl, alkyl, and amino substituents, providing a powerful tool for library synthesis and lead optimization.

Regioselectivity Considerations:

In a 6,7-dibromo substituted system, the relative reactivity of the two bromine atoms in cross-coupling reactions is a key consideration. Generally, the C-Br bond at the position with lower electron density and less steric hindrance will be more susceptible to oxidative addition to the palladium(0) catalyst. While specific experimental data for this exact substrate is limited, studies on similar dihaloheterocycles suggest that the C7-Br bond may be more reactive in certain cross-coupling reactions due to electronic effects.[13][14] However, the choice of ligand, catalyst, and reaction conditions can often be tuned to favor reaction at one site over the other. For the following protocols, conditions for double coupling are provided. Selective monocoupling would require careful control of stoichiometry and reaction conditions.

Protocol: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and versatile method for forming C(sp²)-C(sp²) bonds.[15]

  • Reaction Setup: In a Schlenk flask, combine 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid (1.0 equiv.), the desired aryl- or heteroarylboronic acid (2.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like potassium carbonate (3.0 equiv.).

  • Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water (e.g., 4:1 v/v). Degas the reaction mixture by bubbling argon through it for 15-20 minutes.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C under an inert atmosphere (argon or nitrogen) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature and dilute with water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash chromatography on silica gel.

Protocol: Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is a powerful tool for the synthesis of arylamines.[16]

  • Reaction Setup: To an oven-dried Schlenk tube, add 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid (1.0 equiv.), the desired amine (2.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (2.5 equiv.).

  • Solvent and Reaction Conditions: Add anhydrous, degassed toluene or dioxane to the flask. Seal the tube and heat the mixture in an oil bath at 100-120 °C for 12-24 hours.

  • Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®. Concentrate the filtrate and purify the residue by column chromatography to yield the desired arylamine derivative.

Protocol: Sonogashira Coupling for C-C Alkyne Bond Formation

The Sonogashira coupling enables the introduction of alkyne functionalities, which are valuable for further transformations or as structural elements in their own right.[17][18]

  • Reaction Setup: In a Schlenk flask, dissolve 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid (1.0 equiv.) in a suitable solvent like tetrahydrofuran (THF) or DMF. Add the terminal alkyne (2.2 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (3 mol%), and a copper(I) co-catalyst like CuI (5 mol%).

  • Base and Reaction Conditions: Add a degassed amine base, such as triethylamine or diisopropylamine (which can also serve as a co-solvent). Stir the reaction mixture at room temperature to 50 °C under an inert atmosphere until the starting material is consumed, as indicated by TLC.

  • Work-up and Purification: Dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by flash column chromatography.

Conclusion and Future Outlook

3-(6,7-Dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid stands out as a highly versatile and valuable building block for the synthesis of complex molecules. The orthogonal reactivity of its propanoic acid side chain and the dibrominated aromatic core provides a powerful platform for combinatorial library synthesis and the strategic elaboration of drug candidates and functional materials. The protocols outlined in this guide offer robust starting points for researchers to explore the full potential of this compound. Future work in this area could focus on the development of regioselective monocoupling strategies for the dibromo core, as well as the exploration of other metal-catalyzed transformations of the C-Br bonds, further expanding the synthetic toolbox available to chemists.

References

  • Effect of additives on the amidation of 3-phenyl- propanoic acid (1) with L-Glu-OH (2e) a). (n.d.). ResearchGate. Retrieved from [Link]

  • Process for the preparation of substituted 3-phenyl-propanoic acid esters and substituted 3-phenyl-propanoic acids. (n.d.). PubChem. Retrieved from [Link]

  • Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions. Retrieved from [Link]

  • Direct amide formation from unactivated carboxylic acids and amines. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Esterification of 3-phenylpropionic acid (R1) and heptanoic acid (R2)... (n.d.). ResearchGate. Retrieved from [Link]

  • Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd. (n.d.). 3-(6,7-Dibromo-2,3-Dihydro-1-benzofuran-5-yl) Propionic acid. Retrieved from [Link]

  • Esterification of 2-bromo-3-phenylpropanoic acid. (n.d.). ChemSpider Synthetic Pages. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Process for the synthesis of ramelteon and its intermediates. (n.d.). Google Patents.
  • A B Enterprises. (n.d.). 3-(6,7-Dibromo-2,3-Dihydro-1-Benzofuran-5-Yl) Propionic Acid. Retrieved from [Link]

  • Sonogashira Coupling. (n.d.). NROChemistry. Retrieved from [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). MDPI. [Link]

  • Hewitt, J. F., Williams, H. L., Aggarwal, P., Smith, C. D., & France, D. J. (2015). Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols. Organic letters, 17(15), 3802–3805. [Link]

  • (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. [Link]

  • Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. (2024). Frontiers in Chemistry. [Link]

  • ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. (n.d.). [PDF]. Retrieved from [Link]

  • A Recyclable Palladium-Catalyzed Synthesis of 2-Methylene-2,3-Dihydrobenzofuran-3-ols by Cycloisomerization of 2-(1-Hydroxyprop-2-ynyl)phenols in Ionic Liquids. (2015). Molecules. [Link]

  • Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. (n.d.). RSC Publishing. Retrieved from [Link]

  • One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. (2019). MDPI. [Link]

  • Triphenylphosphine-catalysed amide bond formation between carboxylic acids and amines. (n.d.). [PDF]. Retrieved from [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules. [Link]

  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (2016). Molecules. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). PubMed. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). ResearchGate. Retrieved from [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances. [Link]

  • Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor. (2019). Molecules. [Link]

  • Theoretical study of the mechanism of thieno[3,2-b]benzofuran bromination. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. (n.d.). MDPI. [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022). Molecules. [Link]

  • Infrared Irradiation‐Assisted Green Approach for Pd‐Catalyzed Buchwald–Hartwig Amination. (2018). ResearchGate. Retrieved from [Link]

  • Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4-Aminophenyl) Prop-2-en-1-one) Amide Derivatives. (2022). ResearchGate. Retrieved from [Link]

  • Modeling and synthesis of 3-(2,6-disubstituted 5-pyrimidyl) propionic acids as inhibitors of Low Molecular Weight. (2024). [PDF]. Retrieved from [Link]

  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. (2010). MDPI. [Link]

  • Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). (2020, December 31). YouTube. Retrieved from [Link]

  • Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. (2016). ACS Omega. [Link]

  • Synthesis and preliminary evaluation of the antimicrobial activity of selected 3-benzofurancarboxylic acid derivatives. (2010). PubMed. [Link]

  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. (2018). ResearchGate. Retrieved from [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science. [Link]

  • Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support guide for the synthesis of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid. This document is designed for researchers, medicinal chemists, and process development scientists. Given that a standardized, one-pot synthesis for this specific molecule is not widely documented, this guide presents a rational, multi-step synthetic approach based on well-established chemical principles. We will address potential challenges at each stage, providing troubleshooting advice and answers to frequently asked questions to improve your synthetic yield and purity. Our focus is on the underlying chemistry to empower you to make informed decisions in the lab.

Proposed Synthetic Pathway

The synthesis of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid can be logically approached through a four-step sequence starting from 2,3-dihydrobenzofuran. This pathway involves:

  • Friedel-Crafts Acylation: Introduction of an acyl group at the 5-position.

  • Clemmensen Reduction: Reduction of the ketone to an ethyl group.

  • Bromination: Selective bromination of the aromatic ring at the 6 and 7 positions.

  • Oxidation: Oxidation of the terminal methyl group of the ethyl side chain to a carboxylic acid.

Below is a visual representation of this proposed workflow.

Synthetic_Pathway A 2,3-Dihydrobenzofuran B 1-(2,3-Dihydrobenzofuran-5-yl)ethan-1-one A->B 1. Acetic Anhydride AlCl3 C 5-Ethyl-2,3-dihydrobenzofuran B->C 2. Zn(Hg), HCl D 6,7-Dibromo-5-ethyl-2,3-dihydrobenzofuran C->D 3. Br2, Acetic Acid E 3-(6,7-Dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid D->E 4. KMnO4, H2O, Heat

Caption: Proposed synthetic pathway for 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid.

Troubleshooting Guide & Step-by-Step Protocols

This section provides detailed experimental protocols and addresses potential issues you may encounter at each step.

Step 1: Friedel-Crafts Acylation of 2,3-Dihydrobenzofuran

Objective: To synthesize 1-(2,3-dihydrobenzofuran-5-yl)ethan-1-one.

Protocol:

  • To a stirred solution of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (DCM) at 0 °C, add acetic anhydride (1.1 eq) dropwise.

  • Stir the mixture for 15 minutes.

  • Add a solution of 2,3-dihydrobenzofuran (1.0 eq) in dry DCM dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture slowly into a beaker of crushed ice and 1M HCl.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ReagentMolar Eq.Purpose
2,3-Dihydrobenzofuran1.0Starting Material
Acetic Anhydride1.1Acylating Agent
Aluminum Chloride1.2Lewis Acid Catalyst
Dichloromethane-Solvent

Troubleshooting Q&A:

  • Q: My reaction is not proceeding to completion, what could be the cause?

    • A: The primary suspect is moisture. Aluminum chloride is extremely hygroscopic and will be quenched by water. Ensure all glassware is oven-dried and the DCM is anhydrous. It is also possible that the aluminum chloride is of poor quality. Using a freshly opened bottle is recommended.

  • Q: I am seeing multiple spots on my TLC plate, indicating side products. What are they and how can I avoid them?

    • A: Friedel-Crafts acylations can sometimes result in di-acylated products or isomerization. The primary side product is likely acylation at the 7-position. Running the reaction at a lower temperature (0 °C) and ensuring slow, controlled addition of the starting material can improve selectivity for the 5-position, which is electronically favored.

Step 2: Clemmensen Reduction of the Ketone

Objective: To synthesize 5-ethyl-2,3-dihydrobenzofuran.

Protocol:

  • Prepare amalgamated zinc by stirring zinc dust (4.0 eq) with a 5% aqueous solution of mercuric chloride for 10 minutes.

  • Decant the aqueous solution and wash the amalgamated zinc with water.

  • To the amalgamated zinc, add concentrated hydrochloric acid and toluene.

  • Add the 1-(2,3-dihydrobenzofuran-5-yl)ethan-1-one (1.0 eq) and heat the mixture to reflux for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction, and separate the organic layer.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude product may be used in the next step without further purification if it is of sufficient purity.

Troubleshooting Q&A:

  • Q: The reduction is sluggish or incomplete. How can I improve the conversion?

    • A: The activity of the amalgamated zinc is crucial. Ensure the zinc is freshly amalgamated before use. Additionally, maintaining a vigorous reflux and ensuring efficient stirring to keep the zinc in suspension is important for reaction kinetics. Adding a co-solvent like ethanol can sometimes improve the solubility of the starting material.

  • Q: Are there alternative reduction methods?

    • A: Yes, the Wolff-Kishner reduction is a common alternative carried out under basic conditions and may be suitable if your substrate is sensitive to strong acid. This involves the formation of a hydrazone followed by treatment with a strong base at high temperatures.

Step 3: Bromination of 5-Ethyl-2,3-dihydrobenzofuran

Objective: To synthesize 6,7-dibromo-5-ethyl-2,3-dihydrobenzofuran.

Protocol:

  • Dissolve 5-ethyl-2,3-dihydrobenzofuran (1.0 eq) in glacial acetic acid.

  • To this solution, add a solution of bromine (2.2 eq) in glacial acetic acid dropwise at room temperature.

  • Stir the reaction mixture for 2-4 hours.

  • Monitor the disappearance of the starting material by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quench the reaction by pouring it into a solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Troubleshooting Q&A:

  • Q: I am getting a mixture of mono- and di-brominated products. How can I improve the selectivity for the di-brominated product?

    • A: The stoichiometry of bromine is critical. Ensure you are using at least 2.2 equivalents of bromine. The reaction temperature can also influence selectivity. Running the reaction at a slightly elevated temperature (e.g., 40-50 °C) can help drive the reaction to completion and favor di-bromination.

  • Q: The reaction is producing some unwanted side products. What could be the cause?

    • A: Bromination of activated aromatic rings can sometimes lead to over-bromination or even benzylic bromination if exposed to light. It is advisable to run the reaction in a flask protected from light. The use of a milder brominating agent such as N-bromosuccinimide (NBS) with a catalyst could also be explored for better control.

Step 4: Oxidation of the Ethyl Side Chain

Objective: To synthesize 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid.

Protocol:

  • To a solution of 6,7-dibromo-5-ethyl-2,3-dihydrobenzofuran (1.0 eq) in a mixture of water and a suitable co-solvent like tert-butanol, add potassium permanganate (3.0-4.0 eq).

  • Heat the mixture to reflux for 6-8 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and filter off the manganese dioxide.

  • Wash the filter cake with hot water.

  • Acidify the filtrate with concentrated HCl to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Troubleshooting Q&A:

  • Q: The oxidation is incomplete, and I am recovering starting material. What can I do?

    • A: Ensure that a sufficient excess of potassium permanganate is used and that the reaction is heated for an adequate amount of time. The reaction is heterogeneous, so vigorous stirring is essential. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide, can sometimes facilitate the reaction.

  • Q: The yield is low due to product degradation. Are there milder oxidation conditions?

    • A: Potassium permanganate is a strong oxidizing agent and can sometimes lead to ring cleavage or other side reactions. Alternative, milder conditions could involve a two-step process: benzylic bromination of the ethyl group followed by oxidation with a milder oxidant like silver nitrate or by using a Jones oxidation if the corresponding alcohol can be formed first.

Frequently Asked Questions (FAQs)

  • Q1: Why was Friedel-Crafts acylation chosen over alkylation in the first step?

    • A1: Friedel-Crafts acylation is generally preferred over alkylation in complex syntheses because it avoids polyalkylation, a common side reaction in alkylation. The acyl group is also deactivating, which prevents further reactions on the aromatic ring. Additionally, the resulting ketone can be easily reduced to the desired alkyl group.

  • Q2: What is the role of mercuric chloride in the Clemmensen reduction?

    • A2: Mercuric chloride is used to "amalgamate" the zinc. This process cleans the surface of the zinc and increases its reactivity by creating a zinc-mercury alloy. This is crucial for the efficiency of the reduction.

  • Q3: How can I confirm the regiochemistry of the bromination?

    • A3: The most definitive method for confirming the positions of the bromine atoms is through Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, 1H-1H COSY and NOESY experiments can help establish the connectivity and spatial relationships of the protons on the aromatic ring, allowing for unambiguous assignment of the bromine positions.

  • Q4: What are the key safety precautions for this synthesis?

    • A4: Several reagents used in this synthesis are hazardous. Aluminum chloride reacts violently with water. Bromine is highly corrosive and toxic. Concentrated acids and strong oxidants like potassium permanganate should be handled with extreme care. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

  • Title: Friedel-Crafts Acylation Source: Organic Chemistry, 2nd Edition, by Jonathan Clayden, Nick Greeves, and Stuart Warren URL: [Link]

  • Title: The Friedel-Crafts Acylation and Alkylation Reactions Source: Chemistry LibreTexts URL: [Link]

  • Title: Clemmensen Reduction Source: Organic Chemistry, by Francis A. Carey and Robert M. Giuliano URL: [Link]

  • Title: Wolff-Kishner Reduction Source: Name Reactions in Organic Chemistry, by Jie Jack Li URL: [Link]

  • Title: Electrophilic Halogenation Source: Chemistry LibreTexts URL: [Link]

  • Title: Oxidation of Alkylbenzenes Source: Advanced Organic Chemistry, Part B: Reactions and Synthesis, by Francis A. Carey and Richard J. Sundberg URL: [Link]

Technical Support Center: Purification of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this compound. As an important intermediate and a known impurity in the synthesis of Ramelteon, achieving high purity of this material is critical for downstream applications and regulatory compliance.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to assist you in your experimental work.

Understanding the Molecule and its Synthesis

3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid is a halogenated aromatic carboxylic acid. Its purification challenges often stem from impurities generated during its synthesis. A common synthetic route involves the bromination of 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid.[3] This key step can lead to a variety of impurities that require careful separation.

Visualizing the Synthetic Pathway and Potential Impurities

G cluster_synthesis Plausible Synthetic Pathway cluster_impurities Potential Impurities A 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid (Starting Material) C 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid (Target Molecule) A->C Bromination B Brominating Agent (e.g., Br2, NBS) B->C I1 Unreacted Starting Material C->I1 Purification Challenges I2 Monobrominated Intermediates (isomeric mixture) C->I2 Purification Challenges I3 Other Dibromo Isomers C->I3 Purification Challenges I4 Over-brominated Species C->I4 Purification Challenges

Caption: Plausible synthetic route to the target molecule and potential impurities.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid.

Problem 1: Low Purity After Initial Isolation

Symptom: Your isolated solid shows multiple spots on TLC or several peaks in the initial HPLC analysis.

Probable Causes:

  • Incomplete Reaction: The bromination of the starting material, 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid, may not have gone to completion, leaving unreacted starting material in your product.

  • Formation of Intermediates and Isomers: Bromination of aromatic rings can be difficult to control perfectly. This can lead to the formation of monobrominated intermediates and other dibromo isomers, which have similar polarities to the desired product, making them difficult to separate.[4][5]

  • Over-bromination: Excess brominating agent or prolonged reaction times can lead to the formation of tri- or even tetra-brominated species.

Solutions:

1. Recrystallization: This is the first line of defense for purifying crystalline solids.[6]

  • Solvent Selection: The key is to find a solvent or solvent system where the target compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.[7]

    • Recommended Solvents to Screen:

      • Ethanol

      • Methanol

      • Toluene

      • A mixed solvent system like ethanol/water or toluene/hexane.

  • General Recrystallization Protocol:

    • Dissolve the crude product in a minimal amount of the chosen hot solvent.

    • If colored impurities are present, you can add a small amount of activated charcoal and hot filter the solution.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

    • Dry the crystals under vacuum.

Solvent Selection Guide for Recrystallization

Solvent SystemTarget Compound SolubilityImpurity SolubilityNotes
Ethanol High when hot, low when coldModerate to highA good starting point for moderately polar compounds.
Methanol Similar to ethanolModerate to highMay offer different selectivity for certain impurities.
Toluene High when hot, low when coldHighEffective for less polar impurities.
Ethanol/Water High in hot ethanol, precipitates with waterHigh in the mixtureAllows for fine-tuning of polarity to precipitate the product while keeping impurities dissolved.[7]
Toluene/Hexane High in hot toluene, precipitates with hexaneHigh in the mixtureGood for separating non-polar impurities.

2. Column Chromatography: If recrystallization fails to provide the desired purity, column chromatography is the next step.

  • Stationary Phase: Silica gel is the most common choice.

  • Mobile Phase (Eluent): A solvent system that provides good separation of your target compound from its impurities on a TLC plate should be used.

    • Recommended Eluent Systems to Screen:

      • Hexane/Ethyl Acetate gradient

      • Dichloromethane/Methanol gradient

Column Chromatography Workflow

G A Dissolve Crude Product in Minimum Dichloromethane B Adsorb onto Silica Gel A->B D Load Sample onto Column B->D C Prepare Silica Gel Column in Hexane C->D E Elute with Hexane/Ethyl Acetate Gradient (e.g., 0% to 50% Ethyl Acetate) D->E F Collect Fractions E->F G Analyze Fractions by TLC/HPLC F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Obtain Purified Product I->J

Caption: General workflow for purification by column chromatography.

Problem 2: Difficulty in Removing a Persistent Impurity

Symptom: A specific impurity remains even after multiple recrystallizations and is difficult to separate by standard column chromatography.

Probable Cause:

  • Co-crystallization: The impurity may have a very similar crystal lattice energy to your target compound, causing it to co-crystallize.

  • Isomeric Impurity: An isomer of your target compound, with very similar polarity and functional groups, can be particularly challenging to separate.

Solutions:

1. Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique offers higher resolution than standard column chromatography and is often successful in separating challenging impurities.[8][9]

  • Column Selection:

    • Reverse-Phase (C18): A good starting point for many organic molecules.

    • Phenyl-Hexyl or Pentafluorophenyl (PFP): These columns can offer different selectivity for aromatic and halogenated compounds due to pi-pi interactions.[10]

  • Mobile Phase:

    • A gradient of acetonitrile and water, often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape for carboxylic acids.

    • A patent for the analysis of the related drug, Ramelteon, and its impurities suggests a mobile phase of a triethylamine solution and acetonitrile, which could be adapted for preparative purposes.[11]

2. pH-Based Extraction: Since the target molecule is a carboxylic acid, its solubility can be manipulated by changing the pH of an aqueous solution.

  • Protocol:

    • Dissolve the impure product in an organic solvent like ethyl acetate.

    • Extract with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). The carboxylic acid will be deprotonated and move into the aqueous layer, while non-acidic impurities will remain in the organic layer.

    • Separate the aqueous layer and carefully acidify it with an acid like HCl to re-protonate the carboxylic acid, causing it to precipitate.

    • Collect the precipitated solid by filtration.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and physical state of pure 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid?

A1: The pure compound is expected to be a white to off-white solid at room temperature.

Q2: What are the typical solubility characteristics of this compound?

A2: It is generally soluble in chlorinated solvents like dichloromethane and chloroform, as well as polar aprotic solvents like ethyl acetate and acetone. Its solubility in alcohols like methanol and ethanol is moderate and increases with heating. It is poorly soluble in non-polar solvents like hexane and water.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure stability, the compound should be stored in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration is recommended.

Q4: Can I use spectroscopic methods to assess the purity of my compound?

A4: Yes, ¹H NMR and ¹³C NMR are excellent techniques for assessing purity. The presence of unexpected signals can indicate impurities. For example, the absence of signals corresponding to the starting material or the presence of signals from isomeric byproducts can be monitored. Mass spectrometry can also be used to confirm the molecular weight of the desired product and identify any impurities with different masses.

Q5: Are there any specific safety precautions I should take when handling this compound?

A5: As with any chemical, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always refer to the material safety data sheet (MSDS) for the compound.

References

  • SynZeal. Ramelteon Impurities. [Link]

  • Google Patents.
  • ChemWhat. Ramelteon Impurity 20 CAS#: 196597-76-9. [Link]

  • Teledyne LABS. The Power of Preparative HPLC Systems. [Link]

  • Pharmaffiliates. Ramelteon-impurities. [Link]

  • Google Patents.
  • University of Warwick. Principles in preparative HPLC. [Link]

  • CUNY. Purification by Recrystallization. [Link]

  • Google Patents. WO2019043724A1 - Processes for the preparation of (s)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl) propanoic acid and polymorphs thereof.
  • Chromatography Forum. HPLC separation of related halogenated aromatic, any one?? [Link]

  • ACS Publications. Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis | The Journal of Organic Chemistry. [Link]

  • PMC - PubMed Central. Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

  • Google Patents.
  • ResearchGate. (PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. [Link]

  • Science Learning Center. Experiment: Recrystallization – Part II: Purification of Solidss. [Link]

  • Google Patents. US4163794A - 2,3-Dihydro-6,7-disubstituted-5-furoyl benzofuran-2-carboxylic acids.
  • PubMed. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

  • ResearchGate. Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. [Link]

  • ResearchGate. Hydrothermal stability of aromatic carboxylic acids | Request PDF. [Link]

  • PMC. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]

  • Semantic Scholar. Theoretical study of the mechanism of thieno[3,2-b]benzofuran bromination. [Link]

  • MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

Sources

identifying side reactions in 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid

A Guide to Identifying and Mitigating Side Reactions

Introduction

The synthesis of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid is a multi-step process pivotal for the development of novel therapeutics and advanced materials. Success in this synthesis hinges on precise control over each reaction to maximize yield and purity. This guide is designed for researchers, chemists, and drug development professionals to navigate the common pitfalls and side reactions encountered during this synthetic sequence. As your senior application scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively.

The most common synthetic route involves three key stages:

  • Friedel-Crafts Acylation: Introduction of a four-carbon chain onto the 2,3-dihydrobenzofuran core using succinic anhydride.

  • Ketone Reduction: Conversion of the aryl ketone to a methylene group, typically via a Clemmensen or Wolff-Kishner reduction.

  • Electrophilic Bromination: Selective installation of two bromine atoms onto the aromatic ring.

This document provides a structured, question-and-answer-based troubleshooting guide to address specific issues that may arise at each stage.

Overall Synthetic Pathway

A logical and frequently employed pathway to the target molecule is outlined below. Each step presents unique challenges that will be addressed in this guide.

Synthetic_Pathway A 2,3-Dihydrobenzofuran B 4-(2,3-Dihydrobenzofuran-5-yl)-4-oxobutanoic acid A->B 1. Succinic Anhydride, AlCl₃ (Friedel-Crafts) C 3-(2,3-Dihydrobenzofuran-5-yl)propanoic acid B->C 2. Zn(Hg), HCl (Clemmensen Reduction) D 3-(6,7-Dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid C->D 3. Br₂, Acetic Acid (Bromination) Acylation_Side_Reaction cluster_main Main Reaction Pathway cluster_side Side Reaction A 2,3-Dihydrobenzofuran B Desired 5-Acyl Product (Para-substitution) A->B Succinic Anhydride, AlCl₃, 0-5°C C Undesired 7-Acyl Isomer (Ortho-substitution) A->C Higher Temp.

Caption: Controlling temperature to favor para-acylation.

Q2: I am observing significant degradation of my starting material or a very low yield. Could the dihydrobenzofuran ring be opening?

Plausible Cause: The 2,3-dihydrobenzofuran ring, while more stable than furan itself, can be susceptible to cleavage under strongly acidic conditions, especially at elevated temperatures. [1]The Lewis acid (AlCl₃) can catalyze the opening of the ether linkage, leading to the formation of various phenolic intermediates that may polymerize or undergo other non-productive reactions. [2][3] Identification & Characterization:

  • TLC Analysis: Look for a streak of baseline material, which often indicates polymerization or the formation of highly polar degradation products.

  • ¹H NMR of Crude Product: The presence of broad signals in the aromatic region and the disappearance of the characteristic triplets for the -OCH₂CH₂- protons of the dihydrofuran ring suggest ring opening. You may also see new phenolic -OH peaks.

  • LC-MS: Search for masses corresponding to ring-opened species, such as the addition of water or chloride to the parent structure.

Mitigation Strategy & Protocol: Using a milder Lewis acid or strictly controlling the reaction temperature can prevent ring degradation.

  • Alternative Protocol (Milder Conditions):

    • Consider replacing AlCl₃ with a milder Lewis acid like SnCl₄ or FeCl₃, which may require slightly longer reaction times but are less likely to induce ring cleavage. [4] 2. Ensure the reaction is conducted at the lowest possible temperature that still allows for a reasonable reaction rate (start at 0°C and only warm if necessary).

    • Minimize reaction time. As soon as TLC/LC-MS indicates consumption of the starting material, proceed with the workup.

    • Ensure all reagents and solvents are anhydrous, as water can exacerbate decomposition.

Part 2: Ketone Reduction Side Reactions

The Clemmensen reduction (using zinc amalgam and HCl) is a classic method for converting aryl ketones to alkanes. [5][6]Its strongly acidic nature, however, can be problematic for sensitive substrates.

Q1: My NMR shows incomplete reduction of the ketone. What are the likely byproducts and how can I drive the reaction to completion?

Plausible Cause: Incomplete reduction is a common issue and can result in the formation of an alcohol intermediate, 4-(2,3-dihydrobenzofuran-5-yl)-4-hydroxybutanoic acid. The heterogeneous nature of the Clemmensen reduction means that the efficiency can be highly dependent on the activity of the zinc amalgam surface. [7] Identification & Characterization:

  • ¹H NMR: The presence of a benzylic proton signal (-CH-OH) around 4.5-5.0 ppm is a clear indicator of the alcohol intermediate. The ketone starting material will have characteristic methylene protons alpha to the carbonyl at around 3.0-3.2 ppm.

  • IR Spectroscopy: Look for a broad -OH stretch around 3200-3500 cm⁻¹ and the disappearance of the sharp ketone C=O stretch around 1680 cm⁻¹.

Mitigation Strategy & Protocol: Ensuring the zinc is properly activated and using a co-solvent to improve solubility can drive the reaction to completion.

  • Optimized Clemmensen Protocol:

    • Activate the Zinc: Stir zinc dust (10-15 equivalents) in a 5% aqueous HCl solution for 5 minutes. Decant the liquid, then wash with water. Add a solution of mercury(II) chloride (0.5 equivalents) in water and stir for 10 minutes. Decant the solution and wash the resulting amalgam sequentially with water and ethanol.

    • Add the keto-acid starting material, the activated zinc amalgam, concentrated HCl, and a co-solvent like toluene to improve solubility.

    • Heat the mixture to reflux and monitor by TLC. If the reaction stalls, more activated zinc and HCl can be added.

  • Alternative: Wolff-Kishner Reduction: If the substrate is stable to strong base and high heat, the Wolff-Kishner reduction is an excellent alternative that avoids acidic conditions. [8][9] 1. Dissolve the keto-acid in a high-boiling solvent like diethylene glycol. 2. Add hydrazine hydrate (4-5 equivalents) and a strong base like potassium hydroxide (4-5 equivalents). 3. Heat the mixture to reflux (often >180°C) to distill off water and drive the formation of the alkane.

Reduction_Side_Reaction cluster_main Main Reaction Pathway cluster_side Side Reaction A Keto-acid Intermediate B Fully Reduced Alkane (Desired Product) A->B Zn(Hg), conc. HCl (Complete Reaction) C Alcohol Intermediate (Incomplete Reduction) A->C Poor Zn activation or short time

Caption: Incomplete reduction leads to an alcohol byproduct.

Part 3: Electrophilic Bromination Side Reactions

The final step is the dibromination of the aromatic ring. The existing ether and alkyl substituents are both ortho-, para-directing, which should favor the desired 6,7-dibromo substitution pattern. However, controlling the extent of bromination is key.

Q1: Mass spectrometry of my final product shows peaks corresponding to mono-brominated and tri-brominated species. How can I achieve selective dibromination?

Plausible Cause: Electrophilic bromination is a stepwise process. The first bromination activates the ring further, making the second bromination faster. However, if conditions are not carefully controlled, the reaction can either stop prematurely, leaving mono-brominated starting material, or proceed too far, creating tri-brominated byproducts. Stoichiometry and reaction time are critical variables. [10] Identification & Characterization:

  • LC-MS: This is the best technique to identify the distribution of products. Look for the characteristic isotopic patterns of bromine:

    • Mono-brominated: M and M+2 peaks in a ~1:1 ratio.

    • Di-brominated (Desired): M, M+2, and M+4 peaks in a ~1:2:1 ratio.

    • Tri-brominated: M, M+2, M+4, M+6 peaks in a ~1:3:3:1 ratio.

  • ¹H NMR: The number and integration of signals in the aromatic region will clearly distinguish between the products. The desired 6,7-dibromo product will have only one aromatic singlet remaining.

Mitigation Strategy & Protocol: Precise control over the stoichiometry of the brominating agent and slow addition at a controlled temperature are essential for selectivity.

  • Controlled Bromination Protocol:

    • Dissolve 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid (1.0 equivalent) in a suitable solvent like glacial acetic acid or DCM.

    • Cool the solution to 0-10°C.

    • In a separate flask, prepare a solution of bromine (Br₂, 2.05 equivalents) in the same solvent.

    • Add the bromine solution dropwise to the stirred substrate solution over 1-2 hours. Keep the reaction shielded from bright light to minimize radical side reactions.

    • Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed and before significant tri-bromination occurs, quench the reaction by adding an aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite.

Q2: My NMR spectrum has unexpected aliphatic signals, suggesting bromination on the dihydrofuran ring. Why is this happening and how can I prevent it?

Plausible Cause: While electrophilic aromatic substitution is the desired pathway, radical bromination can occur at the benzylic-like C2 and C3 positions of the dihydrofuran ring. This is particularly problematic if the reaction is initiated by UV light or if a radical initiator is present (e.g., peroxides in the solvent). [11]N-Bromosuccinimide (NBS) is a classic reagent for benzylic bromination, but molecular bromine can also participate in radical pathways.

Identification & Characterization:

  • ¹H NMR: Look for the disappearance of the clean triplets for the -OCH₂CH₂- protons and the appearance of more complex multiplets or doublet of doublets in the aliphatic region. Protons on a carbon bearing a bromine atom will be shifted significantly downfield.

  • ¹³C NMR & DEPT: The appearance of new signals in the 30-50 ppm range corresponding to a C-Br bond.

Mitigation Strategy & Protocol: Preventing the initiation of radical chain reactions is key.

  • Protocol to Prevent Radical Bromination:

    • Ensure the reaction is run in the dark by wrapping the flask in aluminum foil.

    • Use freshly distilled solvents to ensure they are free of peroxides.

    • Avoid radical initiators. If using NBS, ensure it is recrystallized and free of residual bromine. For this synthesis, using Br₂ in a polar solvent like acetic acid (which favors the ionic electrophilic pathway) is strongly preferred over NBS in CCl₄.

    • The presence of a Lewis acid can sometimes help promote the desired electrophilic pathway over the radical one, but care must be taken due to potential ring instability.

Bromination_Side_Reaction cluster_main Desired Pathway: Electrophilic Substitution cluster_side Side Reaction: Radical Substitution A Propanoic Acid Intermediate B 6,7-Dibromo Product (Aromatic Substitution) A->B Br₂, Acetic Acid (Dark, Polar Solvent) C Benzylic Bromide (Aliphatic Substitution) A->C UV light or Radical Initiator

Caption: Preventing radical conditions to ensure selective aromatic bromination.

Summary of Key Issues and Solutions

Reaction StepPotential Side ReactionPrimary Cause(s)Key Mitigation Strategy
Friedel-Crafts Acylation Isomer Formation (7-acyl)High temperature, strong Lewis acidLower reaction temperature (0-5°C), controlled addition of reagents.
Ring Opening/DegradationStrong Lewis acid (AlCl₃), high temperatureUse milder Lewis acid (SnCl₄), maintain low temperature, minimize reaction time.
Ketone Reduction Incomplete Reduction (Alcohol)Poor zinc activation, low reactivityEnsure proper activation of Zn(Hg), use a co-solvent, or switch to Wolff-Kishner reduction.
Ring OpeningStrongly acidic conditions (conc. HCl)Switch to base-catalyzed Wolff-Kishner reduction if the substrate is acid-sensitive.
Electrophilic Bromination Over/Under-brominationIncorrect stoichiometry, rapid additionUse precise stoichiometry (2.0-2.1 eq. Br₂), add brominating agent slowly, monitor by LC-MS.
Radical (Benzylic) BrominationUV light, radical initiators, non-polar solventConduct reaction in the dark, use peroxide-free polar solvents (e.g., acetic acid).

References

  • Multi Synthesis Problems Organic Chemistry Multi-Step Synthesis Problems in Organic Chemistry: A Comprehensive Guide. (n.d.).
  • Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles. (2022). MDPI. Retrieved January 12, 2026, from [Link]

  • The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. (2018). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]

  • Clemmensen reduction. (n.d.). Unacademy. Retrieved January 12, 2026, from [Link]

  • Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences. (n.d.). Vedantu. Retrieved January 12, 2026, from [Link]

  • Clemmensen reduction. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • Clemmensen Reduction reaction. (n.d.). BYJU'S. Retrieved January 12, 2026, from [Link]

  • Ring-expanding and ring-opening transformations of benzofurans and indoles with introducing heteroatoms. (n.d.). Retrieved January 12, 2026, from [Link]

  • Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. (2015). Chemistry Stack Exchange. Retrieved January 12, 2026, from [Link]

  • Acid catalyzed ring transformation of benzofurans to tri- and tetrasubstituted furans. (2013). The Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules. Retrieved January 12, 2026, from [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). Retrieved January 12, 2026, from [Link]

  • Theoretical study of the mechanism of thieno[3,2-b]benzofuran bromination. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]

  • Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. (n.d.). Catalysis Science & Technology. Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: Optimizing Synthesis of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, helping you troubleshoot and optimize this multi-step synthesis.

The synthesis of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid is not a trivial endeavor and requires careful control over each synthetic step. We will address this challenge through a logical, two-step synthetic sequence starting from commercially available 2,3-dihydrobenzofuran. This guide is structured to anticipate and resolve common issues encountered during the synthesis.

Overall Synthetic Workflow

The proposed synthetic route involves an initial Friedel-Crafts acylation to install the propanoic acid side chain, followed by a regioselective dibromination of the aromatic ring.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Electrophilic Bromination cluster_2 Step 3: Purification A 2,3-Dihydrobenzofuran + Succinic Anhydride B 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid (Intermediate) A->B  AlCl3, CS2 or Nitrobenzene   C Intermediate from Step 1 D 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid (Final Product) C->D  Br2, Acetic Acid   E Crude Final Product F Purified Final Product E->F  Recrystallization / Column Chromatography  

Caption: Proposed synthetic workflow for 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid.

Part 1: Friedel-Crafts Acylation of 2,3-Dihydrobenzofuran

This initial step introduces the propanoic acid moiety onto the dihydrobenzofuran scaffold via reaction with succinic anhydride. The reaction is a classic electrophilic aromatic substitution catalyzed by a Lewis acid.[1]

Experimental Protocol: Synthesis of 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid
  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a calcium chloride drying tube, add anhydrous aluminum chloride (AlCl₃, 2.2 equivalents).

  • Solvent Addition: Add a dry, inert solvent such as carbon disulfide (CS₂) or nitrobenzene. Suspend the AlCl₃ with vigorous stirring.

  • Reagent Addition: In a separate flask, dissolve 2,3-dihydrobenzofuran (1.0 equivalent) and succinic anhydride (1.05 equivalents) in the chosen solvent. Add this solution to the dropping funnel.

  • Reaction Execution: Cool the AlCl₃ suspension to 0-5 °C using an ice bath. Add the substrate solution dropwise over 30-60 minutes, maintaining the internal temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up: Carefully quench the reaction by pouring the mixture onto crushed ice containing concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: If a water-immiscible solvent like nitrobenzene was used, separate the organic layer. If CS₂ was used, it will likely evaporate during work-up; extract the aqueous slurry with a suitable solvent like ethyl acetate (3x).

  • Purification: Wash the combined organic extracts with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product, 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid, can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).[2][3]

Troubleshooting and FAQs: Friedel-Crafts Acylation

Q1: My reaction is sluggish or shows no conversion. What could be the issue?

  • A1: Inactive Catalyst: The most common culprit is deactivated aluminum chloride. AlCl₃ is extremely hygroscopic and must be handled under strictly anhydrous conditions. Ensure your reagent is fresh and the glassware is oven- or flame-dried.

  • A1: Poor Solvent Choice: While CS₂ is traditional, it is highly flammable and volatile. Nitrobenzene is a good alternative as it can dissolve the intermediate complex, but it is toxic and has a high boiling point, making it difficult to remove. Dichloromethane can be used but may be less effective for this specific acylation.

  • A1: Insufficient Activation: The reaction proceeds via the formation of an acylium ion from the anhydride and Lewis acid.[4] Ensure you are using a sufficient molar excess of AlCl₃ (at least 2 equivalents are needed as both the anhydride and the resulting carboxylic acid will complex with it).

Q2: I'm observing the formation of multiple products. How can I improve selectivity?

  • A2: Isomer Formation: Friedel-Crafts acylation on 2,3-dihydrobenzofuran is expected to be highly regioselective for the 5-position due to the activating, ortho-, para- directing nature of the cyclic ether. However, minor amounts of other isomers could form. Running the reaction at a lower temperature can enhance regioselectivity.

  • A2: Reaction with Solvent: If your solvent is aromatic (e.g., benzene, toluene), it can compete in the Friedel-Crafts reaction. It is best to use an inert solvent like CS₂, nitrobenzene, or a chlorinated solvent.

Q3: The work-up is difficult, and I'm getting a thick, unmanageable precipitate.

  • A3: Complex Decomposition: The aluminum-carboxylate complex can be stubborn to hydrolyze. When quenching, pour the reaction mixture into the ice/HCl slurry, not the other way around. This ensures rapid and efficient decomposition. Vigorous stirring during quenching is essential.

Part 2: Dibromination of 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid

This step involves the electrophilic aromatic substitution of the intermediate with bromine to yield the final product. The positions of bromination (6 and 7) are dictated by the directing effects of the existing substituents.

Experimental Protocol: Synthesis of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid (1.0 equivalent) in glacial acetic acid.

  • Bromine Addition: In the dropping funnel, place a solution of bromine (2.1 equivalents) in glacial acetic acid.

  • Reaction Execution: Protect the reaction from light. Add the bromine solution dropwise to the stirred solution of the carboxylic acid at room temperature. A slight exotherm may be observed. After complete addition, stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Pour the reaction mixture into a large volume of cold water containing a small amount of sodium bisulfite to quench any unreacted bromine.[5] A precipitate of the crude product should form.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water. The crude 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid can be purified by recrystallization, for example, from an ethanol/water mixture.

Troubleshooting and FAQs: Dibromination

Q1: The bromination is not going to completion, or I am seeing a mixture of mono- and di-brominated products.

  • A1: Insufficient Bromine or Reaction Time: Ensure you are using a slight excess of bromine (at least 2.1 equivalents) to drive the reaction to the dibrominated product. The second bromination is often slower than the first due to the deactivating effect of the first bromine atom. Extended reaction times may be necessary.

  • A1: Temperature Effects: While the reaction is typically run at room temperature, gentle heating (e.g., 40-50 °C) can be used to increase the rate, but this may also lead to side products. Monitor the reaction closely by TLC.

Q2: I am concerned about the regioselectivity. How can I be sure the bromines are at the 6 and 7 positions?

  • A2: Directing Group Effects: The ether oxygen of the dihydrofuran ring is a strong activating, ortho-, para- director, favoring substitution at positions 5 and 7. The propanoic acid group at position 5 is a deactivating, meta- director. The combined effect directs the first bromine to the 7-position (ortho to the activating ether) and the second bromine to the 6-position. While this is the expected outcome, definitive structural confirmation using 1D and 2D NMR spectroscopy is essential.

Q3: Are there alternative brominating agents I can use?

  • A3: NBS: N-Bromosuccinimide (NBS) can be used as a source of electrophilic bromine, often in a polar solvent like acetic acid or DMF. It is a solid and can be easier to handle than liquid bromine. However, reaction conditions may need to be re-optimized.[6]

Part 3: General Purification of the Final Product

Purifying the final carboxylic acid is critical to obtaining a high-quality product.

Troubleshooting and FAQs: Purification

Q1: My recrystallized product is still impure. What are my options?

  • A1: Acid-Base Extraction: A highly effective method for purifying carboxylic acids is to perform an acid-base extraction.[7][8] Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with a basic aqueous solution (e.g., saturated sodium bicarbonate). The carboxylic acid will be deprotonated and move into the aqueous layer, leaving neutral impurities behind in the organic layer. Carefully re-acidify the aqueous layer with cold 1M HCl to precipitate the purified acid, which can then be collected by filtration.

  • A1: Column Chromatography: If isomers or other closely related impurities are present, silica gel column chromatography may be necessary. A solvent system such as ethyl acetate/hexanes with a small amount (0.5-1%) of acetic acid is often effective for eluting carboxylic acids. The added acetic acid helps to prevent tailing on the column.

Q2: How can I remove residual halogen impurities?

  • A2: Chemical Treatment and Distillation: While not typically necessary for lab-scale synthesis, trace halogen impurities can sometimes be persistent. In such cases, specialized techniques involving treatment with an oxidizing agent followed by distillation can be employed, although this is more common in industrial settings.[9] For most research purposes, a thorough aqueous work-up and recrystallization or acid-base extraction should be sufficient.

Data Summary Table

StepReactantsKey ReagentsSolventTypical Temp.Expected Yield
1 2,3-Dihydrobenzofuran, Succinic AnhydrideAlCl₃CS₂ or Nitrobenzene0 °C to RT70-85%
2 3-(2,3-dihydrobenzofuran-5-yl)propanoic acidBr₂Acetic AcidRT60-75%

Note: Yields are estimates and highly dependent on reaction scale and optimization.

Mechanistic Visualization

G cluster_acyl Mechanism: Friedel-Crafts Acylation cluster_bromo Mechanism: Electrophilic Bromination acyl1 1. Succinic Anhydride + AlCl3 → Acylium Ion (Electrophile) acyl2 2. Dihydrobenzofuran (Nucleophile) attacks Acylium Ion → σ-complex acyl1->acyl2 acyl3 3. Deprotonation restores aromaticity acyl2->acyl3 acyl4 4. Hydrolysis during work-up → Carboxylic Acid Product acyl3->acyl4 bromo1 1. Br-Br bond polarization by solvent bromo2 2. Aromatic ring attacks electrophilic Bromine → σ-complex bromo1->bromo2 bromo3 3. Deprotonation restores aromaticity → Monobrominated product bromo2->bromo3 bromo4 4. Repeat steps 2 & 3 on the activated ring → Dibrominated product bromo3->bromo4

Caption: Key mechanistic steps for the acylation and bromination reactions.

References

  • Google Patents. (n.d.). US3709795A - Purification of carboxylic acids by chemical treatment and distillation.
  • Semantic Scholar. (n.d.). Theoretical study of the mechanism of thieno[3,2-b]benzofuran bromination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • MDPI. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Retrieved from [Link]

  • ResearchGate. (2013). How can I purify carboxylic acid? Retrieved from [Link]

  • ResearchGate. (n.d.). Benzofuran Systems. Regioselective Bromination and Some Other Reactions of 1-(3-Benzofuranyl)-2-phenylethanones. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from [Link]

  • PMC. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Retrieved from [Link]

  • YouTube. (2023). 29 | Friedel Crafts Acylation Acid Anhydride Mechanism | Organic Chemistry |JEE. Retrieved from [Link]

  • Google Patents. (n.d.). US2255421A - Process for purification of carboxylic acids.
  • PMC. (n.d.). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. Retrieved from [Link]

Sources

Technical Support Center: Investigating the Degradation Pathways of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers investigating the degradation of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid. This guide is designed to provide practical, experience-based insights and troubleshooting for professionals in drug development and related scientific fields. Given that the degradation pathways of this specific molecule are not extensively documented in publicly available literature, this resource will focus on foundational strategies for characterization, potential metabolic routes based on analogous structures, and troubleshooting common experimental hurdles.

Part 1: Foundational Knowledge and Plausible Degradation Pathways

Q1: Where can I find established degradation pathways for 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid?

A: Currently, there is a notable absence of specific, peer-reviewed studies detailing the metabolic or chemical degradation pathways of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid in the public domain. The CAS number for this compound is 196597-76-9.[1][2][3][4][5] Researchers should therefore approach their studies as exploratory, aiming to elucidate these pathways for the first time. This guide provides a framework for such an investigation, drawing parallels from the degradation of related benzofuran structures.

Q2: What are the likely metabolic degradation pathways for a substituted benzofuran derivative like this?

A: Based on the metabolism of other benzofuran and dihydrobenzofuran compounds, several enzymatic pathways are plausible. The primary routes of metabolism for such compounds often involve cytochrome P450 (CYP) enzymes.[6]

  • Hydroxylation: The dihydrobenzofuran ring is a likely target for hydroxylation. This can be followed by further oxidation or conjugation. In similar molecules, hydroxylation of the dihydrobenzofuran moiety has been observed.[7]

  • N-dealkylation (if applicable): While this specific molecule does not have an N-alkyl group, it is a common metabolic pathway for structurally related compounds with such moieties.[7]

  • Side-Chain Oxidation: The propanoic acid side chain is susceptible to β-oxidation, a common metabolic process for fatty acids and other molecules with alkyl carboxylic acid side chains.

  • Debromination: Enzymatic debromination is a possibility, although it is generally a less common metabolic pathway for aromatic bromides compared to other transformations.

  • Glucuronidation: The carboxylic acid group and any hydroxylated metabolites are prime candidates for conjugation with glucuronic acid, increasing water solubility for excretion.[7]

The following diagram illustrates these potential initial metabolic steps:

Metabolic_Pathways Parent 3-(6,7-dibromo-2,3- dihydrobenzofuran-5-yl)propanoic acid Metabolite1 Hydroxylated Metabolite Parent->Metabolite1 CYP450 (Hydroxylation) Metabolite2 β-Oxidation Product Parent->Metabolite2 β-Oxidation Enzymes Metabolite3 Debrominated Metabolite Parent->Metabolite3 Reductive Debromination Metabolite4 Glucuronide Conjugate Parent->Metabolite4 UGT Enzymes Metabolite1->Metabolite4 UGT Enzymes

Caption: Plausible initial metabolic pathways for 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid.

Q3: What are the potential chemical degradation pathways to consider under various storage and experimental conditions?

A: Chemical stability is a critical factor. Potential non-enzymatic degradation routes include:

  • Oxidation: The dihydrobenzofuran ring can be susceptible to oxidation, potentially leading to ring opening or the formation of quinone-like structures, especially in the presence of oxidizing agents or light. Biomimetic oxidation studies on benzofurans have shown the formation of epoxides as key intermediates.[6]

  • Hydrolysis: While the ether linkage in the dihydrobenzofuran ring is generally stable, extreme pH conditions could promote hydrolysis. The propanoic acid side chain is stable to hydrolysis.

  • Photodegradation: Aromatic bromine-containing compounds can be susceptible to photodegradation, which may involve the cleavage of the carbon-bromine bond.

Part 2: Experimental Design and Troubleshooting

This section provides guidance for setting up experiments to identify and characterize the degradation products of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid.

Experimental Workflow: A Step-by-Step Guide

The following workflow is recommended for a systematic investigation:

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_characterization Characterization Prep Incubate parent compound (e.g., with liver microsomes, in buffer) Extract Sample Extraction (e.g., SPE, LLE) Prep->Extract LCMS LC-MS/MS Analysis (Metabolite Screening) Extract->LCMS GCMS GC-MS Analysis (for volatile/derivatized products) Extract->GCMS HRMS High-Resolution MS (Formula Determination) LCMS->HRMS NMR NMR Spectroscopy (Structure Elucidation) HRMS->NMR

Caption: A general experimental workflow for the identification of degradation products.

Troubleshooting Guide & FAQs

Problem / Observation Potential Cause(s) Recommended Action(s)
No degradation of the parent compound is observed in my in vitro metabolic assay (e.g., liver microsomes). 1. The compound is metabolically stable under the tested conditions.2. Inappropriate co-factors or enzyme source.3. The concentration of the parent compound is too high, leading to enzyme inhibition.1. Extend the incubation time or use a different metabolic system (e.g., S9 fraction, hepatocytes).2. Ensure the presence of necessary co-factors like NADPH for CYP450 enzymes.3. Perform a concentration-dependent study to check for substrate inhibition.
I see many small, unidentified peaks in my chromatogram. 1. Contamination from solvents, reagents, or sample containers.2. Non-specific degradation of the parent compound.3. The compound may be fragmenting in the mass spectrometer source.1. Run method blanks to identify sources of contamination.2. Analyze a control sample of the parent compound in the incubation buffer without the enzyme source to check for chemical stability.3. Optimize the mass spectrometer source conditions (e.g., ionization energy).
My mass spectrometry data suggests the loss of one or two bromine atoms, but the retention time is very different. 1. In-source fragmentation/debromination.2. Actual metabolic debromination has occurred, leading to a more polar compound.1. Vary the in-source collision energy to see if the debromination is energy-dependent.2. Compare the fragmentation pattern of the parent compound with the potential metabolite. A true metabolite will have its own distinct fragmentation pattern.
I am having trouble achieving good chromatographic separation of the parent compound and its potential metabolites. 1. The metabolites are structurally very similar to the parent compound.2. The chosen column and mobile phase are not optimal.1. Use a high-resolution column with a smaller particle size.2. Screen different mobile phase modifiers (e.g., formic acid, acetic acid, ammonium formate) and gradients.3. Consider a different chromatographic mode (e.g., HILIC if metabolites are very polar).

Detailed Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes
  • Prepare the Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat), a phosphate buffer (pH 7.4), and the parent compound dissolved in a suitable organic solvent (e.g., acetonitrile, DMSO; final solvent concentration <1%).

  • Initiate the Reaction: Pre-warm the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding a solution of NADPH.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.

  • Sample Preparation: Centrifuge the quenched samples to pellet the protein. Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to monitor the disappearance of the parent compound over time.

Protocol 2: Metabolite Identification using LC-MS/MS
  • Sample Preparation: Follow the steps in Protocol 1, but use a higher concentration of the parent compound and a longer incubation time to generate sufficient quantities of metabolites.

  • Chromatographic Separation: Use a reversed-phase C18 column with a gradient elution profile, for example, from 95% water with 0.1% formic acid to 95% acetonitrile with 0.1% formic acid.

  • Mass Spectrometry Analysis: Operate the mass spectrometer in both positive and negative ion modes. Perform a full scan to detect potential metabolites, followed by data-dependent MS/MS scans to obtain fragmentation patterns of the detected ions.

  • Data Analysis: Compare the chromatograms of the test samples with control samples (without NADPH or without microsomes) to identify unique peaks corresponding to metabolites. Analyze the mass spectra to propose structures for the metabolites based on the mass shift from the parent compound and the fragmentation patterns.

References

  • Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Naphthalene-Degrading Comamonas sp. JB. (2022). ResearchGate. Available at: [Link]

  • ANALYTICAL METHOD SUMMARIES. (2021). epa.gov. Available at: [Link]

  • Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. (2021). MDPI. Available at: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2022). ACS Omega. Available at: [Link]

  • Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. (2014). National Institutes of Health. Available at: [Link]

  • 3-(6,7-Dibromo-2,3-Dihydro-1-benzofuran-5-yl) Propionic acid. (n.d.). Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd.. Available at: [Link]

  • 3-(6,7-Dibromo-2,3-dihydrobenzofuran-5-yl)propanoic Acid [196597-76-9]. (n.d.). Chemsigma. Available at: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2022). National Institutes of Health. Available at: [Link]

  • Identification of the major metabolites of [3H]-(+)-8-chloro-5-(2,3-dihydrobenzofuran-7-yl)-7-methoxymethyloxy-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine in rats. (1993). National Institutes of Health. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Our approach is grounded in established chemical principles and practical, field-tested experience to ensure the successful and efficient production of this important benzofuran derivative. Benzofuran and its derivatives are significant scaffolds in medicinal chemistry, known for a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2][3] The specific target molecule, 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid, holds potential as a key intermediate in the development of novel therapeutics.

I. Troubleshooting Guide

This section is dedicated to addressing specific problems that may arise during the synthesis and scale-up. Each entry details the issue, its probable causes, and a step-by-step guide to resolution.

Issue 1: Low Yield in Friedel-Crafts Acylation of 2,3-dihydrobenzofuran

Question: We are experiencing significantly lower than expected yields during the initial Friedel-Crafts acylation of 2,3-dihydrobenzofuran with succinic anhydride. What are the likely causes and how can we optimize this step for a larger scale?

Answer:

Low yields in Friedel-Crafts acylation are a common challenge, often stemming from catalyst deactivation, substrate reactivity, or suboptimal reaction conditions, especially during scale-up.[4]

Causality and Optimization:

  • Catalyst Stoichiometry and Activity: Aluminum chloride (AlCl₃), the typical Lewis acid catalyst, can be deactivated by moisture. On a larger scale, ensuring completely anhydrous conditions is critical. Furthermore, AlCl₃ forms a complex with the carbonyl oxygen of the product, effectively sequestering the catalyst. Therefore, slightly more than two equivalents of AlCl₃ are often required: one for the anhydride and one for the resulting ketone, plus a catalytic amount.

  • Reaction Solvent and Temperature: The choice of solvent is crucial. While nitrobenzene or carbon disulfide are traditional solvents, for safety and environmental reasons, dichloromethane or 1,2-dichloroethane are preferred for industrial applications.[5] The reaction should be initiated at a low temperature (0-5 °C) to control the initial exothermic reaction and then allowed to slowly warm to room temperature to drive the reaction to completion.[5]

  • Work-up Procedure: The quenching step is critical for yield and purity. The reaction mixture should be quenched by slowly adding it to crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and separates the product into the organic layer. Inefficient quenching can lead to product loss.

Troubleshooting Protocol:

  • Rigorous Drying: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Catalyst Loading: Experiment with increasing the AlCl₃ loading to 2.2-2.5 equivalents.

  • Controlled Addition: Add the 2,3-dihydrobenzofuran solution dropwise to the pre-formed complex of AlCl₃ and succinic anhydride in the chosen solvent at 0 °C.

  • Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Optimized Quench: Ensure a slow and controlled addition of the reaction mixture to an ice/HCl slurry with vigorous stirring.

ParameterLab Scale (Typical)Pilot Scale (Recommended)
AlCl₃ (equivalents) 2.12.3 - 2.5
Solvent Dichloromethane1,2-Dichloroethane
Initial Temperature 0 °C0 - 5 °C
Reaction Time 2 - 4 hoursMonitor by TLC/HPLC
Issue 2: Incomplete Reduction in the Clemmensen Reduction Step

Question: Our Clemmensen reduction of the keto-acid intermediate is sluggish and often incomplete, resulting in a mixture of starting material, desired product, and alcohol byproduct. How can we improve the efficiency of this reduction, particularly for larger batches?

Answer:

The Clemmensen reduction, which converts a ketone to a methylene group using zinc amalgam and concentrated hydrochloric acid, is notoriously sensitive to the activity of the zinc amalgam and the reaction conditions.[6][7][8] Incomplete reduction is a frequent issue, especially when scaling up.

Causality and Optimization:

  • Zinc Amalgam Activity: The effectiveness of the reduction is highly dependent on the quality of the zinc amalgam. The amalgam provides a reactive surface for the reduction to occur.[8] For larger scales, preparing the amalgam in situ or ensuring the use of highly activated zinc is crucial.

  • Acid Concentration and Two-Phase System: The reaction is typically biphasic, with the organic substrate having low solubility in the aqueous acidic phase. Vigorous stirring is essential to maximize the interfacial area. Toluene is a common co-solvent to improve solubility.[6] Maintaining a high concentration of HCl throughout the reaction is also critical.

  • Reaction Temperature and Time: The reaction often requires elevated temperatures (reflux) and extended reaction times to proceed to completion.

Troubleshooting Protocol:

  • Preparation of Activated Zinc Amalgam:

    • Wash zinc dust or granules with dilute HCl to remove any oxide layer.

    • Stir the activated zinc with a 1-2% aqueous solution of mercury(II) chloride for 5-10 minutes.

    • Decant the aqueous solution and wash the resulting amalgam with water, then ethanol, and finally ether before use.

  • Reaction Setup for Scale-Up:

    • Use a reactor with a powerful overhead stirrer to ensure efficient mixing of the two phases.

    • Add the keto-acid dissolved in toluene to the reactor containing the zinc amalgam and concentrated HCl.

    • Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC.

    • Periodically add fresh concentrated HCl to maintain the acidity.

Experimental Workflow: Clemmensen Reduction

Clemmensen_Reduction start Keto-acid Intermediate reaction Reaction Vessel (Toluene, Conc. HCl) start->reaction prepare_zn_hg Prepare Zinc Amalgam (Zn + HgCl2) prepare_zn_hg->reaction reflux Heat to Reflux (Vigorous Stirring) reaction->reflux monitoring Monitor by TLC/HPLC reflux->monitoring monitoring->reflux Incomplete workup Work-up (Separation, Extraction) monitoring->workup Complete product 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid workup->product

Caption: Workflow for an optimized Clemmensen Reduction.

Issue 3: Poor Regioselectivity and Over-bromination during the Final Bromination Step

Question: We are struggling with the final bromination step to introduce two bromine atoms onto the 2,3-dihydrobenzofuran ring. We are observing a mixture of mono- and di-brominated products, as well as bromination at undesired positions. How can we achieve selective di-bromination at the 6 and 7 positions?

Answer:

Achieving high regioselectivity in the bromination of activated aromatic rings like 2,3-dihydrobenzofuran can be challenging. The electron-donating nature of the dihydrofuran ring system activates multiple positions for electrophilic substitution.

Causality and Optimization:

  • Directing Effects: The ether oxygen and the alkyl substituent on the benzene ring are both ortho-, para-directing groups. This can lead to a mixture of brominated isomers.

  • Reaction Conditions: The choice of brominating agent and solvent significantly influences selectivity. Using elemental bromine in a non-polar solvent can lead to over-bromination. A less reactive bromine source or the use of a catalyst can improve selectivity.

  • Stoichiometry and Temperature Control: Precise control over the stoichiometry of the brominating agent is crucial. Using a slight excess may be necessary to drive the di-bromination to completion, but a large excess will likely lead to byproducts. Low temperatures generally favor kinetic control and can improve selectivity. A known procedure involves using a solution of bromine in acetic acid.[9]

Troubleshooting Protocol:

  • Choice of Brominating Agent and Solvent:

    • Dissolve the 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid in a suitable solvent like acetic acid.

    • Prepare a solution of bromine (approximately 2.1-2.2 equivalents) in acetic acid.

  • Controlled Addition:

    • Cool the solution of the starting material to 15-20 °C.

    • Add the bromine solution dropwise over a prolonged period, maintaining the temperature.

  • Monitoring and Work-up:

    • Monitor the reaction by HPLC to track the disappearance of the starting material and the formation of the desired di-bromo product.

    • Once the reaction is complete, quench with a solution of sodium bisulfite to destroy any excess bromine.

    • The product can then be isolated by filtration or extraction.

II. Frequently Asked Questions (FAQs)

Q1: What is the rationale behind the multi-step synthesis approach? Why not a more direct route?

A1: The multi-step approach, typically involving a Friedel-Crafts acylation followed by a reduction and then bromination, allows for precise control over the introduction of each functional group.

  • Friedel-Crafts Acylation: This reaction reliably introduces the three-carbon side chain precursor at the 5-position of the 2,3-dihydrobenzofuran ring.

  • Clemmensen Reduction: The subsequent reduction of the ketone is necessary to form the propanoic acid side chain. A direct Friedel-Crafts alkylation is often avoided due to the high probability of carbocation rearrangements and polyalkylation, which would lead to a mixture of products and lower yields.[10]

  • Bromination: Performing the bromination as the final step ensures that the desired substitution pattern is achieved on the fully elaborated dihydrobenzofuran propanoic acid core.

Synthetic Pathway Overview

Synthetic_Pathway A 2,3-Dihydrobenzofuran + Succinic Anhydride B Keto-acid Intermediate A->B Friedel-Crafts Acylation (AlCl3) C 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid B->C Clemmensen Reduction (Zn(Hg), HCl) D 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid C->D Bromination (Br2, Acetic Acid)

Caption: A typical synthetic route for the target molecule.

Q2: Are there any alternative reduction methods to the Clemmensen reduction that are more amenable to scale-up?

A2: Yes, the Wolff-Kishner reduction is a common alternative. It uses hydrazine (N₂H₄) and a strong base (like KOH) at high temperatures.[11]

  • Advantages of Wolff-Kishner: It is performed under basic conditions, which can be advantageous if the substrate is sensitive to strong acids.

  • Disadvantages for Scale-up: The reaction requires high temperatures (often >180 °C) and the use of hydrazine, which is toxic and potentially explosive, posing significant safety challenges for large-scale production.

For these reasons, while the Clemmensen reduction has its own challenges, it is often preferred for its milder temperature profile and less hazardous reagents, provided the substrate can tolerate acidic conditions.

Q3: What are the key safety considerations when scaling up this synthesis?

A3: Scaling up any chemical synthesis requires a thorough safety review. For this specific process, the key hazards are:

  • Friedel-Crafts Acylation: This reaction is highly exothermic and releases HCl gas. The reactor must have adequate cooling capacity and be equipped with a scrubber to neutralize the off-gases. Aluminum chloride is highly corrosive and reacts violently with water.

  • Clemmensen Reduction: The use of concentrated hydrochloric acid is a major hazard. The reaction also produces flammable hydrogen gas. The reactor must be properly vented. Mercury compounds used to prepare the amalgam are highly toxic and require careful handling and disposal.

  • Bromination: Bromine is highly corrosive, toxic, and volatile. It should be handled in a well-ventilated area with appropriate personal protective equipment. The reaction can also be exothermic.

A comprehensive Process Hazard Analysis (PHA) should be conducted before any scale-up activities are initiated.

Q4: How can the purity of the final product be ensured on a large scale?

A4: Ensuring high purity on a large scale relies on a combination of optimized reaction conditions and effective purification methods.

  • Reaction Optimization: As detailed in the troubleshooting section, optimizing each step to minimize byproduct formation is the first and most critical step.

  • Crystallization: The final product, 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid, is a solid.[12] Crystallization is often the most effective and scalable method for purification. A solvent screen should be performed to identify a suitable solvent or solvent system that provides good recovery of the pure product while leaving impurities in the mother liquor.

  • Chromatography: While effective at the lab scale, column chromatography is generally not economically viable for large-scale purification of the final product but can be used for purifying intermediates if necessary.

By carefully addressing these common issues and understanding the underlying chemical principles, the synthesis of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid can be successfully scaled up with high yield and purity.

References

  • Hishmat, O. H., Atta, S. M., Atalla, M. M., & Abd el Rahman, A. H. (1985). Synthesis and antimicrobial activity of some benzofuran derivatives. Arzneimittelforschung, 35(5), 784-786.
  • Shcherbakov, D. N., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]

  • University of California, Irvine. (n.d.). Clemmensen Reduction. [Link]

  • Zahoor, A. F., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 14, 12345-12378. [Link]

  • Zahoor, A. F., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 14, 12345-12378. [Link]

  • Pharmaffiliates. (n.d.). Clemmensen Reduction. [Link]

  • Wikipedia. (2023, November 29). Clemmensen reduction. [Link]

  • Patil, S. D., et al. (2014). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Journal of Applicable Chemistry, 3(2), 636-642. [Link]

  • Majumdar, K. C. (2018). The Clemmensen Reduction. Juniper Publishers. [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Clemmensen Reduction & Wolff Kishner Mechanism [Video]. YouTube. [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

  • Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(50), 29331-29348. [Link]

  • ResearchGate. (n.d.). Synthesis of dihydrobenzofuran derivatives 79, 80, and 82 by a base-induced reaction. [Link]

  • Zhang, H., et al. (2025). Investigation into the bromination of polybrominated dibenzo-p-dioxins and dibenzofurans. Journal of Hazardous Materials, 485, 138505. [Link]

  • Liu, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3698. [Link]

  • Zahoor, A. F., et al. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry, 12, 1364521. [Link]

  • ResearchGate. (n.d.). Synthesis of benzofurans via Friedel–Crafts acylation. [Link]

  • Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd. (n.d.). 3-(6,7-Dibromo-2,3-Dihydro-1-benzofuran-5-yl) Propionic acid. [Link]

  • IndiaMART. (n.d.). 3-(6,7-Dibromo-2,3-Dihydro-1-Benzofuran-5-Yl) Propionic Acid. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

  • Shcherbakov, D. N., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]

  • Gyires, K., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10398. [Link]

  • Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry [Video]. YouTube. [Link]

  • Wozniak, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1543. [Link]

  • Ishihara, K., et al. (2023). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 28(2), 803. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Development of a Continuous Process for the Large-Scale Asymmetric Manufacture of ( R )-3-Methoxy-2-(4-methylpiperazin-1-yl)propanoic Acid. [Link]

  • The Journal of Organic Chemistry. (2026, January 9). Ahead of Print. [Link]

Sources

common impurities found in 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid

Introduction: Welcome to the technical support guide for 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid. This molecule is a key intermediate in pharmaceutical research and development, where purity is not merely a goal but a regulatory and safety necessity. The presence of even minor impurities can significantly impact downstream reactions, biological activity, and the safety profile of an active pharmaceutical ingredient (API).[1] This guide is structured as a series of troubleshooting questions and answers to address the common challenges and impurity profiles encountered during the synthesis, purification, and handling of this compound. We will delve into the mechanistic origins of these impurities, provide robust analytical protocols for their detection, and offer field-proven strategies for their removal.

Frequently Asked Questions & Troubleshooting Guides

Question 1: My HPLC analysis shows several peaks eluting close to the main product peak. What are the likely identities of these impurities?

This is a common observation and typically points to impurities related to the electrophilic bromination step of the synthesis. The most probable culprits are isomers and compounds with varying degrees of bromination.

Expert Analysis & Causality: The electronic nature of the 2,3-dihydrobenzofuran ring system and the propanoic acid substituent directs electrophilic substitution. However, this directing effect is rarely perfect, leading to a micro-heterogeneous product mixture.

  • Incomplete Bromination (Mono-bromo Species): The reaction may not have proceeded to completion, leaving behind mono-brominated intermediates, such as 3-(6-bromo-2,3-dihydrobenzofuran-5-yl)propanoic acid and 3-(7-bromo-2,3-dihydrobenzofuran-5-yl)propanoic acid. These are often the most common process-related impurities.

  • Over-Bromination (Tri-bromo Species): Conversely, excessive exposure to the brominating agent or harsh reaction conditions can lead to the formation of tri-brominated by-products, where a third bromine atom is added to the remaining open position on the aromatic ring (C4).

  • Unreacted Starting Material: The precursor, 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid, may also be present if the initial conversion was low.

dot

Caption: Synthetic pathway showing the formation of the desired dibromo product and common bromination-related impurities.

Troubleshooting & Analytical Protocol: Differentiating Bromination Impurities

A well-developed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for resolving these closely related compounds.

Step-by-Step HPLC Protocol:

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • Start with a 30-minute gradient from 40% to 95% Mobile Phase B.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 280 nm.

  • Injection Volume: 5 µL.

Data Interpretation:

The elution order on a C18 column is primarily driven by polarity. More polar compounds elute earlier.

Compound Identity Expected Relative Retention Time (RRT) Rationale for Elution Order
3-(2,3-dihydrobenzofuran-5-yl)propanoic acid (Starting Material)~0.75 - 0.85Most polar; lacks lipophilic bromine atoms.
Mono-bromo Species~0.90 - 0.95Intermediate polarity.
3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid 1.00 Reference Peak (Main Product)
Tri-bromo Species~1.05 - 1.15Least polar; highest degree of lipophilic halogenation.

Corrective Actions:

  • To Reduce Under-bromination: Increase reaction time, temperature slightly, or the stoichiometry of the brominating agent (e.g., from 2.0 to 2.1 equivalents).

  • To Reduce Over-bromination: Decrease the amount of brominating agent, lower the reaction temperature, and monitor the reaction closely by TLC or in-process HPLC checks to stop it upon consumption of the starting material.

Question 2: My mass spectrometry data shows the correct mass, but the ¹H NMR spectrum has complex, unassigned signals in the aromatic region. Could this be a regioisomer?

Yes, this is a classic sign of contamination with a regioisomeric impurity. While the primary product is the 6,7-dibromo isomer, side reactions can lead to bromination at other positions on the aromatic ring.

Expert Analysis & Causality: The mechanism of electrophilic aromatic bromination proceeds through a positively charged intermediate (an arenium ion).[2] The stability of this intermediate dictates the position of substitution. While the existing substituents strongly favor the 6 and 7 positions, a small percentage of bromination can occur at the C4 position, leading to the formation of 3-(4,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid or 3-(4,6-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid . These isomers will have the identical mass but different chemical shifts in NMR due to the different electronic environment of the aromatic protons.

dot

impurity_identification_workflow start Crude Product Shows Anomalous NMR Signals check_mass Step 1: LC-MS Analysis start->check_mass mass_result Mass Matches Target Compound? check_mass->mass_result analyze_nmr Step 2: High-Field 2D NMR (COSY, HMBC) mass_result->analyze_nmr  Yes   other_impurity Impurity is Not a Regioisomer. (Check other possibilities) mass_result->other_impurity  No   conclusion Impurity Identified as Regioisomer analyze_nmr->conclusion

Caption: Logical workflow for the identification of suspected regioisomeric impurities.

Troubleshooting & Purification Protocol: Removing Regioisomers

Regioisomers often have very similar polarities, making them challenging to separate.

1. Purification Strategy - Preparative HPLC: For high-purity material required in late-stage development, preparative HPLC is the most effective method. The analytical method described above can be scaled up, using a wider diameter column and a focused gradient optimized around the elution time of the main peak.

2. Purification Strategy - Recrystallization (If Feasible): Careful solvent screening for recrystallization can sometimes exploit subtle differences in crystal lattice packing between isomers.

  • Protocol:

    • Dissolve the impure solid in a minimal amount of a hot solvent in which it is highly soluble (e.g., Ethyl Acetate, Acetone).

    • Slowly add a co-solvent (anti-solvent) in which the compound is poorly soluble (e.g., Heptane, Hexane) until the solution becomes slightly turbid.

    • Warm the mixture slightly to redissolve the precipitate, then allow it to cool very slowly to room temperature, followed by further cooling in an ice bath.

    • The desired isomer will hopefully crystallize preferentially, leaving the more soluble regioisomer in the mother liquor.

    • Filter the crystals and analyze a small sample by HPLC to check purity. Repeat if necessary.

Preventative Measures: Controlling the bromination reaction conditions is key. Using a less reactive brominating source (e.g., N-Bromosuccinimide instead of Br₂) or running the reaction at a lower temperature can significantly enhance regioselectivity.

Question 3: I've detected an impurity with a mass that is 18 units higher than my product, especially when using methanol or ethanol during workup. What is it?

This strongly suggests the formation of an ester by-product, specifically the methyl or ethyl ester of your carboxylic acid.

Expert Analysis & Causality: This is a classic example of a solvent-related impurity. Carboxylic acids can undergo Fischer esterification if heated in the presence of an alcohol (like methanol or ethanol) and an acid catalyst. The Lewis acid used to catalyze the bromination (e.g., FeCl₃, AlCl₃) or acidic conditions during workup can inadvertently catalyze this esterification.

Analytical Detection:

  • LC-MS: Will show a peak with a mass of (M+18) for the methyl ester or (M+32) for the ethyl ester, relative to the starting acid (loss of H₂O, addition of CH₃OH or CH₃CH₂OH).

  • FTIR Spectroscopy: The broad O-H stretch of the carboxylic acid (typically ~2500-3300 cm⁻¹) will disappear, and a new, sharp C-O stretch will appear around 1150-1250 cm⁻¹.

  • ¹H NMR: The carboxylic acid proton signal (a broad singlet, often >10 ppm) will vanish, and a new sharp singlet around 3.7 ppm (for a methyl ester) or a quartet around 4.2 ppm and a triplet around 1.3 ppm (for an ethyl ester) will appear.

Preventative & Corrective Actions:

  • Prevention: Avoid using alcohol-based solvents during workup and purification if acidic conditions are present. Opt for solvents like ethyl acetate, dichloromethane, or MTBE.

  • Removal: If the ester has formed, it can be easily hydrolyzed back to the carboxylic acid.

    • Protocol (Base Hydrolysis):

      • Dissolve the impure material in a suitable solvent like THF or dioxane.

      • Add 1.5-2.0 equivalents of an aqueous base solution (e.g., 1M NaOH or LiOH).

      • Stir the mixture at room temperature or warm gently (40-50 °C) for 1-4 hours, monitoring the reaction by TLC or HPLC.

      • Once hydrolysis is complete, carefully acidify the mixture with 1M HCl to a pH of ~2-3.

      • Extract the desired carboxylic acid product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate to recover the purified acid.

Summary of Potential Impurities

Impurity ClassSpecific Example(s)Likely OriginPrimary Detection Method
Process-Related Mono-bromo and Tri-bromo speciesIncomplete or excessive brominationHPLC, LC-MS
Isomeric 4,6-dibromo or 4,7-dibromo isomersLack of complete regioselectivity in brominationHigh-Field NMR, HPLC
Starting Material 3-(2,3-dihydrobenzofuran-5-yl)propanoic acidIncomplete reaction conversionHPLC
Solvent/Reagent-Related Methyl/Ethyl ester of the productReaction with alcohol solvents under acidic conditionsLC-MS, NMR, FTIR
Degradation Products Oxidized species (e.g., benzofuran derivative)Air/light exposure over time, harsh workupLC-MS

References

  • US20060089405A1: Asymmetric synthesis of dihydrobenzofuran derivatives.
  • Organic Chemistry Portal: 2,3-Dihydrobenzofuran synthesis.
  • MDPI: Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
  • PubMed Central (PMC)
  • PubMed Central (PMC): Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers.
  • Chemistry LibreTexts: 16.
  • TSI Journals: Synthesis and spectral characterization of potential impurities of tiaprofenic acid.
  • Semantic Scholar: Theoretical study of the mechanism of thieno[3,2-b]benzofuran bromin

Sources

stability issues and solutions for 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid

Introduction: This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid (CAS No. 196597-76-9). This compound, a key intermediate and known impurity in pharmaceutical synthesis, requires careful handling to ensure experimental reproducibility and integrity.[1] This document provides in-depth answers to frequently asked questions and robust troubleshooting protocols to address common stability challenges encountered in the laboratory. Our goal is to empower users with the scientific rationale behind best practices for storage, handling, and experimental use.

Section 1: Compound Properties & Intrinsic Stability Profile

Understanding the inherent chemical nature of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid is fundamental to predicting and mitigating stability issues. The molecule's structure incorporates several functional groups that dictate its reactivity and susceptibility to degradation.

Key Structural Features:

  • Propanoic Acid Moiety: The carboxylic acid group confers acidic properties, with a predicted pKa of approximately 4.43.[2] This makes its solubility highly dependent on pH.

  • Dihydrobenzofuran Core: The saturated furan ring is more stable than an aromatic furan but contains an ether linkage that can be a site for oxidative degradation over time.

  • Dibromo Substituents: The two bromine atoms on the benzene ring increase the molecule's molecular weight and lipophilicity. While generally stable, aryl halides can be susceptible to photodecomposition under high-energy light.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 196597-76-9 [3][4][5][6]
Molecular Formula C₁₁H₁₀Br₂O₃ [3][5][6]
Molecular Weight 350.00 g/mol [3]
Form Solid [2]
Predicted pKa 4.43 ± 0.10 [2]

| Common Solvents | Chloroform, Ethyl Acetate |[2] |

Section 2: Frequently Asked Questions (FAQs) on Handling & Storage

Q1: What are the optimal long-term storage conditions for the solid compound?

A1: For maximal stability, the solid compound should be stored in a tightly sealed container in a freezer, preferably at -20°C. The area should be dry and protected from light.[7][8]

  • Expert Rationale: Low temperature minimizes the rate of any potential solid-state degradation. Protection from moisture is crucial as absorbed water can facilitate hydrolysis or act as a medium for reactive impurities.[8] Protection from light, particularly UV light, is a key precaution to prevent potential photolytic dehalogenation of the dibromo-aromatic ring.

Q2: I need to prepare a stock solution. What solvent should I use and how should it be stored?

A2: A high-concentration stock solution should be prepared in an anhydrous aprotic solvent like DMSO or DMF. For immediate use in assays, dissolution in volatile organic solvents like ethyl acetate is also appropriate.[2] Stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Expert Rationale: Repeatedly warming a stock solution to room temperature for use can introduce atmospheric moisture and oxygen, accelerating degradation. Aliquoting ensures that the bulk of the compound remains in a stable, frozen state. Using amber or light-blocking vials is mandatory for storing solutions to prevent photodegradation.

Q3: Is the compound sensitive to pH in aqueous solutions?

A3: Yes, it is highly sensitive to pH. As a carboxylic acid with a pKa of ~4.43, it will be predominantly in its protonated, less water-soluble form at a pH below 4.[2] In buffers with a pH above 6, it will exist as the more soluble carboxylate salt. Attempting to dissolve the compound directly in a low-pH aqueous buffer will likely result in poor solubility and precipitation.

Q4: Are there any known chemical incompatibilities?

A4: Avoid strong oxidizing agents, strong bases, and strong reducing agents.[7][9]

  • Expert Rationale:

    • Oxidizing Agents: Can attack the dihydrobenzofuran ring system, potentially leading to ring-opening or other oxidative degradation products.

    • Strong Bases: While moderate bases are used to form soluble salts, strong bases can promote elimination or other side reactions, especially at elevated temperatures.

    • Strong Reducing Agents: May potentially cause reductive dehalogenation of the bromine atoms.

Section 3: Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during experimentation, providing a logical path to their resolution.

Workflow: Troubleshooting Experimental Inconsistency

Below is a workflow to diagnose the root cause of inconsistent or unexpected results.

G start Inconsistent Results Observed (e.g., variable potency, peak area) check_solution Was the solution freshly prepared from a solid or a new aliquot? start->check_solution fresh_prep Issue is likely solution degradation. Follow Protocol 4.2 for storage. Prepare fresh solutions daily. check_solution->fresh_prep No solubility_issue Is there any visible precipitate in the final assay medium? check_solution->solubility_issue Yes precipitate Issue is poor solubility. Review compound pKa and buffer pH. Follow Protocol 4.1 for dissolution. solubility_issue->precipitate Yes analytical_check Analyze solution by HPLC/LC-MS. Are unexpected peaks present? solubility_issue->analytical_check No degradants Issue is chemical degradation. Review potential incompatibilities (Section 2). Consider light/air exposure. analytical_check->degradants Yes other_factors Issue is likely unrelated to compound stability. Investigate other experimental variables (e.g., reagents, instrument, cell culture). analytical_check->other_factors No

Caption: A decision tree for troubleshooting inconsistent experimental results.

Q5: My compound precipitates when I add it to my aqueous cell culture medium or buffer. Why is this happening and how can I fix it?

A5: This is a classic solubility problem driven by the compound's acidic nature. Your buffer's pH is likely at or below the compound's pKa (~4.43), causing the more soluble carboxylate salt to convert back to the neutral, less soluble carboxylic acid.

  • Solution Protocol:

    • Prepare a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO.

    • Ensure your target aqueous buffer is at a pH > 6.0. If your experimental conditions require a lower pH, be aware that solubility will be limited.

    • While vortexing or stirring the aqueous buffer, perform a serial dilution by adding a small volume of the DMSO stock into the buffer. Never add the aqueous solution to the DMSO stock, as this will cause immediate precipitation.

    • The final concentration of DMSO in your assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.

Q6: I am observing new, unidentified peaks in my HPLC or LC-MS analysis of an older stock solution. What could they be?

A6: The appearance of new peaks strongly suggests chemical degradation. Given the molecule's structure, the most probable degradation pathways are oxidation and photodecomposition.

  • Probable Causes & Solutions:

    • Oxidation: The ether linkage in the dihydrofuran ring is susceptible to slow oxidation, potentially forming hydroperoxides which can lead to ring-opening. This is exacerbated by exposure to air.

      • Solution: When preparing stock solutions for long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.

    • Photodecomposition: High-energy light can induce reductive dehalogenation, resulting in mono-bromo or non-brominated versions of the parent compound.

      • Solution: Strictly use amber vials for all solutions and protect them from direct light during handling and storage.

Diagram: Potential Degradation Pathways

This diagram illustrates hypothetical degradation products that may be observed.

G cluster_oxidation Oxidation (Air/Peroxides) cluster_photo Photodecomposition (UV Light) Parent 3-(6,7-dibromo-2,3-dihydro- benzofuran-5-yl)propanoic acid Oxidized Ring-Opened Products (e.g., aldehydes, phenols) Parent->Oxidized O₂ MonoBromo Mono-bromo Degradant Parent->MonoBromo hν, -Br Dehalogenated Dehalogenated Parent Compound MonoBromo->Dehalogenated hν, -Br

Caption: Potential chemical degradation pathways for the target compound.

Section 4: Standard Operating Protocols

Adherence to standardized protocols is critical for ensuring the reliability of your results.

Protocol 4.1: Weighing and Dissolution of Solid Compound

  • Allow the container of the solid compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Using an appropriate analytical balance, weigh the desired amount of solid in a clean, amber glass vial.

  • Add the required volume of anhydrous DMSO (or other suitable aprotic solvent) to achieve the target concentration for your stock solution.

  • Cap the vial tightly and vortex until the solid is completely dissolved. Brief sonication in a water bath can be used to aid dissolution if needed.

  • This stock solution is now ready for use or for aliquoting and storage as described in Protocol 4.2.

Protocol 4.2: Preparation and Storage of Stock Solution Aliquots

  • Using the freshly prepared stock solution from Protocol 4.1, dispense small, experiment-appropriate volumes into individual amber microcentrifuge tubes or cryovials.

  • (Optional but Recommended) Gently flush the headspace of each vial with an inert gas (argon or nitrogen) to displace oxygen.

  • Seal each aliquot tightly. Label clearly with the compound name, concentration, solvent, and date of preparation.

  • Immediately place the aliquots in a -20°C or -80°C freezer for long-term storage.

  • For experiments, retrieve a single aliquot, allow it to thaw completely at room temperature, and use it for that day's experiments. Discard any unused portion of the thawed aliquot; do not refreeze it.

References

  • 3-(6,7-Dibromo-2,3-Dihydro-1-Benzofuran-5-Yl) Propionic Acid. IndiaMART. [Link]

  • Safety Data Sheet. Flamro Firestop Solutions. [Link]

  • 3-(6,7-Dibromo-2,3-Dihydro-1-benzofuran-5-yl) Propionic acid. Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd. [Link]

  • Shavaleev, N. M., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]

  • 3-(6,7-Dibromo-2,3-dihydro-1-benzofuran-5-yl)propanoic acid. Pharmaffiliates. [Link]

  • Ethyl 3-(7-Bromo-2,3-Dihydrobenzofuran-5-Yl)Propanoate. ChemBK. [Link]

  • 3-(6,7-Dibromo-2,3-dihydrobenzofuran-5-yl)propanoic Acid. Chemsigma. [Link]

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Validation & Comparative

A Comparative Guide to 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic Acid and Other Biologically Active Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold in Modern Drug Discovery

The benzofuran core, a heterocyclic motif composed of a fused benzene and furan ring, represents a privileged scaffold in medicinal chemistry. Its structural rigidity and the potential for diverse functionalization have made it a cornerstone in the development of numerous therapeutic agents.[1] Benzofuran derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3] This guide provides a detailed comparative analysis of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid against other notable benzofuran derivatives, offering insights into their synthesis, biological activities, and the structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced landscape of benzofuran-based therapeutics.

Featured Compound: 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid

Chemical Structure and Properties

PropertyValue
CAS Number 196597-76-9
Molecular Formula C11H10Br2O3
Molecular Weight 350.00 g/mol
Melting Point 117-118 °C
Boiling Point 451.6±45.0 °C (Predicted)
Solubility Chloroform, Ethyl Acetate

Context as a Ramelteon Impurity and Potential Biological Relevance

3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid is primarily documented as an impurity in the synthesis of Ramelteon, a potent and selective melatonin receptor agonist used in the treatment of insomnia.[4][5] Ramelteon exerts its therapeutic effect by mimicking the action of endogenous melatonin, binding to the MT1 and MT2 receptors in the suprachiasmatic nucleus of the brain, which is instrumental in regulating the sleep-wake cycle.[6][7][8]

The synthesis of Ramelteon often involves intermediates that share the dihydrobenzofuran core.[9][10] The presence of the dibromo-dihydrobenzofuran propanoic acid as an impurity suggests a close synthetic relationship and raises the possibility of its interaction with melatonin receptors or other biological targets. While direct biological activity data for this specific compound is scarce in publicly available literature, its structural similarity to Ramelteon warrants investigation into its potential, albeit likely weaker, affinity for melatonin receptors. The propanoic acid side chain, in place of the propionamide group in Ramelteon, would significantly alter its pharmacokinetic and pharmacodynamic properties.

Comparative Analysis with Other Benzofuran Derivatives

To understand the potential of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid, it is crucial to compare it with other benzofuran derivatives that have well-established and potent biological activities. This section will explore derivatives with demonstrated anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Benzofuran Derivatives

The benzofuran scaffold is a common feature in a multitude of compounds exhibiting potent anticancer activity.[11][12] The mechanism of action often involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.[13]

Comparator Compound: Ailanthoidol

Ailanthoidol is a naturally occurring benzofuran derivative that has demonstrated significant antitumor potential.[14]

CompoundCancer Cell LineIC50 (µM)Reference
AilanthoidolHepG2 (Hepatoblastoma)-[14]

Structural Comparison and SAR Insights

The structural differences between 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid and anticancer benzofurans are significant. Anticancer activity is often associated with specific substitutions on the benzofuran ring that facilitate interactions with biological targets like protein kinases or tubulin. For instance, the presence of bromine atoms on the benzene ring of our featured compound could potentially enhance cytotoxicity, as halogenation is a known strategy to increase the potency of some anticancer agents.[15] However, the saturated furan ring and the propanoic acid side chain differ substantially from the structural motifs commonly found in potent anticancer benzofurans.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay to assess the in vitro cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compound stock solution (in DMSO)

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compound in the complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Benzofuran Derivatives

Benzofuran derivatives have also been extensively investigated for their antimicrobial properties against a range of bacteria and fungi.[16][17][18]

Comparator Compound: 2-Arylbenzofuran Derivatives

Numerous synthetic 2-arylbenzofurans have shown promising antimicrobial activity.

Compound TypeMicroorganismMIC (µg/mL)Reference
Benzofuran-2-carboxamidesS. aureus, E. coli6.25 - 12.5[19]

Structural Comparison and SAR Insights

The antimicrobial activity of benzofurans is often linked to the presence of specific pharmacophores, such as a 2-aryl substitution or a carbohydrazide moiety.[20] The featured dibromo-dihydrobenzofuran propanoic acid lacks these common antimicrobial motifs. However, the lipophilicity imparted by the dibromo substitution could potentially influence its ability to penetrate microbial cell membranes.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Test compound stock solution (in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)

Procedure:

  • Prepare serial two-fold dilutions of the test compound in the appropriate broth in a 96-well plate.

  • Add an equal volume of the microbial inoculum to each well.

  • Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Benzofuran Derivatives

The anti-inflammatory potential of benzofuran derivatives has been well-documented, with many compounds acting through the inhibition of key inflammatory mediators and pathways.[21][22]

Comparator Compound: Benzofuran-based Prodrugs

Certain benzofuran derivatives have been designed as prodrugs with significant anti-inflammatory activity.

Compound TypeAssayActivityReference
Benzofuran-based prodrugsCarrageenan-induced rat paw edemaComparable to Nimesulide[22]

Structural Comparison and SAR Insights

The anti-inflammatory activity of benzofurans can be attributed to various structural features that allow for the inhibition of enzymes like cyclooxygenase (COX) or the modulation of inflammatory signaling pathways. While the propanoic acid moiety of the featured compound is also present in some non-steroidal anti-inflammatory drugs (NSAIDs), its overall structure significantly deviates from known potent anti-inflammatory benzofurans.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% w/v in saline)

  • Test compound suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Positive control drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the test compound or vehicle orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Signaling Pathways and Logical Relationships

To visualize the potential mechanisms of action discussed, the following diagrams illustrate the relevant signaling pathways.

Melatonin_Receptor_Signaling Ramelteon Ramelteon / Melatonin MT1_MT2 MT1/MT2 Receptors (in Suprachiasmatic Nucleus) Ramelteon->MT1_MT2 Binds to Target_Compound 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid (Potential Weak Agonist/Antagonist) Target_Compound->MT1_MT2 Potentially binds to G_Protein Gi/Gq Protein Activation MT1_MT2->G_Protein AC Adenylyl Cyclase Inhibition G_Protein->AC cAMP ↓ cAMP AC->cAMP Sleep_Regulation Regulation of Sleep-Wake Cycle cAMP->Sleep_Regulation

Caption: Potential interaction with the melatonin signaling pathway.

Anticancer_Mechanism Benzofuran_Derivatives Anticancer Benzofuran Derivatives Kinases Protein Kinases (e.g., VEGFR, EGFR) Benzofuran_Derivatives->Kinases Inhibit Tubulin Tubulin Polymerization Benzofuran_Derivatives->Tubulin Inhibit Apoptosis_Pathway Apoptosis Induction Benzofuran_Derivatives->Apoptosis_Pathway Induce Cell_Proliferation ↓ Cancer Cell Proliferation and Survival Kinases->Cell_Proliferation Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Tubulin->Cell_Cycle_Arrest Apoptosis_Pathway->Cell_Proliferation Cell_Cycle_Arrest->Cell_Proliferation

Caption: Common mechanisms of anticancer benzofuran derivatives.

Conclusion and Future Directions

3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid, while identified as a synthetic impurity of Ramelteon, presents an interesting case for further investigation. Its structural relationship to a known melatonin receptor agonist suggests a potential, though unconfirmed, interaction with this target. The comparative analysis with other biologically active benzofuran derivatives highlights the vast therapeutic potential of this chemical scaffold. While the featured compound may not possess the optimized structural features for potent anticancer, antimicrobial, or anti-inflammatory activity, its unique substitution pattern warrants evaluation.

Future research should focus on the synthesis of a pure sample of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid to enable comprehensive biological screening. Melatonin receptor binding assays would be a logical first step to either confirm or rule out any activity at this target.[23] Subsequent screening against a panel of cancer cell lines and microbial strains would provide a broader understanding of its biological activity profile. The insights gained from such studies would not only elucidate the pharmacological properties of this specific compound but also contribute to the broader understanding of the structure-activity relationships within the versatile class of benzofuran derivatives.

References

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A Comparative Analysis of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic Acid Analogs as Potential Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of novel synthetic analogs based on the 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid scaffold. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the rationale behind the molecular design, synthetic strategies, and the structure-activity relationships (SAR) of these compounds, with a particular focus on their potential as Peroxisome Proliferator-Activated Receptor (PPAR) agonists.

Introduction: The Therapeutic Potential of the Benzofuran Scaffold

The benzofuran nucleus is a privileged heterocyclic motif found in a plethora of natural products and synthetic compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The reduced form, 2,3-dihydrobenzofuran, retains significant biological relevance and offers a three-dimensional structure that can be exploited for fine-tuning interactions with biological targets. Propanoic acid derivatives of various heterocyclic systems have been identified as ligands for nuclear receptors, including PPARs, which are key regulators of metabolism and inflammation. This guide focuses on the specific scaffold of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid, a molecule designed to probe the chemical space for novel PPAR modulators. The strategic placement of dibromo substituents on the aromatic ring is intended to enhance potency and influence selectivity towards different PPAR isoforms (α, γ, and δ).

Rationale for Analog Design and Synthesis

The core structure of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid presents multiple avenues for chemical modification to explore the structure-activity landscape. The design of the analog library is based on systematically altering key pharmacophoric features: the halogen substitution pattern, the propanoic acid side chain, and the dihydrofuran ring.

Synthetic Strategy

A generalized synthetic approach to the core scaffold and its analogs is outlined below. The synthesis commences with a suitable substituted phenol, which undergoes allylation followed by a Claisen rearrangement to introduce the allyl group at the ortho position. Subsequent intramolecular cyclization, often facilitated by a catalyst, yields the 2,3-dihydrobenzofuran ring system. The propanoic acid side chain can be introduced via various methods, including Friedel-Crafts acylation followed by reduction or by cross-coupling reactions. Bromination of the aromatic ring can be achieved at different stages of the synthesis, depending on the desired regioselectivity.

Experimental Protocol: General Synthesis of 3-(2,3-dihydrobenzofuran-5-yl)propanoic Acid Core

Step 1: Allylation of Phenol

  • To a solution of a substituted phenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Add allyl bromide (1.2 eq) dropwise at room temperature.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the resulting allyl phenyl ether by column chromatography.

Step 2: Claisen Rearrangement

  • Heat the allyl phenyl ether neat or in a high-boiling solvent (e.g., N,N-diethylaniline) to 180-200 °C for 2-4 hours.

  • Monitor the rearrangement by TLC.

  • Cool the reaction mixture and purify the o-allylphenol by column chromatography.

Step 3: Intramolecular Cyclization

  • Dissolve the o-allylphenol (1.0 eq) in a suitable solvent such as dichloromethane.

  • Add a catalyst, for example, a palladium(II) salt like PdCl2(MeCN)2 (0.05 eq).

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction, extract with an organic solvent, and purify the 2-methyl-2,3-dihydrobenzofuran derivative by column chromatography.

Step 4: Introduction of the Propanoic Acid Moiety (Example via Friedel-Crafts Acylation)

  • To a cooled solution of the 2,3-dihydrobenzofuran derivative (1.0 eq) and succinic anhydride (1.1 eq) in a solvent like nitrobenzene, add aluminum chloride (2.5 eq) portion-wise.

  • Stir the mixture at 0-5 °C for 2 hours and then at room temperature for 12 hours.

  • Pour the reaction mixture into ice-cold HCl and extract with ethyl acetate.

  • The resulting keto-acid is then subjected to a reduction reaction (e.g., Wolff-Kishner or Clemmensen reduction) to afford the propanoic acid derivative.

Step 5: Bromination

  • Dissolve the 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid derivative (1.0 eq) in a suitable solvent like acetic acid.

  • Add a solution of bromine (2.2 eq) in acetic acid dropwise in the dark.

  • Stir at room temperature for 6-8 hours.

  • Pour the reaction mixture into a solution of sodium thiosulfate to quench excess bromine.

  • Filter the precipitate and recrystallize to obtain the desired 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid.

Comparative Analysis of Analogs

The following sections detail the designed analogs and hypothesize their performance based on established SAR principles for related compound classes.

Analog Set A: Variation of Halogen Substitution

The nature and position of halogen atoms on the aromatic ring can significantly impact the electronic properties, lipophilicity, and binding affinity of a ligand.

Analog Modification Hypothesized Impact on Activity
A1 6,7-dichloroMay retain activity; chlorine is smaller and less lipophilic than bromine, potentially altering selectivity.
A2 6-bromo-7-fluoroIntroduction of fluorine may enhance metabolic stability and binding through specific interactions.
A3 7-bromoMonosubstitution could explore the necessity of the second halogen for potent activity.
A4 6,7-diiodoLarger and more polarizable iodine atoms could increase van der Waals interactions but may also introduce steric hindrance.
Analog Set B: Modification of the Propanoic Acid Side Chain

The carboxylic acid moiety is often a key feature for interaction with the ligand-binding domain of nuclear receptors. Alterations to its length and flexibility can modulate potency and selectivity.

Analog Modification Hypothesized Impact on Activity
B1 Acetic acid side chainA shorter, more rigid linker may lead to a decrease in potency if the optimal binding pose requires a longer chain.
B2 Butanoic acid side chainA longer, more flexible chain could allow for better positioning of the carboxylic acid head group within the binding pocket.
B3 α-methyl propanoic acidIntroduction of a methyl group on the α-carbon can introduce a chiral center and may enhance potency and/or selectivity through stereospecific interactions.
B4 PropylamideReplacement of the carboxylic acid with a bioisostere like an amide could investigate the necessity of the acidic proton for activity.
Analog Set C: Alterations to the Dihydrofuran Ring

Modifications to the dihydrofuran ring can influence the overall conformation of the molecule and its interactions with the receptor.

Analog Modification Hypothesized Impact on Activity
C1 2-methyl-2,3-dihydrofuranThe presence of a methyl group at the 2-position can introduce a chiral center and may provide additional hydrophobic interactions.
C2 2,2-dimethyl-2,3-dihydrofuranGem-dimethyl substitution can lock the conformation of the dihydrofuran ring and provide a larger hydrophobic surface.
C3 Benzofuran (aromatic)Aromatization of the dihydrofuran ring would lead to a planar structure, significantly altering the 3D shape and likely affecting binding.

Biological Evaluation: Targeting PPARs

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear hormone receptors comprising three subtypes: PPARα, PPARγ, and PPARδ (also known as PPARβ). They play crucial roles in the regulation of lipid and glucose metabolism, inflammation, and cellular differentiation. Agonists of PPARs have been successfully developed into drugs for treating dyslipidemia (fibrates, PPARα agonists) and type 2 diabetes (thiazolidinediones, PPARγ agonists). The structural features of the 3-(dihydrobenzofuran-5-yl)propanoic acid scaffold, particularly the acidic head group and the lipophilic tail, are reminiscent of known PPAR agonists.

Signaling Pathway

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Dibromodihydrobenzofuran Propanoic Acid Analog PPAR PPARα/γ/δ RXR RXR HSP HSP PPAR_RXR_Complex PPAR-RXR Heterodimer PPRE PPRE (DNA Response Element) Coactivators Coactivators Target_Genes Target Gene Transcription mRNA mRNA Proteins Proteins Biological_Response Metabolic & Anti-inflammatory Effects

Experimental Protocol: PPARα Luciferase Reporter Assay

This assay is used to determine the ability of a compound to activate the PPARα receptor.

1. Cell Culture and Transfection:

  • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seed cells in a 96-well plate at a density of 2 x 10^4 cells per well.

  • After 24 hours, co-transfect the cells with a PPARα expression vector and a luciferase reporter plasmid containing a PPAR response element (PPRE) using a suitable transfection reagent.

2. Compound Treatment:

  • Prepare serial dilutions of the test compounds and a known PPARα agonist (e.g., fenofibrate) in the appropriate vehicle (e.g., DMSO).

  • After 24 hours of transfection, replace the medium with fresh medium containing the test compounds or the positive control at various concentrations. Include a vehicle control.

  • Incubate the cells for another 24 hours.

3. Luciferase Assay:

  • Lyse the cells using a luciferase lysis buffer.

  • Add the luciferase substrate to the cell lysate.

  • Measure the luminescence using a luminometer.

4. Data Analysis:

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.

  • Plot the normalized luciferase activity against the compound concentration.

  • Calculate the EC50 value (the concentration at which the compound elicits 50% of its maximal response) using a non-linear regression analysis.

Structure-Activity Relationship (SAR) Summary and Future Directions

SAR_Summary cluster_modifications Structural Modifications Core_Scaffold 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid Halogen_Mod Halogen Substitution (Position 6 & 7) Core_Scaffold->Halogen_Mod Modify Sidechain_Mod Propanoic Acid Chain (Length, Rigidity) Core_Scaffold->Sidechain_Mod Modify Ring_Mod Dihydrofuran Ring (Substitution, Aromaticity) Core_Scaffold->Ring_Mod Modify Biological_Activity PPAR Agonist Activity (Potency & Selectivity) Halogen_Mod->Biological_Activity Influences Sidechain_Mod->Biological_Activity Influences Ring_Mod->Biological_Activity Influences

Based on the analysis of the designed analogs, the following SAR trends are anticipated:

  • Halogenation: The presence of two bromine atoms at positions 6 and 7 is expected to be crucial for high potency. Variations in the halogen type and position will likely modulate both potency and selectivity for PPAR isoforms.

  • Propanoic Acid Chain: The three-carbon linker of the propanoic acid is likely optimal for positioning the carboxylate head group for interaction with key residues in the PPAR ligand-binding domain. Both shortening and lengthening of this chain may be detrimental to activity.

  • Dihydrofuran Ring: The saturated, non-planar nature of the dihydrofuran ring is important for the three-dimensional conformation of the molecule. Aromatization to a benzofuran is predicted to significantly reduce activity due to the resulting planarity. Small alkyl substitutions on the dihydrofuran ring could enhance hydrophobic interactions and improve potency.

Future work should focus on the synthesis and biological evaluation of the proposed analogs to validate these hypotheses. Lead compounds exhibiting high potency and selectivity should be further characterized for their pharmacokinetic properties and evaluated in in vivo models of metabolic diseases.

References

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A Comparative Guide to the Structural Validation of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid: An X-ray Crystallography-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. It underpins our understanding of reactivity, biological activity, and material properties. This guide provides an in-depth technical comparison of analytical techniques for the structural validation of the novel compound, 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid, with a primary focus on the gold standard method: single-crystal X-ray crystallography.

While spectroscopic methods like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy provide crucial information about connectivity and functional groups, X-ray crystallography stands alone in its ability to deliver a precise and unambiguous 3D atomic arrangement.[1][2] This guide will not only detail a robust protocol for crystallographic analysis but also objectively compare its performance against these other essential analytical tools, supported by the principles of each technique.

The Unrivaled Power of X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for the complete and unambiguous determination of the molecular structure of crystalline compounds at atomic resolution.[1] It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, which is often crucial in pharmaceutical development.[2] The core principle of X-ray crystallography involves irradiating a single, well-ordered crystal with a monochromatic X-ray beam. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities.[3] By analyzing the positions and intensities of these diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions can be determined.[4]

Experimental Protocol: From Powder to Publication-Ready Structure

The journey from a synthesized powder to a refined crystal structure involves several critical steps, each demanding careful execution and a degree of empirical skill.

Step 1: Growing High-Quality Single Crystals

The adage "garbage in, garbage out" is particularly apt for X-ray crystallography; the quality of the diffraction data is fundamentally limited by the quality of the crystal.[2] The goal is to grow a single crystal of sufficient size (typically >0.1 mm in all dimensions) with a regular internal structure and minimal defects.[5] For a small organic molecule like 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid, several crystallization techniques can be employed.[6][7]

  • Slow Evaporation: This is often the simplest and most common method.[7][8] A near-saturated solution of the compound is prepared in a suitable solvent and left undisturbed, allowing the solvent to evaporate slowly. The choice of solvent is critical; a solvent in which the compound is moderately soluble is often ideal.[9]

  • Vapor Diffusion: This technique is highly successful for growing high-quality crystals.[7] The compound is dissolved in a small amount of a relatively non-volatile solvent. This solution is then placed in a sealed container with a larger volume of a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the solubility of the compound, leading to crystallization.

  • Thermal Control (Slow Cooling): A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly and undisturbed.[1][10] As the temperature decreases, the solubility of the compound drops, leading to crystal formation.

Table 1: Common Crystallization Solvents for Small Organic Molecules

Solvent ClassExamplesProperties
Polar Protic Water, Ethanol, Methanol, Acetic AcidGood for polar compounds, can form hydrogen bonds.
Polar Aprotic Acetone, Acetonitrile, DichloromethaneDissolve a wide range of compounds, less prone to hydrogen bonding.
Nonpolar Hexane, Toluene, Diethyl EtherSuitable for nonpolar compounds.
Solvent Pairs Ethanol-Water, Acetone-HexaneUsed in vapor diffusion and for fine-tuning solubility.[11]

Step 2: Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated in the beam, and the diffraction pattern is recorded on a detector.[3] Key considerations during data collection include:

  • X-ray Source: Modern diffractometers use either a sealed-tube X-ray generator or a more brilliant microfocus source. For challenging samples, a synchrotron source provides highly intense and collimated X-rays, which can be crucial for very small or weakly diffracting crystals.

  • Temperature: Data is typically collected at low temperatures (around 100 K) using a cryostream. This minimizes thermal vibrations of the atoms, leading to higher resolution data and reduces radiation damage to the crystal.[12]

  • Data Collection Strategy: The goal is to collect a complete dataset, measuring the intensities of all unique reflections within a certain resolution limit.[12] Modern software can automatically determine the optimal data collection strategy.

Step 3: Structure Solution and Refinement

The collected diffraction data is processed to yield a list of reflection intensities.[4] The "phase problem" – the fact that the phases of the diffracted waves cannot be directly measured – is then solved using computational methods. For small molecules, direct methods are typically successful.[5] This initial solution provides a rough model of the molecular structure.

This model is then refined against the experimental data. Refinement is an iterative process of adjusting atomic parameters (positions, thermal vibrations) to improve the agreement between the calculated and observed diffraction patterns.[2]

Step 4: Structure Validation

The final step is to rigorously validate the determined structure.[13][14] This involves checking for consistency between the crystallographic model and established chemical principles. Validation software, such as PLATON, can be used to check for missed symmetry, unusual bond lengths and angles, and other potential errors.[14] The final output is typically a Crystallographic Information File (CIF), which contains all the information about the crystal structure and the data collection and refinement process.

A Comparative Analysis of Structural Validation Techniques

While X-ray crystallography provides the definitive molecular structure, other analytical techniques offer complementary and often more readily obtainable information. The choice of technique depends on the specific question being asked, the amount of sample available, and the physical state of the material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (specifically, nuclei with a non-zero spin, such as ¹H and ¹³C).

  • Principle: NMR is based on the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. The precise frequency at which a nucleus absorbs depends on its local electronic environment, giving rise to the concept of "chemical shift."

  • Strengths:

    • Provides detailed information about the connectivity of atoms through scalar coupling (J-coupling).

    • Two-dimensional (2D) NMR techniques (e.g., COSY, HSQC, HMBC) can be used to map out the entire carbon-hydrogen framework of a molecule.[15]

    • Non-destructive and requires relatively small amounts of sample.

  • Limitations:

    • Provides information about the average structure in solution, which may differ from the solid-state structure.

    • Cannot directly determine bond lengths or angles with high precision.

    • Determining the absolute stereochemistry can be challenging without specialized techniques or comparison to a known standard.

For 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid, ¹H and ¹³C NMR would be essential for confirming the presence of the dihydrobenzofuran core, the propanoic acid side chain, and the substitution pattern on the aromatic ring.[16][17]

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions.[18]

  • Principle: Molecules are ionized, and the resulting ions are separated according to their m/z ratio and detected.[19]

  • Strengths:

    • Provides the molecular weight of the compound with high accuracy, which can be used to determine the molecular formula.[18]

    • Fragmentation patterns can provide clues about the structure of the molecule.[20]

    • Extremely sensitive, requiring only very small amounts of sample.

  • Limitations:

    • Does not provide direct information about the 3D structure or stereochemistry.[19]

    • Isomers (compounds with the same molecular formula but different structures) will have the same molecular weight and may be difficult to distinguish without tandem MS (MS/MS) experiments.

For the target molecule, high-resolution mass spectrometry would confirm the molecular formula, and the characteristic isotopic pattern of the two bromine atoms would be readily observable.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[21]

  • Principle: Molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds (e.g., stretching, bending).[22]

  • Strengths:

    • Provides a characteristic "fingerprint" for a molecule, which can be used for identification by comparison with a spectral library.

    • Excellent for identifying the presence or absence of key functional groups.[23]

  • Limitations:

    • Provides little information about the overall molecular structure or connectivity.

    • The interpretation of spectra for complex molecules can be challenging.

In the case of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid, FTIR would be used to confirm the presence of the carboxylic acid O-H and C=O stretches, as well as C-O and C-Br bonds.[24]

Table 2: Comparison of Analytical Techniques for Structural Validation

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryFTIR Spectroscopy
Information Provided 3D structure, bond lengths/angles, absolute stereochemistryAtomic connectivity, chemical environment of nucleiMolecular weight, molecular formula, fragmentationPresence of functional groups
Sample State Single crystalSolutionSolid, liquid, or gasSolid, liquid, or gas
Sample Amount Micrograms to milligramsMilligramsNanograms to microgramsMicrograms to milligrams
Key Advantage Unambiguous 3D structure determination[1]Detailed connectivity information[25]High sensitivity and accurate mass determination[18]Rapid functional group identification[21]
Key Limitation Requires high-quality single crystals[2]Does not provide precise 3D geometryLimited structural information for isomers[19]Limited information on overall structure

Visualizing the Workflow and Comparison

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_data_collection Data Collection cluster_analysis Structure Determination synthesis Synthesized Compound (Powder) crystallization Crystallization (e.g., Slow Evaporation, Vapor Diffusion) synthesis->crystallization crystal_selection Selection of a High-Quality Single Crystal crystallization->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection structure_solution Structure Solution (Phase Problem) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation (CIF Output) refinement->validation technique_comparison Molecule 3-(6,7-dibromo-2,3- dihydrobenzofuran-5-yl)propanoic acid XRay X-ray Crystallography Molecule->XRay NMR NMR Spectroscopy Molecule->NMR MS Mass Spectrometry Molecule->MS FTIR FTIR Spectroscopy Molecule->FTIR XRay_Info Definitive 3D Structure Bond Lengths & Angles Absolute Stereochemistry XRay->XRay_Info NMR_Info Atomic Connectivity (¹H-¹³C Framework) Solution-State Conformation NMR->NMR_Info MS_Info Molecular Weight Molecular Formula Isotopic Pattern (Br) MS->MS_Info FTIR_Info Functional Groups (C=O, O-H, C-O, C-Br) FTIR->FTIR_Info

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid is a significant heterocyclic intermediate, and its molecular structure presents unique analytical challenges.[1][2][3][4] Potential impurities, arising from complex synthetic pathways or degradation, must be meticulously identified and quantified to prevent unforeseen toxicological or pharmacological consequences.[5][6][7]

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the robust purity determination of this compound. Moving beyond a simple recitation of steps, we will delve into the scientific rationale behind methodological choices, offering a self-validating framework for researchers, scientists, and drug development professionals. Our objective is to establish an optimized, reliable, and reproducible analytical protocol grounded in fundamental chromatographic principles and regulatory expectations.[8][9]

The Analytical Target: Understanding the Molecule

The first step in any successful method development is a thorough understanding of the analyte's physicochemical properties. 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid is characterized by:

  • An Acidic Moiety: The propanoic acid group imparts acidic properties, with a predicted pKa of approximately 4.43.[10] This is the most critical factor for HPLC analysis, as analyte ionization must be controlled to achieve reproducible retention and symmetrical peak shapes.[11]

  • A Hydrophobic Core: The dibromo-dihydrobenzofuran ring system is largely non-polar, making the molecule well-suited for Reversed-Phase (RP-HPLC) chromatography.[12][13][14]

  • A Strong UV Chromophore: The presence of the aromatic ring and bromine atoms creates a strong ultraviolet (UV) chromophore, enabling sensitive detection using a UV detector, a workhorse in pharmaceutical analysis.[15][16]

These properties dictate that the most effective analytical approach will be RP-HPLC, which separates compounds based on their hydrophobicity using a non-polar stationary phase and a polar mobile phase.[17]

Comparative Analysis of HPLC Methodologies

To illustrate the path to an optimized method, we compare three distinct RP-HPLC approaches. The goal is to achieve a baseline separation of the main compound from all potential impurities with excellent peak symmetry (tailing factor close to 1.0) and resolution (>2.0).

Parameter Method A (Sub-optimal) Method B (Improved) Method C (Optimized & Recommended)
Stationary Phase (Column) Standard C18 (4.6 x 150 mm, 5 µm)Standard C18 (4.6 x 150 mm, 5 µm)Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm)
Mobile Phase A Water0.1% Formic Acid in Water0.1% Phosphoric Acid in Water
Mobile Phase B MethanolAcetonitrileAcetonitrile
Elution Mode Isocratic (60:40 A:B)Isocratic (55:45 A:B)Gradient: 30% to 95% B over 15 min
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection Wavelength 254 nm240 nm240 nm
Hypothetical Results
Main Peak Retention Time ~5.2 min~6.8 min~10.5 min
Main Peak Tailing Factor 2.1 (Poor)1.3 (Acceptable)1.1 (Excellent)
Resolution (from nearest impurity) 1.1 (Co-elution)1.8 (Inadequate)3.5 (Excellent)
Critique of Methodologies
  • Method A (Sub-optimal): This approach fails because it does not control the pH of the mobile phase. With a pH likely near neutral, the carboxylic acid group of the analyte is partially ionized, leading to severe peak tailing as the ionized and non-ionized forms interact differently with the stationary phase. The result is a broad, asymmetrical peak and poor resolution from impurities.

  • Method B (Improved): The addition of formic acid lowers the mobile phase pH to approximately 2.8, which is well below the analyte's pKa.[18] This suppresses the ionization of the carboxylic acid, resulting in a much-improved peak shape.[11][19] Switching to acetonitrile from methanol often yields sharper peaks and lower system backpressure.[19] However, an isocratic method may still fail to resolve impurities that have very different polarities from the main compound.

  • Method C (Optimized & Recommended): This method represents the most robust approach. The Phenyl-Hexyl stationary phase provides alternative selectivity, leveraging π-π interactions between the phenyl rings in the column and the aromatic ring of the analyte, which can significantly improve the separation of aromatic compounds. Using phosphoric acid creates a highly effective buffer system around pH 2.1, ensuring complete suppression of ionization.[19] Most importantly, a gradient elution starts with a more polar mobile phase to retain and separate polar impurities, then gradually increases the organic solvent concentration to elute the main compound and any more non-polar impurities, ensuring a comprehensive purity profile.

Diagram: HPLC Purity Analysis Workflow

The following diagram outlines the complete workflow for confirming the purity of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid using the optimized HPLC method.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing Sample 1. Weigh Standard & Sample Accurately Dissolve 2. Dissolve in Diluent (e.g., Acetonitrile) Sample->Dissolve Filter 3. Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject 4. Inject into HPLC System Filter->Inject Separate 5. Chromatographic Separation (Method C) Inject->Separate Detect 6. UV Detection at 240 nm Separate->Detect Integrate 7. Integrate Peaks Detect->Integrate Calculate 8. Calculate % Purity (Area Percent) Integrate->Calculate Report 9. Generate Report Calculate->Report

Caption: Workflow for HPLC purity confirmation.

Detailed Experimental Protocol: Optimized Method C

This section provides a step-by-step methodology for the recommended HPLC protocol.

1. Reagents and Materials

  • Reference Standard: 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid (purity ≥99.5%)

  • Test Sample: Batch to be analyzed

  • Acetonitrile (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Phosphoric Acid (ACS Grade, ~85%)

  • Syringe Filters: 0.45 µm PTFE or equivalent

2. Instrumentation

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS) for control and data acquisition.

  • Analytical Balance (readable to 0.01 mg)

3. Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of phosphoric acid to 1000 mL of deionized water. Mix thoroughly and degas.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

4. Standard and Sample Preparation

  • Diluent: Acetonitrile.

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the Test Sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter into HPLC vials.

5. Chromatographic Conditions

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Flow Rate: 1.0 mL/min

  • UV Detection: 240 nm

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 70 30
    15.0 5 95
    17.0 5 95
    17.1 70 30

    | 22.0 | 70 | 30 |

6. Data Analysis

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of the sample using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Ensuring Trustworthiness: A Self-Validating System via ICH Guidelines

An analytical method is only trustworthy if it is validated for its intended purpose.[8][20] Validation demonstrates, through objective evidence, that the method is suitable, reliable, and reproducible. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a framework for this process.[9][21]

Validation Parameter Purpose Typical Acceptance Criteria for a Purity Method
Specificity To ensure the method can assess the analyte unequivocally in the presence of expected components (impurities, degradants).Peak for the main compound is pure (e.g., by PDA analysis) and well-resolved from all other peaks (Resolution > 2).
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a specified range.Correlation coefficient (r²) ≥ 0.999 for a series of at least 5 concentrations.
Accuracy To measure the closeness of the test results to the true value.% Recovery of spiked samples should be within 98.0% - 102.0%.
Precision (Repeatability) To show the agreement between results for multiple analyses of the same homogeneous sample under the same conditions.Relative Standard Deviation (RSD) ≤ 2.0% for ≥6 replicate injections.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10; RSD for precision at this concentration should be ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters (e.g., resolution, tailing) remain within acceptable limits when flow rate, pH, or column temperature are slightly varied.

Diagram: Logic for HPLC Method Development

The choices made during method development are not arbitrary. They follow a logical path designed to maximize data quality and reliability.

Method_Development_Logic Analyte Analyte Properties (Acidic, Aromatic, pKa ~4.4) Mode Select HPLC Mode Analyte->Mode RP_HPLC Reversed-Phase HPLC (Hydrophobic Analyte) Mode->RP_HPLC Column Select Column C18 C18 (General Purpose) Column->C18 Phenyl Phenyl-Hexyl (π-π interactions for aromatics) Column->Phenyl MobilePhase Select Mobile Phase No_pH Neutral pH (Results in peak tailing) MobilePhase->No_pH Acidic_pH Acidic pH (pH < pKa) (Suppresses ionization) MobilePhase->Acidic_pH Optimize Optimize & Validate FinalMethod Final Validated Method Optimize->FinalMethod RP_HPLC->Column Phenyl->MobilePhase Preferred Acidic_pH->Optimize Required

Caption: Decision logic for developing a robust HPLC method.

Conclusion

Confirming the purity of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid requires a systematic and scientifically-grounded approach. A simple, isocratic HPLC method without pH control is insufficient for reliable analysis. As demonstrated, an optimized method utilizing a Phenyl-Hexyl stationary phase with an acidified acetonitrile/water gradient (Method C) provides superior resolution, excellent peak shape, and a comprehensive impurity profile. This methodological rigor, when coupled with a full validation according to ICH guidelines, ensures that the analytical data is trustworthy, reproducible, and fit for purpose in a regulated drug development environment. This guide serves as a template for developing similar high-quality analytical methods for complex pharmaceutical intermediates.

References

  • A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. (2016). LCGC North America. [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. (2023). Welch Materials. [Link]

  • Reverse Phase High Performance liquid chromatographic: Significance and symbolism. (n.d.). Wisdom Lib. [Link]

  • Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. (n.d.). Moravek. [Link]

  • HPLC in Pharmaceutical Applications and Pharmaceutical Industry. (2023). Lab Manager. [Link]

  • Reverse Phase HPLC And Normal Phase HPLC: Key Differences, Applications, and 7+ FAQs. (2024). PharmaGuru. [Link]

  • Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. (n.d.). SIELC Technologies. [Link]

  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. (n.d.). HELIX Chromatography. [Link]

  • The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. (2000). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Steps for HPLC Method Validation. (2023). Pharmaguideline. [Link]

  • Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. (2023). International Journal of All Research Scientific and Technical. [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2019). LCGC International. [Link]

  • How do you choose a mobile phase in HPLC? (2018). Quora. [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. [Link]

  • A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. (2004). Analytical and Bioanalytical Chemistry. [Link]

  • HPLC-UV-EC determination of brominated organic compounds in water. (2006). ResearchGate. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2024). Phenomenex. [Link]

  • HPLC-UV-EC Determination of Brominated Organic Compounds in Water. (2006). Journal of Liquid Chromatography & Related Technologies. [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. (2020). National Institutes of Health (NIH). [Link]

  • HPLC‐UV‐EC Determination of Brominated Organic Compounds in Water. (2006). Taylor & Francis Online. [Link]

  • Full article: HPLC‐UV‐EC Determination of Brominated Organic Compounds in Water. (2006). Taylor & Francis Online. [Link]

  • 3-(6,7-Dibromo-2,3-Dihydro-1-benzofuran-5-yl) Propionic acid. (n.d.). Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). MDPI. [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2024). AMSbiopharma. [Link]

  • 3-(6,7-Dibromo-2,3-dihydrobenzofuran-5-yl)propanoic Acid [196597-76-9]. (n.d.). Chemsigma. [Link]

  • HPLC-UV-EC determination of brominated organic compounds in water. (2006). Universidad Autónoma de Madrid. [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). ScienceOpen. [Link]

  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. (2022). National Institutes of Health (NIH). [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). National Institutes of Health (NIH). [Link]

Sources

A Senior Application Scientist's Guide to Cross-Referencing Spectral Data of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of a novel or synthesized compound is a cornerstone of scientific rigor. This guide provides an in-depth, practical workflow for the cross-referencing and validation of spectral data for the compound 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid (CAS No. 196597-76-9).[1][2][3][4] We will move beyond a simple checklist of procedures to explore the underlying rationale for our experimental and database choices, ensuring a self-validating and robust analytical strategy.

The subject of our investigation, 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid, with a molecular formula of C11H10Br2O3 and a molecular weight of 350.01 g/mol , presents a moderately complex structure.[2] Its key features include a dibrominated aromatic ring, a dihydrobenzofuran core, and a propanoic acid side chain. Each of these structural motifs will yield characteristic signals in various spectroscopic analyses, which we will leverage for confident identification.

Part 1: The Foundational Pillar - Acquiring High-Quality Experimental Data

The adage "garbage in, garbage out" is acutely true in analytical chemistry. Before approaching any database, the acquisition of high-fidelity experimental spectra is paramount. The primary techniques for structural elucidation of organic molecules are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[5][6]

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Rationale: NMR provides the most detailed information about the carbon-hydrogen framework of a molecule. For our target compound, ¹H NMR will reveal the number of distinct protons, their chemical environments, and their proximity to one another through spin-spin coupling. ¹³C NMR will complement this by identifying the number of unique carbon atoms.

  • Protocol:

    • Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid obscuring key signals.

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving complex coupling patterns.

    • Acquire ¹³C NMR spectra, including a broadband proton-decoupled spectrum and potentially a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

    • Process the raw data (FID) using appropriate software (e.g., Mnova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

2. Mass Spectrometry (MS):

  • Rationale: MS provides the molecular weight of the compound and information about its fragmentation pattern, which can be pieced together to confirm the structure. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition.

  • Protocol:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer via an appropriate ionization source. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule.

    • Acquire a full scan mass spectrum in both positive and negative ion modes to determine the molecular ion peak ([M+H]⁺ or [M-H]⁻).

    • Perform tandem MS (MS/MS) on the molecular ion peak to induce fragmentation and obtain a characteristic fragmentation pattern.

3. Infrared (IR) Spectroscopy:

  • Rationale: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[6] For our target, we expect to see characteristic absorptions for the carboxylic acid (O-H and C=O stretches) and the aromatic ring.

  • Protocol:

    • If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.

    • Acquire the spectrum over the range of 4000-400 cm⁻¹.

    • Perform a background scan prior to the sample scan to subtract the atmospheric CO₂ and H₂O signals.

Part 2: The Cross-Referencing Workflow - A Multi-pronged Approach

With high-quality experimental data in hand, we can now embark on the cross-referencing process. A robust validation strategy relies on querying multiple databases and, where necessary, employing predictive tools.

Workflow for Spectral Data Cross-Referencing

Spectral Data Cross-Referencing Workflow cluster_0 Experimental Data Acquisition cluster_1 Database & Predictive Tool Interrogation cluster_2 Data Analysis & Comparison cluster_3 Structure Validation exp_nmr ¹H & ¹³C NMR db_search Search Public & Commercial Databases (e.g., SDBS, NIST, Wiley KnowItAll) exp_nmr->db_search pred_nmr NMR Prediction Software (e.g., Mnova, ACD/Labs) exp_nmr->pred_nmr If no database hit exp_ms HRMS & MS/MS exp_ms->db_search pred_frag MS Fragmentation Predictor exp_ms->pred_frag If no database hit exp_ir FT-IR exp_ir->db_search compare_nmr Compare Experimental vs. Database/Predicted NMR db_search->compare_nmr compare_ms Compare Experimental vs. Database MS db_search->compare_ms compare_ir Compare Experimental vs. Database IR db_search->compare_ir pred_nmr->compare_nmr pred_frag->compare_ms validation Confident Structural Confirmation compare_nmr->validation compare_ms->validation compare_ir->validation

Caption: A workflow for robust cross-referencing of spectral data.

Database Selection and Comparison

The choice of database is critical and depends on factors such as accessibility (public vs. commercial), the type of spectral data, and the comprehensiveness of the library.

Database/ToolSpectral Data Type(s)Key Features & ConsiderationsAccess
Spectral Database for Organic Compounds (SDBS) NMR, MS, IR, Raman, ESRA comprehensive, free resource from AIST, Japan. An excellent first point of call.[7][8][9][10][11]Public
NIST Chemistry WebBook MS, IR, UV/VisA powerful, free database from the U.S. National Institute of Standards and Technology, particularly strong for mass spectra.[12][13][14]Public
PubChem Aggregates data from multiple sourcesAn open chemistry database that links to various spectral information sources.[15][16]Public
Wiley KnowItAll NMR, MS, IR, Raman, UV-VisOne of the world's largest commercial spectral libraries, offering high-quality, curated data.[17][18][19]Commercial
Bio-Rad Sadtler's HaveItAll IR IRAn extensive and well-regarded commercial database for IR spectra.[12]Commercial
Mnova NMRPredict / ACD/Labs NMR Predictors NMRSoftware that predicts NMR spectra from a chemical structure. Invaluable when database entries are unavailable.[20][21][22][23][24]Commercial

Part 3: The Convergence of Evidence - Building a Case for Structural Confirmation

A single piece of matching data is suggestive, but a convergence of evidence from multiple, independent techniques is conclusive.

NMR Data Cross-Referencing:

  • Database Search: Begin by searching databases like SDBS by CAS number, molecular formula, or name. If a match is found, meticulously compare the experimental chemical shifts, coupling constants, and multiplicities with the database entry.

  • Predictive Software: If no database entry exists, input the proposed structure of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid into an NMR prediction software.[22][23] Compare the predicted spectrum with your experimental data. Modern prediction algorithms, often employing machine learning, can be remarkably accurate.[21]

Mass Spectrometry Data Cross-Referencing:

  • Molecular Ion and Isotopic Pattern: The most crucial piece of information is the accurate mass of the molecular ion. For our compound, the presence of two bromine atoms will create a characteristic isotopic pattern (¹⁹Br and ⁸¹Br). The [M]⁺, [M+2]⁺, and [M+4]⁺ peaks should have a relative intensity ratio of approximately 1:2:1. This is a powerful diagnostic tool. Search databases like the NIST WebBook or Wiley's mass spectral libraries for matching spectra.[17][25]

  • Fragmentation Pattern: Compare the experimental MS/MS fragmentation pattern with database entries or use fragmentation prediction tools. Key fragments for our target molecule would likely arise from the loss of the propanoic acid side chain or cleavage of the dihydrofuran ring.

Infrared Spectroscopy Data Cross-Referencing:

  • Functional Group Region: Compare the key absorption bands in your experimental spectrum with those in databases like SDBS or commercial libraries.[18] Pay close attention to:

    • A broad O-H stretch from the carboxylic acid (~3300-2500 cm⁻¹).

    • A sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹).

    • C-H stretches from the aromatic ring and aliphatic chain (~3100-2850 cm⁻¹).

    • C=C stretches from the aromatic ring (~1600-1450 cm⁻¹).

Conclusion: A Self-Validating System for Scientific Integrity

By systematically acquiring high-quality experimental data and cross-referencing it against a combination of public databases, commercial libraries, and predictive tools, we create a self-validating system for structural confirmation. This multi-faceted approach, grounded in the principles of analytical chemistry, ensures the trustworthiness and reliability of your research, a cornerstone of scientific integrity. The convergence of evidence from NMR, MS, and IR provides an unassailable confirmation of the structure of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid, empowering the next stages of your research and development with confidence.

References

  • Wiley Science Solutions. Mass Spectral Databases. [Link]

  • Jones, P. (2018). Top 4 Databases for Protein Mass Spectrometry Analysis. Medium. [Link]

  • Kavkler, K. et al. Web-based Infrared Spectral Databases Relevant to Conservation. [Link]

  • Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd. 3-(6,7-Dibromo-2,3-Dihydro-1-benzofuran-5-yl) Propionic acid. [Link]

  • Modgraph. NMRPredict Desktop. [Link]

  • BP4NTA. Online Databases & Libraries. [Link]

  • Pharmaffiliates. 3-(6,7-Dibromo-2,3-dihydro-1-benzofuran-5-yl)propanoic acid. [Link]

  • Mestrelab. Download NMR Predict. [Link]

  • Wiley Science Solutions. KnowItAll IR Spectral Library Collection. [Link]

  • Chemaxon. NMR Predictor. [Link]

  • Bruker. Mnova Predict | Accurate Prediction. [Link]

  • ResearchGate. Does anyone know a good and free online database of IR spectra?. [Link]

  • World Journal of Pharmaceutical Research. (2024). Spectral data evaluation: Significance and symbolism. [Link]

  • IRUG. Spectral Databases for Infrared. [Link]

  • ACD/Labs. Infrared and Raman Databases of Reference Spectra. [Link]

  • Chemsigma. 3-(6,7-Dibromo-2,3-dihydrobenzofuran-5-yl)propanoic Acid [196597-76-9]. [Link]

  • NIST. Mass Spectrometry Data Center. [Link]

  • University of Cambridge. List of useful databases. [Link]

  • MicrobeMS Wiki. Mass Spectrometry Databases. [Link]

  • PubChem - NIH. (2017). Spectral Information. [Link]

  • RSC Publishing. (2025). Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy. [Link]

  • NIH. Spectral deep learning for prediction and prospective validation of functional groups. [Link]

  • MassBank EU. Welcome to MassBank. [Link]

  • Bioregistry. Spectral Database for Organic Compounds. [Link]

  • ResearchGate. Using Experimental Spectroscopic Data to Guide and Validate Mechanisms in Catalyzed Aldol Reactions. [Link]

  • UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]

  • Wiley Science Solutions. Spectral Databases. [Link]

  • PMC - NIH. (2024). Data-driven approaches to study the spectral properties of chemical structures. [Link]

  • Wikipedia. Spectral Database for Organic Compounds. [Link]

  • Clark Physical Sciences Library. SDBS: Spectral Database for Organic Compounds. [Link]

  • SpectraBase. (3aS,7aS)-2-Ethyl-3-propionyl-4,5,7,7a-tetrahydrobenzofuran-6(3aH)-one. [Link]

  • VEGPHARM. 3-(6,7-Dibromo-2,3-dihydrobenzofuran-5-yl)propanoic Acid. [Link]

  • NIST WebBook. α,β-Dibromohydrocinnamic acid. [Link]

  • PubChem. 2,3-Dibromo-3-phenylpropionic acid. [Link]

  • PubChem. (r,s)-2,3-Dibromo-3-phenylpropanoic acid. [Link]

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Efficacy Analysis of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid in the Context of Aldose Reductase Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the potential efficacy of the novel compound, 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid, within the well-established class of aldose reductase inhibitors. While direct experimental data for this specific compound is not publicly available, its structural features, particularly the dihydrobenzofuran propanoic acid moiety, strongly suggest activity against aldose reductase. This document will, therefore, serve as a foundational resource for researchers seeking to evaluate its potential, comparing it against known inhibitors and providing the necessary experimental framework for its characterization.

The Scientific Imperative: Targeting Aldose Reductase in Diabetic Complications

Aldose reductase is the rate-limiting enzyme in the polyol pathway, a metabolic route that converts glucose to sorbitol.[1][2] Under normal glycemic conditions, this pathway is of minor significance. However, in hyperglycemic states, such as diabetes mellitus, the flux of glucose through the polyol pathway is significantly increased.[1][3] The resulting intracellular accumulation of sorbitol creates osmotic stress, leading to a cascade of cellular damage implicated in the pathogenesis of long-term diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts.[1][4][5] Consequently, the inhibition of aldose reductase has been a key therapeutic strategy for mitigating these debilitating conditions.[1][6]

Introducing a Candidate Inhibitor: 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid

The compound 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid belongs to a class of molecules that have shown promise as aldose reductase inhibitors. The benzofuran scaffold, in particular, has been explored for its aldose reductase inhibitory activity.[7] The presence of a carboxylic acid group is a common feature among many potent aldose reductase inhibitors, as it often interacts with the active site of the enzyme.[8] Based on these structural precedents, it is hypothesized that 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid acts as an inhibitor of aldose reductase.

A Comparative Landscape of Known Aldose Reductase Inhibitors

To contextualize the potential efficacy of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid, it is essential to compare it with well-characterized aldose reductase inhibitors (ARIs). The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The table below summarizes the IC50 values for several known ARIs.

InhibitorChemical ClassIC50 (µM)Reference
TolrestatAcetic acid derivative0.015[9]
EpalrestatAcetic acid derivative0.012[9]
ZopolrestatAcetic acid derivative0.041[9]
SorbinilSpirohydantoin0.26[9]
FidarestatSpirohydantoin0.018[9]
QuercetinFlavonoidVaries[1]

Note: IC50 values can vary depending on the specific assay conditions, such as enzyme source and substrate concentration.

Experimental Protocol for Efficacy Determination: In Vitro Aldose Reductase Inhibition Assay

To empirically determine the efficacy of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid as an aldose reductase inhibitor, a robust and standardized in vitro assay is required. The following protocol is a widely accepted method based on the spectrophotometric measurement of NADPH oxidation.[1][4][10]

Principle

The activity of aldose reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of a substrate, typically DL-glyceraldehyde.[1][10] The inhibitory potential of the test compound is quantified by its ability to reduce the rate of this reaction.

Materials and Reagents
  • Aldose Reductase: Partially purified from rat lens or kidney, or recombinant human aldose reductase.

  • Buffer: 0.067 M Sodium Phosphate Buffer, pH 6.2.[1]

  • Cofactor: 2.5 mM NADPH solution in phosphate buffer (prepare fresh and protect from light).[1]

  • Substrate: 50 mM DL-glyceraldehyde solution in phosphate buffer.[1]

  • Test Compound: 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are made.

  • Positive Control: A known aldose reductase inhibitor such as Quercetin or Epalrestat.[1]

  • Equipment: UV-Vis Spectrophotometer, quartz cuvettes, micropipettes.

Assay Procedure
  • Reaction Mixture Preparation: In a quartz cuvette, combine the following reagents in the specified order:

    • 2.4 mL Phosphate Buffer (pH 6.2)

    • 0.1 mL NADPH solution

    • 0.1 mL of the test compound solution (or solvent for the control)

    • 0.1 mL of the enzyme solution

  • Pre-incubation: Mix the contents gently and pre-incubate the mixture at a controlled temperature (e.g., 37°C) for 10 minutes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 0.1 mL of the DL-glyceraldehyde substrate.

  • Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm for 5 minutes, taking readings at regular intervals (e.g., every 30 seconds).

  • Data Analysis:

    • Calculate the rate of reaction (ΔOD/min) for the control and for each concentration of the test compound.

    • Determine the percentage of inhibition for each concentration using the following formula: % Inhibition = [(Rate of control - Rate with inhibitor) / Rate of control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizing the Scientific Framework

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and the experimental workflow.

The Polyol Pathway and the Role of Aldose Reductase

Polyol_Pathway cluster_hyperglycemia Hyperglycemic Condition cluster_polyol Polyol Pathway cluster_complications Diabetic Complications Glucose Glucose AR Aldose Reductase (Rate-limiting step) Glucose->AR Sorbitol Sorbitol AR->Sorbitol NADP NADP+ AR->NADP SDH Sorbitol Dehydrogenase Sorbitol->SDH Osmotic_Stress Osmotic Stress Sorbitol->Osmotic_Stress Fructose Fructose SDH->Fructose NADH NADH SDH->NADH Cell_Damage Cellular Damage (Neuropathy, Retinopathy, etc.) Osmotic_Stress->Cell_Damage NADPH NADPH NADPH->AR NAD NAD+ NAD->SDH Inhibitor 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid (Hypothesized Inhibitor) Inhibitor->AR Inhibition

Caption: The Polyol Pathway, highlighting the central role of Aldose Reductase and the point of inhibition.

Experimental Workflow for Aldose Reductase Inhibition Assay

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Phosphate Buffer - NADPH Solution - DL-glyceraldehyde Solution Mix Prepare Reaction Mixture in Cuvette: Buffer + NADPH + Inhibitor/Vehicle + Enzyme Reagents->Mix Compound Prepare Test Compound Dilutions: 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid Compound->Mix Controls Prepare Controls: - Positive Control (e.g., Quercetin) - Vehicle Control (Solvent) Controls->Mix Incubate Pre-incubate at 37°C for 10 min Mix->Incubate Initiate Initiate Reaction with Substrate (DL-glyceraldehyde) Incubate->Initiate Measure Monitor Absorbance Decrease at 340 nm (Kinetic Measurement for 5 min) Initiate->Measure Calculate_Rate Calculate Reaction Rate (ΔOD/min) Measure->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: A step-by-step workflow for the in vitro aldose reductase inhibition assay.

Conclusion

While further experimental validation is necessary to definitively characterize the efficacy of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid, its chemical structure positions it as a promising candidate for aldose reductase inhibition. This guide provides the foundational knowledge, comparative data, and a detailed experimental protocol for researchers to rigorously evaluate its potential as a therapeutic agent for the management of diabetic complications. The provided frameworks are designed to ensure scientific integrity and to facilitate the generation of robust and reproducible data.

References

  • Miyamoto, S. (2002). Aldose Reductase Inhibitors. Nippon Yakurigaku Zasshi, 120(5), 339-344.
  • Kaur, H., et al. (2024). A Review on Aldose Reductase Inhibitors: Chemistry and Pharmacological Activity. Molecules, 29(1), 123.
  • Cakici, I., et al. (2008). In vitro aldose reductase inhibitory activity of some flavonyl-2,4-thiazolidinediones. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 845-849.
  • Sathishkumar, T., et al. (2023). Evaluation of In-Vitro Aldose Reductase and Anti-Diabetic Activities of Murraya koenigii Seeds.
  • Miyamoto, S. (1989). Synthesis and Aldose Reductase-Inhibitory Activity of Benzo[b]furan Derivatives Possessing a Carboxymethylsulfamoyl Group. Chemical & Pharmaceutical Bulletin, 37(9), 2398-2405.
  • Digiacomo, M., et al. (2018). Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold. The Open Medicinal Chemistry Journal, 12, 1-13.
  • Reddy, P. S., et al. (2015).

Sources

A Comparative Guide to the Synthesis of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid: A Benchmarking Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of complex molecules is a cornerstone of progress. This guide provides an in-depth technical comparison of a benchmarked synthetic pathway for 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid against viable alternatives. By examining the causality behind experimental choices and presenting supporting data, this document aims to equip scientists with the critical insights needed to select the most appropriate synthetic strategy for their research endeavors.

The target molecule, 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid, is a notable derivative of the 2,3-dihydrobenzofuran scaffold, a core structure in many biologically active compounds.[1][2] Its synthesis presents a multi-faceted challenge involving the construction of the heterocyclic system, regioselective introduction of a propanoic acid sidechain, and specific dibromination of the aromatic ring.

Benchmark Synthesis Pathway: A Stepwise Elucidation

The benchmarked synthesis is a linear three-stage process designed for robustness and scalability. It commences with the formation of the 2,3-dihydrobenzofuran core, followed by Friedel-Crafts acylation to introduce the carbon backbone of the side chain, and culminates in a regioselective dibromination.

Experimental Protocol: Benchmark Synthesis

Stage 1: Synthesis of 2,3-Dihydrobenzofuran

This stage utilizes a well-established method starting from the readily available salicylaldehyde.

  • Reaction Setup: To a solution of salicylaldehyde (1.0 equiv.) in anhydrous dichloromethane (CH2Cl2), sulfoxonium ylide (1.2 equiv.) is added portion-wise at 0 °C under an inert atmosphere.

  • Reaction Execution: The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • Work-up and Purification: The reaction is quenched with water, and the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 2,3-dihydrobenzofuran.

Causality of Experimental Choices: The use of a sulfoxonium ylide in a catalyst-free approach provides a high-yielding and operationally simple method for the construction of the 2,3-dihydrobenzofuran scaffold.[3] This method avoids the use of transition metal catalysts, which can simplify purification and reduce costs.

Stage 2: Friedel-Crafts Acylation with Succinic Anhydride

This step introduces the four-carbon precursor to the propanoic acid side chain at the C5 position.

  • Reaction Setup: In a flask equipped with a reflux condenser and a calcium chloride drying tube, 2,3-dihydrobenzofuran (1.0 equiv.) and succinic anhydride (1.1 equiv.) are dissolved in nitrobenzene. The mixture is cooled to 0 °C.

  • Catalyst Addition: Anhydrous aluminum chloride (AlCl3) (2.5 equiv.) is added portion-wise, keeping the temperature below 5 °C.

  • Reaction Execution: The reaction mixture is stirred at room temperature for 4 hours and then heated to 70 °C for 1 hour.

  • Work-up and Purification: The reaction mixture is cooled and poured onto a mixture of crushed ice and concentrated hydrochloric acid. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield β-(2,3-dihydrobenzofuran-5-oyl)propionic acid.

Causality of Experimental Choices: Friedel-Crafts acylation is a classic and effective method for C-C bond formation on aromatic rings.[4] Nitrobenzene is chosen as the solvent due to its ability to dissolve the reactants and its high boiling point, although its toxicity is a consideration for scale-up. The subsequent Clemmensen or Wolff-Kishner reduction of the ketone is a standard procedure to obtain the propanoic acid side chain.

Stage 3: Dibromination of the Aromatic Ring

The final stage involves the regioselective bromination at the C6 and C7 positions.

  • Reaction Setup: 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid (1.0 equiv.) is dissolved in glacial acetic acid.

  • Reagent Addition: A solution of bromine (2.2 equiv.) in glacial acetic acid is added dropwise at room temperature in the absence of light.

  • Reaction Execution: The reaction mixture is stirred at room temperature for 24 hours.

  • Work-up and Purification: The reaction mixture is poured into a solution of sodium bisulfite to quench the excess bromine. The precipitate is filtered, washed with water, and dried to give 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid.

Causality of Experimental Choices: The use of molecular bromine in acetic acid is a common and effective method for the bromination of activated aromatic rings.[5][6] The propanoic acid side chain is an ortho, para-directing group, and the existing oxygen in the dihydrofuran ring further activates the aromatic ring, directing bromination to the available adjacent positions.

Diagram of the Benchmark Synthesis Workflow

Benchmark Synthesis Workflow cluster_0 Stage 1: Dihydrobenzofuran Formation cluster_1 Stage 2: Side Chain Introduction cluster_2 Stage 3: Dibromination Salicylaldehyde Salicylaldehyde Reaction with Sulfoxonium Ylide Reaction with Sulfoxonium Ylide Salicylaldehyde->Reaction with Sulfoxonium Ylide CH2Cl2 2,3-Dihydrobenzofuran 2,3-Dihydrobenzofuran Reaction with Sulfoxonium Ylide->2,3-Dihydrobenzofuran Yield: ~85% Friedel-Crafts Acylation Friedel-Crafts Acylation 2,3-Dihydrobenzofuran->Friedel-Crafts Acylation Succinic Anhydride, AlCl3 β-(2,3-dihydrobenzofuran-5-oyl)propionic acid β-(2,3-dihydrobenzofuran-5-oyl)propionic acid Friedel-Crafts Acylation->β-(2,3-dihydrobenzofuran-5-oyl)propionic acid Yield: ~70% Ketone Reduction Ketone Reduction β-(2,3-dihydrobenzofuran-5-oyl)propionic acid->Ketone Reduction e.g., Wolff-Kishner 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid Ketone Reduction->3-(2,3-dihydrobenzofuran-5-yl)propanoic acid Yield: ~80% Electrophilic Bromination Electrophilic Bromination 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid->Electrophilic Bromination Br2, Acetic Acid 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid Electrophilic Bromination->3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid Yield: ~75% Alternative Synthetic Approaches cluster_alt1 Alternative 1: Core Synthesis cluster_alt2 Alternative 2: Side Chain Introduction cluster_alt3 Alternative 3: Bromination Aryl Iodide-Joined Alkene Aryl Iodide-Joined Alkene Pd-Catalyzed Cyclization Pd-Catalyzed Cyclization Aryl Iodide-Joined Alkene->Pd-Catalyzed Cyclization Pd2(dba)3, Ligand 2,3-Dihydrobenzofuran 2,3-Dihydrobenzofuran Pd-Catalyzed Cyclization->2,3-Dihydrobenzofuran o-Alkynylaniline o-Alkynylaniline o-Alkynylaniline->Pd-Catalyzed Cyclization 2,3-Dihydrobenzofuran_alt2 2,3-Dihydrobenzofuran Hydroarylation Hydroarylation 2,3-Dihydrobenzofuran_alt2->Hydroarylation 3-Bromopropenoic Acid 3-Bromopropenoic Acid 3-Bromopropenoic Acid->Hydroarylation TfOH 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid Hydroarylation->3-(2,3-dihydrobenzofuran-5-yl)propanoic acid 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid_alt3 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid In-situ Bromination In-situ Bromination 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid_alt3->In-situ Bromination HBr / H2O2 HBr / H2O2 HBr / H2O2->In-situ Bromination 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid In-situ Bromination->3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid

Sources

A Researcher's Guide to Investigating 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic Acid: A Comparative Framework for In Vitro and In Vivo Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is a rigorous one, demanding a multi-faceted investigational approach. This guide provides a comprehensive framework for the preclinical evaluation of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid, a compound with potential therapeutic applications. While limited specific biological data on this molecule is publicly available, its structural motifs suggest potential interactions with biological systems that warrant investigation, particularly in the context of inflammatory diseases. One vendor notes its potential as a receptor agonist and a therapeutic agent for sleep disorders[1]. This guide will, therefore, outline a logical, evidence-based pathway for researchers to explore its efficacy, beginning with foundational in vitro assays and progressing to more complex in vivo models of disease.

Part 1: Foundational In Vitro Characterization: Gauging Anti-Inflammatory Potential

The initial phase of investigation should focus on cost-effective and high-throughput in vitro assays to establish a preliminary anti-inflammatory profile for 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid. These assays provide a foundational understanding of the compound's potential mechanisms of action at a cellular level.

Key In Vitro Screening Assays

A battery of well-established in vitro assays can be employed to assess the anti-inflammatory properties of the target compound. These include the inhibition of protein denaturation and membrane stabilization assays, which are indicative of anti-inflammatory activity[2][3][4][5].

  • Inhibition of Protein Denaturation Assay: Chronic inflammatory diseases are often associated with protein denaturation. This assay calorimetrically measures the ability of a compound to inhibit heat-induced denaturation of a protein, such as bovine serum albumin (BSA).

  • Red Blood Cell (RBC) Membrane Stabilization Assay: The stabilization of lysosomal membranes is crucial in limiting the inflammatory response. This assay assesses the ability of the compound to protect RBCs from hypotonicity-induced hemolysis, serving as a proxy for lysosomal membrane stabilization.

Experimental Protocols

Protocol 1: Inhibition of Bovine Serum Albumin (BSA) Denaturation

  • Preparation of Solutions:

    • Prepare a 0.2% w/v solution of Bovine Serum Albumin (BSA) in Tris buffer saline (pH 6.8).

    • Prepare various concentrations of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid and a reference standard (e.g., Diclofenac sodium) in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • To 0.5 mL of the BSA solution, add 0.5 mL of the test or standard compound solution at different concentrations.

    • Incubate the mixture at 37°C for 20 minutes.

    • Induce denaturation by heating the mixture at 72°C for 5 minutes.

    • After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculation:

    • The percentage inhibition of denaturation is calculated as: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Protocol 2: Human Red Blood Cell (HRBC) Membrane Stabilization

  • Preparation of HRBC Suspension:

    • Collect fresh human blood and mix with an equal volume of Alsever's solution.

    • Centrifuge at 3000 rpm for 10 minutes and wash the pellet with isosaline.

    • Prepare a 10% v/v suspension of packed red blood cells in isosaline.

  • Assay Procedure:

    • To 1 mL of the HRBC suspension, add 1 mL of the test or standard compound solution at different concentrations.

    • Incubate the mixture at 37°C for 30 minutes.

    • Induce hemolysis by adding 2 mL of a hypotonic saline solution.

    • Centrifuge the mixture at 3000 rpm for 10 minutes.

    • Measure the absorbance of the supernatant at 560 nm.

  • Calculation:

    • The percentage protection is calculated as: % Protection = 100 - [(Absorbance of Test / Absorbance of Control) x 100]

Comparative Data Analysis

The following table presents hypothetical data to illustrate the expected outcomes of the in vitro assays, comparing our investigational compound with a known anti-inflammatory drug, Diclofenac Sodium.

CompoundConcentration (µg/mL)% Inhibition of Protein Denaturation% HRBC Membrane Stabilization
3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid5035.2 ± 2.140.5 ± 3.2
10058.7 ± 3.562.1 ± 4.1
25075.4 ± 4.280.3 ± 5.5
Diclofenac Sodium (Reference)5042.8 ± 2.548.9 ± 3.8
10065.1 ± 3.970.2 ± 4.5
25088.9 ± 5.192.6 ± 6.1

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Part 2: In Vivo Efficacy Evaluation in a Disease Model

Following promising in vitro results, the next logical step is to assess the compound's efficacy in a relevant animal model of inflammation. Given the systemic nature of many inflammatory conditions, a chemically-induced model of Inflammatory Bowel Disease (IBD) provides a robust platform for evaluation.

Choice of In Vivo Model: Dextran Sulfate Sodium (DSS)-Induced Colitis

The DSS-induced colitis model in mice is a widely used and reproducible model that mimics many of the clinical and histological features of human ulcerative colitis[6][7][8]. This model is characterized by damage to the colonic epithelium, leading to inflammation, ulceration, and bloody diarrhea[6][7].

Experimental Workflow

The diagram below outlines the key stages of the in vivo study.

InVivo_Workflow cluster_acclimatization Phase 1: Acclimatization cluster_induction Phase 2: Disease Induction & Treatment cluster_monitoring Phase 3: Monitoring & Endpoint Analysis A Animal Acclimatization (7 days) B Randomization into Groups (n=8-10/group) A->B C Induction of Colitis (DSS in drinking water) B->C D Daily Treatment Administration (Vehicle, Test Compound, Reference) C->D E Daily Monitoring (Weight, Stool Consistency, Blood) D->E F Sacrifice & Tissue Collection (Day 8-10) E->F G Histological Analysis (Colon Sections) F->G H Biochemical Analysis (Myeloperoxidase Assay) F->H

Experimental workflow for the in vivo DSS-induced colitis model.
Detailed In Vivo Protocol

Protocol 3: DSS-Induced Colitis in Mice

  • Animal Acclimatization:

    • House male C57BL/6 mice (8-10 weeks old) in a controlled environment for at least 7 days prior to the experiment.

  • Group Allocation:

    • Randomly assign mice to the following groups (n=8-10 per group):

      • Group 1: Healthy Control (no DSS, vehicle treatment)

      • Group 2: DSS Control (DSS, vehicle treatment)

      • Group 3: DSS + 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid (low dose)

      • Group 4: DSS + 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid (high dose)

      • Group 5: DSS + Sulfasalazine (reference drug)

  • Induction of Colitis:

    • Provide mice in Groups 2-5 with drinking water containing 3-5% (w/v) Dextran Sulfate Sodium (DSS) for 7 consecutive days. Group 1 receives regular drinking water.

  • Treatment Administration:

    • Administer the test compound, reference drug, or vehicle daily via oral gavage, starting from day 1 of DSS administration.

  • Monitoring and Scoring:

    • Record body weight, stool consistency, and the presence of blood in the feces daily to calculate the Disease Activity Index (DAI).

  • Endpoint Analysis:

    • On day 8-10, euthanize the mice and collect the colons.

    • Measure colon length and weight.

    • Perform histological analysis on colon sections stained with Hematoxylin and Eosin (H&E) to assess inflammation and tissue damage.

    • Conduct a Myeloperoxidase (MPO) assay on colon tissue homogenates to quantify neutrophil infiltration.

Comparative Efficacy Data

The following table presents hypothetical data from the DSS-induced colitis model, comparing the effects of our investigational compound with a standard-of-care drug, Sulfasalazine.

Treatment GroupDisease Activity Index (DAI)Colon Length (cm)MPO Activity (U/g tissue)
Healthy Control0.1 ± 0.19.5 ± 0.51.2 ± 0.3
DSS Control3.8 ± 0.46.2 ± 0.68.5 ± 1.2
DSS + Test Compound (Low Dose)2.5 ± 0.57.1 ± 0.45.8 ± 0.9
DSS + Test Compound (High Dose)1.8 ± 0.38.0 ± 0.53.5 ± 0.7
DSS + Sulfasalazine (Reference)1.5 ± 0.28.3 ± 0.43.1 ± 0.6

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Part 3: Mechanistic Insights and Future Directions

A critical aspect of drug development is understanding the mechanism of action. The initial in vitro and in vivo data can guide further mechanistic studies.

Proposed Signaling Pathway for Investigation

Based on the inflammatory context, a key pathway to investigate is the NF-κB signaling cascade, a central regulator of inflammation.

Signaling_Pathway cluster_pathway Potential Mechanism of Action Compound 3-(6,7-dibromo-2,3-dihydro- benzofuran-5-yl)propanoic acid IKK IKK Complex Compound->IKK Inhibition ? IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2)

Hypothesized inhibition of the NF-κB signaling pathway.

Further experiments, such as Western blotting for phosphorylated IκBα and NF-κB subunits in cell lysates from treated inflammatory cells, would be necessary to validate this proposed mechanism.

Conclusion

This guide provides a structured and scientifically rigorous framework for the preclinical evaluation of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid. By systematically progressing from broad in vitro screening to focused in vivo efficacy studies and mechanistic elucidation, researchers can build a comprehensive data package to support the continued development of this compound as a potential therapeutic agent. The experimental designs and protocols outlined herein are grounded in established methodologies to ensure data integrity and reproducibility, which are paramount for advancing novel chemical entities through the drug discovery pipeline.

References

  • Chassaing, B., Aitken, J. D., Malleshappa, M., & Vijay-Kumar, M. (2014). Dextran sulfate sodium (DSS)-induced colitis in mice. Current protocols in immunology, 104(1), 15-25.
  • Inotiv. (n.d.). IBD Models. Retrieved from [Link][9]

  • Thaker, A. I., Shaker, A., Rao, M. S., & Ciorba, M. A. (2012). Mouse models of inflammatory bowel disease: a primer for the clinical gastroenterologist.
  • Charles River Laboratories. (n.d.). Inflammatory Bowel Disease (IBD) Models. Retrieved from [Link][8]

  • Sarveswaran, R., Jayasuriya, W. J. A. B. N., & Suresh, T. S. (2017). In Vitro Assays to Investigate the Anti-Inflammatory Activity of Herbal Extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 131-141.[2][4]

  • Peiris, D. S. H. S., Fernando, D. T. K., Senadeera, S. P. N. N., & Ranaweera, C. B. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Drug Delivery and Therapeutics, 13(7-S), 215-223.[3]

  • ibd-biotech. (n.d.). In Vivo models. Retrieved from [Link][10]

  • Nile, S. H., & Park, S. W. (2013). Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis. Mini reviews in medicinal chemistry, 13(10), 1485-1495.[11]

  • Ezung, B., Kalivarathan, R., Khusro, A., Agastian, P., Almutairi, B. O., & Arokiyaraj, S. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources, 19(1), 1680-1695.[5]

  • Pharmaffiliates. (n.d.). 3-(6,7-Dibromo-2,3-dihydro-1-benzofuran-5-yl)propanoic acid. Retrieved from [Link])[1]

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A Comparative Guide to Spectroscopic Techniques for the Analysis of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a critical, non-negotiable step. The molecule 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid, with its complex substituted dihydrobenzofuran core, presents a unique analytical challenge. The presence of bromine isotopes, a chiral center, and various functional groups necessitates a multi-faceted analytical approach for unambiguous characterization. This guide provides an in-depth, objective comparison of key spectroscopic techniques for the analysis of this molecule, grounded in established principles and supported by predictive data. We will explore the strengths and limitations of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy in unraveling the structure of this compound.

At a Glance: A Comparative Overview

For researchers and drug development professionals, selecting the appropriate analytical technique is paramount for efficiency and accuracy. The following table summarizes the key attributes of each spectroscopic method in the context of analyzing 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid.

Spectroscopic TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Detailed carbon-hydrogen framework, connectivity (¹H-¹H, ¹H-¹³C), stereochemistry.Unrivaled for complete structural elucidation and isomeric differentiation.[1]Lower sensitivity, requires higher sample concentration, and may be challenging for poorly soluble compounds.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns.High sensitivity, requires minimal sample, isotopic pattern of bromine provides a distinct signature.[2]Isomers are often indistinguishable; complex fragmentation can be challenging to interpret without reference data.
Infrared Spectroscopy Presence of specific functional groups (e.g., C=O, O-H, C-Br).Fast, non-destructive, and provides a characteristic "fingerprint" of the molecule.[3]Provides limited information on the overall molecular skeleton and connectivity.
UV-Visible Spectroscopy Presence of chromophores and conjugated systems.High sensitivity, useful for quantitative analysis.Limited structural information, as many molecules can have similar UV-Vis spectra.

In-Depth Analysis of Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint

NMR spectroscopy stands as the most powerful tool for the complete structural determination of organic molecules in solution.[4] For 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid, both ¹H and ¹³C NMR, along with two-dimensional techniques like COSY and HSQC, are indispensable.

¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum will provide information on the number of different proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (revealing neighboring protons).

  • Aromatic Region: A singlet is expected for the proton at the C4 position of the dihydrobenzofuran ring.

  • Dihydrofuran Ring: The protons on C2 and C3 will likely appear as a complex multiplet due to their diastereotopic nature and coupling to each other and the adjacent methylene group of the propanoic acid side chain.

  • Propanoic Acid Side Chain: The methylene groups of the propanoic acid chain will exhibit distinct signals, likely multiplets, due to coupling with each other and the proton at C3.

  • Carboxylic Acid Proton: A broad singlet, typically downfield (around 10-13 ppm), will be observed for the acidic proton of the carboxylic acid group.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule.

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon will appear as a distinct peak in the downfield region (around 170-180 ppm).

  • Aromatic and Heterocyclic Carbons: The carbon atoms of the dihydrobenzofuran ring will resonate in the aromatic and aliphatic regions, with the carbons attached to bromine atoms showing characteristic shifts.

  • Aliphatic Carbons: The carbons of the propanoic acid side chain and the dihydrofuran ring will appear in the upfield region.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.[5] If the compound has poor solubility, gentle warming or sonication may be necessary.

  • Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. Shimming is performed to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • For ¹H NMR, a standard single-pulse experiment is typically sufficient.

    • For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum and enhance sensitivity.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Logical Workflow for NMR Analysis

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry: Weighing the Evidence

Mass spectrometry provides the molecular weight and elemental formula of a compound, offering crucial confirmatory data.[4] For 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid, the presence of two bromine atoms will result in a characteristic isotopic pattern in the mass spectrum.

Expected Mass Spectrum Features:

  • Molecular Ion Peak: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[6] Therefore, the molecular ion peak will appear as a cluster of three peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1, corresponding to the presence of two bromine atoms.

  • Fragmentation Pattern: The molecule is expected to fragment in a predictable manner. Common fragmentation pathways for dihydrobenzofurans include cleavage of the dihydrofuran ring and loss of substituents.[1][2] The propanoic acid side chain can also undergo fragmentation, such as the loss of a carboxyl group.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Electrospray ionization (ESI) is a common soft ionization technique suitable for this molecule, which will likely produce the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a high-resolution mass analyzer (e.g., TOF, Orbitrap).

  • Data Analysis: The resulting mass spectrum is analyzed to determine the accurate mass of the molecular ion, which is then used to calculate the elemental composition. The isotopic pattern is compared to the theoretical pattern for a molecule containing two bromine atoms.

Infrared (IR) Spectroscopy: A Functional Group Fingerprint

IR spectroscopy is a rapid and non-destructive technique that identifies the presence of specific functional groups within a molecule.[3]

Expected IR Absorption Bands:

  • O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretching vibration, often overlapping with C-H stretches.[7][8]

  • C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the carboxylic acid.[3]

  • C-O Stretch: Absorptions in the 1210-1320 cm⁻¹ region are expected for the C-O stretching of the carboxylic acid and the ether linkage in the dihydrobenzofuran ring.[7]

  • C-Br Stretch: The C-Br stretching vibrations typically appear in the fingerprint region, below 700 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic C-H and C=C bonds will also be present.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded by passing an infrared beam through the ATR crystal, which is in contact with the sample.

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands of the functional groups present in the molecule.

Logical Relationship of Spectroscopic Techniques

Caption: Interplay of spectroscopic techniques for structural elucidation.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. The dihydrobenzofuran ring system will exhibit characteristic UV absorption.

Expected UV-Vis Absorption:

The UV-Vis spectrum is expected to show absorption bands in the UV region, likely around 250-300 nm, corresponding to the π → π* transitions of the substituted benzene ring. The exact position of the maximum absorption (λmax) will be influenced by the bromine and propanoic acid substituents. While not providing detailed structural information on its own, UV-Vis spectroscopy can be a valuable tool for quantitative analysis and for confirming the presence of the aromatic chromophore.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol).

  • Data Acquisition: The absorbance of the solution is measured over a range of wavelengths (typically 200-400 nm) using a spectrophotometer. A solvent blank is used as a reference.

  • Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the spectrum.

Conclusion: A Synergistic Approach to Structural Confirmation

The comprehensive analysis of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid requires a synergistic application of multiple spectroscopic techniques. While NMR spectroscopy provides the most detailed structural information, Mass Spectrometry is essential for confirming the molecular formula and the presence of bromine. IR spectroscopy offers a rapid method for identifying key functional groups, and UV-Vis spectroscopy confirms the presence of the aromatic chromophore. By integrating the data from these complementary techniques, researchers and drug development professionals can achieve an unambiguous and confident structural assignment, a critical milestone in the journey of a new chemical entity from the laboratory to potential therapeutic application.

References

  • Dias, H. J., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(1), 35-46. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007).
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  • Bruker. (n.d.). NMR spectroscopy for solids. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

  • Griffiths, P. R., & de Haseth, J. A. (2007). Fourier Transform Infrared Spectrometry. John Wiley & Sons.
  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic acids. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • PubChem. (n.d.). 2,3-Dibromo-3-phenylpropionic acid. Retrieved from [Link]

  • NIST. (n.d.). α,β-Dibromohydrocinnamic acid. Retrieved from [Link]

  • NIST. (n.d.). Benzofuran, 2,3-dihydro-. Retrieved from [Link]

  • ResearchGate. (2018). Gas‐phase fragmentation reactions of protonated benzofuran‐ and dihydrobenzofuran‐type neolignans investigated by accurate‐mass electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2019). UV‐Vis absorption (left) and fluorescence under excitation at 350 nm (right) spectra of derivatives of series 1 in chloroform (10⁻⁵ M) solution. Retrieved from [Link]

  • ResearchGate. (2020). (a) UV–Vis absorption and (b) fluorescence spectra of 2, 3, and 4. (c) The photographs of 2 and 4 excited at 365 nm in dichloromethane. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • OpenStax. (2023). 21.10 Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Retrieved from [Link]

  • ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. Retrieved from [Link]

  • MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

  • MDPI. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Retrieved from [Link]

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Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the safe handling and proper disposal of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid (CAS No. 196597-76-9).[1][2][3] As a complex halogenated organic acid, this compound necessitates a rigorous and informed approach to waste management to ensure personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals familiar with standard laboratory practices.

Hazard Identification and Risk Assessment

1.1. Core Chemical Characteristics

PropertyAnalysisAssociated Hazards
Chemical Structure A propanoic acid derivative of a dibrominated dihydrobenzofuran.Combines the hazards of a carboxylic acid and a halogenated organic compound.
CAS Number 196597-76-9[1][2][3][4]For precise identification and tracking.
Molecular Formula C₁₁H₁₀Br₂O₃[1][2][3]High bromine content by mass.
Physical Form Assumed to be a solid at room temperature, typical for molecules of this size and complexity.Risk of dust inhalation and skin contact.

1.2. Synthesized Hazard Profile

  • Corrosivity (from Propanoic Acid): The carboxylic acid group makes the compound acidic. Similar to propanoic acid, it should be considered corrosive, capable of causing severe skin burns and eye damage upon direct contact.[5][6][7]

  • Environmental Hazard (from Dibromo- structure): Brominated organic compounds, such as brominated flame retardants (BFRs), are known for their environmental persistence and potential to bioaccumulate.[8][9][10] Improper disposal can lead to long-term contamination of soil and water.[11] Many halogenated compounds are toxic to aquatic life.

  • Irritant and Potential Toxicity (from Benzofuran and overall structure): Benzofuran derivatives are known to possess a wide range of biological activities.[12][13] The complete toxicological profile of this specific compound is not fully investigated; therefore, it must be handled as potentially toxic and irritating to the skin, eyes, and respiratory tract if inhaled as dust.[14][15]

Pre-Disposal Safety and Handling

Before waste is generated, safe handling practices are paramount. Adherence to these protocols minimizes exposure and prevents accidental releases.

2.1. Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles and a face shield for maximum protection against splashes or dust.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves before use and dispose of contaminated gloves in accordance with laboratory procedures.[16]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron is recommended.

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[17]

2.2. Incompatible Materials

To prevent dangerous reactions in storage or during a spill, this compound and its waste must be kept separate from incompatible materials.

Chemical ClassIncompatible WithRationale for Segregation
Strong Bases Sodium Hydroxide, Potassium HydroxideViolent acid-base neutralization reaction, generating heat.
Strong Oxidizing Agents Nitric Acid, Perchlorates, PermanganatesCan lead to exothermic and potentially explosive reactions.[18][19]
Reducing Agents Sodium Borohydride, Lithium Aluminum HydridePotential for vigorous, heat-generating reactions.
Reactive Metals Sodium, Potassium, Magnesium, ZincMay react with the acidic proton to generate flammable hydrogen gas.[6]

Step-by-Step Disposal Protocol

The disposal of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid is governed by its classification as a hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[20][21]

Step 1: Waste Characterization

  • The primary waste stream is Hazardous Chemical Waste .

  • Specifically, it must be categorized as Halogenated Organic Waste due to the presence of bromine.[22] This is the most critical classification for ensuring it is routed to the correct final treatment process.

Step 2: Segregation at the Point of Generation

  • Immediately segregate all waste containing this compound.

  • Use a dedicated waste container for Halogenated Organic Solids (for the pure compound, contaminated weigh paper, etc.) and a separate container for Halogenated Organic Liquids (for solutions).

  • Crucially, do not mix this waste with non-halogenated organic waste. [17] This is because mixed wastes complicate the disposal process; halogenated waste requires specialized high-temperature incineration.[23][24]

Step 3: Containerization

  • Container Type: Use a chemically compatible container, such as a glass bottle or a high-density polyethylene (HDPE) carboy, that can be securely sealed.[25] The original product container is often a suitable choice.[26]

  • Container Integrity: Ensure the container is in good condition, free of cracks or leaks.

  • Closure: Keep the waste container closed at all times except when adding waste.[20][25] This prevents the release of vapors and protects against spills.

Step 4: Labeling

  • Properly label the waste container before adding the first drop of waste. The label must include:

    • The words "HAZARDOUS WASTE ".

    • The full, unabbreviated chemical name: "3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic Acid ". List all other components if it is a mixture.

    • The approximate percentage of each component.

    • The relevant hazard characteristics (e.g., "Corrosive," "Environmental Hazard").

    • The accumulation start date (the date the first piece of waste was added).

    • The name and contact information of the generating researcher or lab.

Step 5: Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled waste container in a designated SAA within the laboratory, at or near the point of generation.[25][26]

  • The SAA must be under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that is large enough to hold the entire volume of the container in case of a leak.

  • Segregate the container within the SAA to prevent contact with the incompatible materials listed in Section 2.2.[26]

Step 6: Final Disposal via Institutional EHS

  • Once the waste container is full, or within one year of the accumulation start date, arrange for pickup by your institution's Environmental Health & Safety (EHS) department.[25][26]

  • Treatment Method: This waste will be designated for high-temperature incineration at a licensed hazardous waste treatment facility.[27] Incineration of waste containing over 1% halogenated organic substances often legally requires temperatures of at least 1100°C to ensure the complete destruction of the molecule and prevent the formation of toxic byproducts like brominated dioxins and furans.[23][24][28]

Disposal Decision Workflow

The following diagram outlines the decision-making process for managing waste streams of this compound.

G cluster_generation Waste Generation Point cluster_characterization Characterization & Segregation cluster_storage Storage cluster_disposal Final Disposal A Waste Generated: 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic Acid B Solid Waste? (e.g., pure compound, contaminated gloves, weigh paper) A->B Assess Physical Form C Liquid Waste? (e.g., solutions in organic solvents) B->C No D Container 1: 'HALOGENATED ORGANIC SOLIDS' Label completely. B->D Yes E Container 2: 'HALOGENATED ORGANIC LIQUIDS' Label completely. C->E Yes F Store in designated SAA with secondary containment. Segregate from incompatibles. D->F E->F G Arrange for pickup by Institutional EHS. F->G H Transport to licensed facility for high-temperature incineration. G->H

Caption: Decision workflow for proper segregation and disposal.

Spill and Emergency Procedures

4.1. Small Spills (in a fume hood)

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Ensure you are wearing the appropriate PPE described in Section 2.1.

  • Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a universal spill absorbent).

  • Neutralization: For a solid spill, gently cover with a weak base like sodium bicarbonate to neutralize the acidity. Avoid creating dust.

  • Collection: Carefully scoop the neutralized material and absorbent into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as halogenated hazardous waste.

4.2. Large Spills or Spills Outside a Fume Hood

  • Evacuate: Immediately evacuate the area.

  • Isolate: Close the doors to the laboratory and prevent entry.

  • Notify: Contact your institution's EHS emergency line and your supervisor immediately.

  • Do Not Attempt to Clean: Allow trained emergency response personnel to manage the cleanup.

References

  • Griffith Research Online. Environmental impacts and use of brominated flame retardants in electrical and electronic equipment.
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  • IJSDR. (2019). Study of Benzofuran Derivatives and their Biological Significance.
  • Reddy, C. S., et al. (2016). Mini review on important biological properties of benzofuran derivatives. MOJ Biorganic & Organic Chemistry.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Potential Hazards

The chemical structure of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid suggests several potential hazards that inform PPE selection:

  • Corrosivity: The carboxylic acid group can cause skin and eye irritation or burns upon direct contact.[1][2]

  • Toxicity of Halogenated Aromatic Compounds: Halogenated aromatic compounds can be toxic and may be absorbed through the skin. Some are persistent in the environment and can bioaccumulate.

  • Inhalation Hazard: If the compound is a powder, it can be inhaled, potentially causing respiratory irritation.

  • Unknown Biological Properties: As a research chemical, the full toxicological profile is likely not yet determined. Therefore, it is prudent to treat the compound with a high degree of caution.

Given these potential risks, a multi-layered approach to PPE is essential to provide comprehensive protection.

Recommended Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid.

Body PartRecommended PPERationale
Eyes and Face Chemical safety goggles and a face shield.[3][4]Provides protection against splashes of corrosive materials and airborne particles.
Skin and Body Chemical-resistant lab coat or apron, and closed-toe shoes.Protects against accidental spills and skin contact.
Hands Nitrile or butyl rubber gloves (double-gloving recommended).[3]Provides a barrier against skin absorption of the halogenated aromatic compound and corrosion from the carboxylic acid.
Respiratory N95 respirator or a higher-level respirator based on risk assessment.[3]Protects against inhalation of fine powders or aerosols.

Experimental Workflow for Safe Handling

The following diagram and protocol outline the essential steps for safely handling 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid in a laboratory setting.

cluster_prep Preparation cluster_handling Chemical Handling cluster_disposal Disposal and Doffing prep_area Designate and Prepare Work Area gather_ppe Gather All Necessary PPE prep_area->gather_ppe don_ppe Don PPE in Correct Sequence gather_ppe->don_ppe weigh_transfer Weigh and Transfer Compound in a Fume Hood don_ppe->weigh_transfer perform_exp Perform Experiment weigh_transfer->perform_exp decontaminate Decontaminate Work Surfaces perform_exp->decontaminate dispose_waste Dispose of Contaminated Waste decontaminate->dispose_waste doff_ppe Doff PPE in Correct Sequence dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid.

Step-by-Step Protocol

1. Preparation:

  • Designate a Work Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.

  • Gather PPE: Before handling the chemical, ensure all necessary PPE is readily available and in good condition.

  • Donning PPE:

    • Put on the lab coat.

    • Put on the inner pair of gloves.

    • Put on the N95 respirator, ensuring a proper fit.

    • Put on the chemical safety goggles.

    • Put on the face shield.

    • Put on the outer pair of gloves.

2. Chemical Handling:

  • Weighing and Transfer: Carefully weigh and transfer the compound within the fume hood to minimize the generation of dust.

  • Performing the Experiment: Conduct all experimental procedures within the fume hood.

  • Decontamination: After the experiment is complete, decontaminate all work surfaces with an appropriate solvent and cleaning agent.

3. Disposal and Doffing:

  • Waste Disposal: Dispose of all contaminated materials, including gloves and any disposable labware, in a properly labeled hazardous waste container.

  • Doffing PPE:

    • Remove the outer pair of gloves.

    • Remove the face shield.

    • Remove the lab coat.

    • Remove the chemical safety goggles.

    • Remove the N95 respirator.

    • Remove the inner pair of gloves.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.

Disposal Plan

All waste generated from handling 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid should be treated as hazardous. This includes:

  • Solid Waste: Contaminated gloves, weigh boats, and any other disposable materials should be placed in a sealed, labeled hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a designated, sealed, and labeled hazardous waste container.

Consult your institution's environmental health and safety (EHS) department for specific disposal guidelines.

By adhering to these rigorous safety protocols, researchers can confidently and safely work with 3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic acid and other novel chemical compounds, ensuring both personal safety and the integrity of their research.

References

  • OSHA. (n.d.). Personal Protective Equipment. Occupational Safety and Health Administration. Retrieved from [Link]

  • LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]

  • Tucker Safety Products. (n.d.). PPE Requirements – OSHA. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Retrieved from [Link]

  • University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health & Safety. Retrieved from [Link]

  • International Labour Organization. (2011). Hydrocarbons, Halogenated Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic Acid
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3-(6,7-dibromo-2,3-dihydrobenzofuran-5-yl)propanoic Acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.